molecular formula C16H25NO B1197660 Picenadol

Picenadol

Cat. No.: B1197660
M. Wt: 247.38 g/mol
InChI Key: RTOHPIRUUAKHOZ-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picenadol (LY-150720) is a 4-phenylpiperidine derivative opioid analgesic that was developed in the 1970s . It is a racemic mixture with a unique pharmacological profile, where its mixed agonist-antagonist properties are a consequence of its stereochemistry; one enantiomer is a potent μ-opioid receptor agonist, while the other is an antagonist . This configuration results in an effective analgesic with a potentially low abuse liability and physical dependence profile compared to pure agonists . Extensive research has demonstrated the analgesic efficacy of this compound. Clinical studies have shown that its pain-relieving effects are statistically significant and comparable to established opioids such as meperidine (pethidine) and codeine . It has been investigated for applications in post-operative pain, post-cesarean section pain, and dental pain . Evaluation of its receptor affinity reveals high affinity for both mu and delta opioid receptors, but markedly lower affinity for the kappa receptor, which may contribute to a reduced tendency to produce kappa-mediated side effects like diuresis or dysphoria, as observed in animal models . This product is designated For Research Use Only . It is strictly for laboratory research and further manufacturing applications and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol

InChI

InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m0/s1

InChI Key

RTOHPIRUUAKHOZ-BBRMVZONSA-N

Isomeric SMILES

CCC[C@@]1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)O

Canonical SMILES

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O

Synonyms

Lilly 150720
LY 136595
LY 136596
LY 150720
LY 97435
LY 97436
LY-150720
picenadol
picenadol hydrochloride, (trans)-(+)-isomer
picenadol hydrochloride, (trans)-(+-)-isomer
picenadol hydrochloride, (trans)-(-)-isomer
picenadol, (trans)-(+)-isomer
picenadol, (trans)-(-)-isome

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Picenadol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Picenadol (LY-97435) is a centrally acting analgesic agent with a unique pharmacological profile as an opioid mixed agonist-antagonist.[1][2] Structurally a 4-phenylpiperidine (B165713) derivative, its distinct mechanism of action arises not from its interaction with multiple opioid receptor subtypes, but from its nature as a racemic mixture.[1][3][4] This guide provides an in-depth exploration of this compound's mechanism, detailing its stereoisomeric pharmacology, receptor binding profile, downstream signaling, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Tale of Two Isomers

The defining characteristic of this compound is that its mixed agonist-antagonist properties are a direct consequence of its stereochemistry. The drug is a racemic mixture of two enantiomers with opposing effects at the mu (µ)-opioid receptor.[1][4][5]

  • The Agonist: (+)-Picenadol (d-isomer, LY136596) : The dextrorotatory enantiomer, with a (3R,4R) configuration, is a potent agonist at the µ-opioid receptor.[3][5][6] This isomer is responsible for the analgesic properties of the racemic mixture.[4][7]

  • The Antagonist: (-)-Picenadol (l-isomer, LY136595) : The levorotatory enantiomer, with a (3S,4S) configuration, is a competitive antagonist at the µ-opioid receptor.[3][5][6] Its antagonist potency is approximately one-tenth that of nalorphine.[1][4] This isomer's function is to modulate and limit the agonist activity of the d-isomer, which is believed to contribute to a lower potential for abuse and physical dependence.[1][3][7]

This unique interplay means that this compound's overall effect is a balance between the strong analgesic action of one isomer and the concurrent, weaker antagonistic action of the other.

G cluster_0 This compound (Racemic Mixture) d_isomer (+)-Isomer (d-isomer) LY136596 receptor μ-Opioid Receptor (MOR) d_isomer->receptor  Potent Agonist  (Analgesia) l_isomer (-)-Isomer (l-isomer) LY136595 l_isomer->receptor  Weak Competitive Antagonist  (Modulates Agonism)

Fig 1. Logical relationship of this compound isomers and their actions.

Opioid Receptor Binding Profile

Evaluation of this compound's affinity for the three major opioid receptor subtypes reveals a distinct profile compared to other mixed agonist-antagonists.

  • Mu (µ) and Delta (δ) Receptors: this compound exhibits high affinity for both µ and δ opioid receptors.[1][2][4][8]

  • Kappa (κ) Receptor: It has a markedly lower affinity for the κ-opioid receptor.[1][2][4][8] This low activity at the κ-receptor is advantageous, as it avoids the dysphoric and psychotomimetic side effects often associated with κ-agonists like pentazocine.[3]

Quantitative Pharmacology

The most definitive quantitative analysis of this compound's mechanism comes from in vivo studies examining the interaction between its isomers. A Schild regression analysis was performed using an electric shock titration model in squirrel monkeys to quantify the antagonist potency of the l-isomer (LY136595) against the antinociceptive effects of the d-isomer (LY136596).

ParameterValueExperimental ModelDescriptionReference
Apparent pA₂ 5.67 ± 0.07Electric Shock Titration (Squirrel Monkey)The pA₂ value quantifies the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[7]
Schild Plot Slope -0.60 ± 0.05Electric Shock Titration (Squirrel Monkey)For a purely competitive antagonist, the slope of the Schild plot should not be significantly different from -1.0. The observed slope suggests the interaction may not be perfectly competitive in vivo.[7]
Analgesic Potency ~1/3 of MorphineMouse Writhing & Rat Tail Heat TestsCompares the dose required to produce a specific analgesic effect against a standard opioid.[1][4]

Downstream Signaling Pathways

As a µ-opioid receptor agonist, the d-isomer of this compound initiates a G-protein-mediated signaling cascade, which is the foundation of its analgesic effect. Opioid receptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ).[9]

  • Receptor Activation: The (+)-isomer binds to and activates the µ-opioid receptor on the neuronal cell surface.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/Gₒ protein.

  • Downstream Effects: The dissociated Gαᵢ and Gβγ subunits mediate downstream effects:

    • Inhibition of Adenylyl Cyclase: The Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

    • Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[10]

  • Reduced Neuronal Excitability: The combined effect of hyperpolarization and reduced neurotransmitter release (due to decreased calcium influx) leads to a reduction in neuronal excitability and inhibits the transmission of nociceptive signals.[10]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor Gai Gαi MOR->Gai Activates GIRK K+ Channel K_ion K+ GIRK->K_ion Efflux Ca_Channel Ca2+ Channel Analgesia ↓ Neuronal Excitability ↓ Neurotransmitter Release (Analgesia) Ca_Channel->Analgesia AC Adenylyl Cyclase cAMP cAMP AC->cAMP agonist (+)-Picenadol agonist->MOR Binds & Activates Gai->AC Inhibits Gbg Gβγ Gai->Gbg Dissociates Gbg->GIRK Activates Gbg->Ca_Channel Inhibits ATP ATP ATP->AC cAMP->Analgesia K_ion->Analgesia Ca_ion Ca2+ Ca_ion->Ca_Channel Influx

Fig 2. Signaling pathway of (+)-Picenadol via the μ-opioid receptor.

Secondary Pharmacological Profile

Beyond its primary opioid receptor activity, this compound and its isomers have been noted to possess anticholinergic activity.[5][11] This action can contribute to its side-effect profile and may influence its overall pharmacological effects in complex ways, particularly in behavioral studies where combinations with naloxone (B1662785) can unmask these effects.[12]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vivo and in vitro assays.

Radioligand Competitive Binding Assay

This in vitro assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Objective: To quantify the affinity of this compound's isomers for µ, δ, and κ opioid receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) engineered to express a high density of a single human opioid receptor subtype (µ, δ, or κ).[11]

    • Assay Setup: The assay is performed in a multi-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [³H]DAMGO for µ-receptors), and varying concentrations of the unlabeled test compound (e.g., (+)-Picenadol).[1][11][13]

    • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[1]

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.[1]

    • Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Rat Tail-Flick Test

This in vivo assay measures a spinal nociceptive reflex to determine analgesic efficacy.

  • Objective: To assess the analgesic potency of this compound.

  • Methodology:

    • Animal Handling: A rat is gently placed in a restraining device, allowing its tail to be exposed.[12]

    • Stimulus Application: A focused beam of radiant heat or immersion in a temperature-controlled water bath (e.g., 55°C) is applied to a specific portion of the rat's tail.[3][5]

    • Latency Measurement: A timer starts simultaneously with the heat application. The time taken for the rat to flick its tail away from the noxious stimulus is recorded as the tail-flick latency.[3]

    • Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 10-12 seconds) is established. If the rat does not respond within this time, the stimulus is removed, and the maximum latency is recorded.[5][14]

    • Procedure: Baseline latency is measured before drug administration. The test compound (this compound) or a control (vehicle, morphine) is then administered. Latency is re-measured at set time points (e.g., 15, 30, 60, 90 minutes) post-administration to determine the peak effect and duration of action.[14]

Acetic Acid-Induced Writhing Test

This in vivo model assesses visceral pain and is sensitive to peripheral and central analgesics.

  • Objective: To evaluate the analgesic activity of this compound against chemically-induced visceral pain.

  • Methodology:

    • Animal Grouping: Mice are divided into control and test groups.[6][15]

    • Drug Administration: The test compound (this compound), a standard drug (e.g., indomethacin), or a vehicle is administered, typically 30-60 minutes before the writhing induction.[15][16]

    • Induction of Writhing: A dilute solution of an irritant, such as acetic acid (e.g., 0.5-1%), is injected intraperitoneally.[6][16] This induces a characteristic pain-like behavior known as writhing, which involves abdominal constrictions and stretching of the hind limbs.[17]

    • Observation: Following a short latency period (e.g., 5 minutes), each mouse is placed in an observation chamber, and the number of writhes is counted over a defined period (e.g., 10-20 minutes).[6][16]

    • Data Analysis: The mean number of writhes in the drug-treated groups is compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A1 Generate Agonist (d-isomer) Dose-Response Curve (Control) A2 Administer Fixed Dose of Antagonist (l-isomer) A1->A2 A3 Re-generate Agonist Dose-Response Curve A2->A3 A4 Repeat for Multiple Antagonist Concentrations A3->A4 B1 Calculate Dose Ratio (DR) for each Antagonist Dose (DR = EC₅₀ with antag / EC₅₀ control) A4->B1 Data Input B2 Plot log(DR-1) vs. log [Antagonist Concentration] B1->B2 B3 Perform Linear Regression (Schild Plot) B2->B3 B4 Determine pA₂ Value (x-intercept of regression line) B3->B4

Fig 3. Experimental workflow for determining pA₂ via Schild analysis.

Conclusion

The mechanism of action of this compound is a compelling example of stereopharmacology. It functions as a mixed agonist-antagonist not through differential activity at multiple receptor subtypes, but through the combined action of its constituent enantiomers at the µ-opioid receptor. The (+)-isomer provides potent analgesia, while the (-)-isomer acts as an intrinsic modulator, a design that theoretically offers a favorable therapeutic window and a reduced liability for dependence. Its high affinity for µ and δ receptors, coupled with low affinity for the κ receptor, further refines its profile, distinguishing it from many other opioid analgesics. This intricate balance of agonist and antagonist properties within a single racemic compound underscores the importance of stereochemistry in rational drug design.

References

Picenadol: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol is a unique opioid analgesic characterized by its novel mixed agonist-antagonist mechanism of action, stemming from its nature as a racemic mixture. Developed by Eli Lilly and Company in the 1970s, this 4-phenylpiperidine (B165713) derivative comprises a d-enantiomer that is a potent µ-opioid agonist and an l-enantiomer (B50610) that acts as a µ-opioid antagonist. This intrinsic combination was designed to provide effective analgesia with a reduced potential for abuse and other opioid-related side effects. This technical guide provides an in-depth exploration of the discovery, history, synthesis, pharmacology, and clinical evaluation of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Discovery and Historical Context

This compound, also known as LY-97435, was developed by Eli Lilly in the 1970s as part of a broader research effort into synthetic opioids. The primary goal was to create an analgesic with a safety profile superior to that of existing opioids like morphine and pethidine, particularly concerning abuse liability and respiratory depression. The innovative approach with this compound was the deliberate combination of agonist and antagonist properties within a single racemic compound. The (3R,4R) isomer was identified as the µ-opioid agonist responsible for the analgesic effects, while the (3S,4S) isomer was found to be the µ-opioid antagonist.[1] This design intended for the antagonist to mitigate some of the undesirable effects of the agonist. Although investigated for various applications, including dental and obstetric pain, this compound was never commercialized.[1]

Chemical Synthesis

The synthesis of this compound has been approached through various methods, with a focus on stereoselective synthesis to isolate its active enantiomers. A notable method involves a concise, stereoselective four-step synthesis.

Stereoselective Synthesis Experimental Protocol

A four-step stereoselective synthesis of this compound has been reported. The process begins with 1,3-dimethyl-4-piperidone and proceeds through a Horner-Wadsworth-Emmons reaction, a directed 1,4-addition with an aryl cuprate, reduction, and deprotection to yield this compound.

Step 1: Horner-Wadsworth-Emmons Reaction To a solution of potassium hydroxide (B78521) (1.95 equivalents) in water at -5°C, the ketophosphonate (2 equivalents) is added dropwise. This is followed by the addition of 1,3-dimethylpiperidone via a syringe pump, with the reaction mixture maintained at -5°C for 40 hours. An extractive workup yields the enone as a mixture of isomers.

Step 2: Conjugate Addition The Grignard reagent is prepared by reacting m-bromo-iso-propoxybenzene with magnesium turnings in tetrahydrofuran (B95107) (THF) at reflux for 1.5 hours. This is then used to form an aryl cuprate, which undergoes a directed 1,4-addition to the previously synthesized enone.

Step 3 & 4: Reduction and Deprotection The product from the conjugate addition is then subjected to reduction and deprotection steps to yield the final this compound molecule.

cluster_synthesis Stereoselective Synthesis of this compound 1_3_dimethyl_4_piperidone 1,3-Dimethyl-4-piperidone enone_intermediate Enone Intermediate 1_3_dimethyl_4_piperidone->enone_intermediate Horner-Wadsworth-Emmons Reaction conjugate_adduct Conjugate Adduct enone_intermediate->conjugate_adduct Directed 1,4-Addition (Aryl Cuprate) This compound This compound conjugate_adduct->this compound Reduction & Deprotection

Stereoselective Synthesis Workflow of this compound

Pharmacodynamics

This compound's unique pharmacological profile is a direct result of its racemic nature. The d-isomer is a potent µ-opioid agonist, while the l-isomer is a µ-opioid antagonist. This combination results in a mixed agonist-antagonist profile for the racemic mixture.[2]

Opioid Receptor Binding Affinity

This compound exhibits a high affinity for both µ (mu) and δ (delta) opioid receptors, with a markedly lower affinity for the κ (kappa) receptor.[2] This profile is distinct from many other mixed agonist-antagonist opioids.

Table 1: Opioid Receptor Binding Affinities (Ki values)

Compound µ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM) κ-Opioid Receptor (Ki, nM)
(+)-Picenadol (agonist) Data not available Data not available Data not available
(-)-Picenadol (antagonist) Data not available Data not available Data not available

| Racemic this compound | High Affinity | High Affinity | Low Affinity |

Signaling Pathway

As a µ-opioid agonist, the d-isomer of this compound is presumed to activate the Gi/o-coupled signaling cascade, which is characteristic of opioid receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This cascade of events at the cellular level underlies the analgesic effects of the compound.

cluster_pathway Mu-Opioid Receptor Signaling Pathway d_this compound (+)-Picenadol (Agonist) mu_receptor µ-Opioid Receptor d_this compound->mu_receptor Binds to gi_go_protein Gi/o Protein mu_receptor->gi_go_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_go_protein->adenylyl_cyclase Inhibits ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) gi_go_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp neuronal_hyperpolarization Neuronal Hyperpolarization ion_channels->neuronal_hyperpolarization analgesia Analgesia neuronal_hyperpolarization->analgesia

Presumed Signaling Pathway of the Agonist Enantiomer of this compound

Preclinical Pharmacology

The analgesic and antagonist properties of this compound have been evaluated in various animal models.

Analgesic Activity

The analgesic potency of racemic this compound has been estimated to be approximately one-third that of morphine in the mouse writhing and rat tail heat tests.[2] The d-isomer is responsible for this analgesic activity.

Table 2: Preclinical Analgesic Activity of this compound

Test Species Compound ED50 (mg/kg) Potency vs. Morphine
Acetic Acid-Induced Writhing Mouse Racemic this compound Data not available ~1/3
Tail Flick/Heat Test Rat Racemic this compound Data not available ~1/3

| Electric Shock Titration | Squirrel Monkey | (+)-Picenadol | 0.3-3.0 (dose-related increase in shock intensity) | - |

Note: Specific ED50 values are not consistently reported in the reviewed literature.

Antagonist Activity

Racemic this compound itself exhibits weak antagonist activity. However, its l-isomer is a more potent opioid antagonist, with an antagonist potency approximately one-tenth that of nalorphine.[2]

Experimental Protocols

Acetic Acid-Induced Writhing Test (Mouse): This model assesses visceral pain.

  • Animals: Male mice are typically used.

  • Procedure: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

  • Drug Administration: The test compound (this compound) or a control is administered prior to the acetic acid injection.

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Endpoint: A reduction in the number of writhes compared to the control group indicates analgesic activity. The dose that produces a 50% reduction in writhing is determined as the ED50.

Rat Tail Flick/Heat Test: This model evaluates the response to thermal pain.

  • Animals: Rats are commonly used.

  • Procedure: A focused beam of heat is applied to the rat's tail.

  • Observation: The latency to a "flick" or withdrawal of the tail from the heat source is measured.

  • Drug Administration: The test compound is administered, and the tail-flick latency is measured at various time points.

  • Endpoint: An increase in the tail-flick latency indicates analgesia. A cut-off time is typically used to prevent tissue damage.

cluster_workflow Preclinical Analgesic Testing Workflow cluster_writhing Acetic Acid-Induced Writhing Test cluster_tailflick Rat Tail Flick Test writhing_drug_admin Drug Administration acetic_acid_injection Intraperitoneal Acetic Acid Injection writhing_drug_admin->acetic_acid_injection observe_writhes Observe and Count Writhes acetic_acid_injection->observe_writhes calculate_ed50_w Calculate ED50 observe_writhes->calculate_ed50_w tailflick_drug_admin Drug Administration apply_heat Apply Heat to Tail tailflick_drug_admin->apply_heat measure_latency Measure Tail Flick Latency apply_heat->measure_latency calculate_ed50_t Calculate ED50 measure_latency->calculate_ed50_t

Workflow for Preclinical Analgesic Assays

Pharmacokinetics

The disposition of racemic this compound has been studied in humans. The pharmacokinetics are stereoselective, with differences observed in the plasma concentrations of the two enantiomers. Following administration, this compound is extensively metabolized, primarily through glucuronidation and sulfation. N-desmethylthis compound sulfate (B86663) is also a notable metabolite. The majority of the administered dose is excreted in the urine, with very little unchanged this compound being eliminated.

Clinical Studies

This compound has been evaluated in clinical trials for the management of postoperative pain, including after dental surgery and cesarean section.

Postoperative Dental Pain

In a large multicenter study involving patients with moderate to severe pain following the extraction of impacted molars, single oral doses of this compound were compared to codeine and placebo.

Table 3: Clinical Trial of this compound in Postoperative Dental Pain [3]

Treatment Group N Pain Intensity Difference (Sum) Total Pain Relief Peak Pain Relief Duration of Analgesia (hours)
This compound 15 mg 102 - - - -
This compound 30 mg 102 Significantly > Placebo Significantly > Placebo Significantly > Placebo Significantly > Placebo
Codeine 30 mg 102 - - - -
Codeine 90 mg 102 Significantly > Placebo Significantly > Placebo Significantly > Placebo Significantly > Placebo

| Placebo | 100 | - | - | - | - |

Note: The study concluded that 22 mg of this compound was equianalgesic to 60 mg of codeine. This compound 30 mg was found to be safe in this model.[3]

Post-Cesarean Section Pain

This compound has also been studied for the relief of pain following cesarean section, with its efficacy and side effect profile compared to meperidine and placebo.

Table 4: Clinical Trial of this compound in Post-Cesarean Section Pain [4]

Treatment Group N Analgesia Common Side Effects
This compound 25 mg (IM) - Similar to Meperidine 100 mg Similar to Meperidine 100 mg
Meperidine 100 mg (IM) - Similar to this compound 25 mg Similar to this compound 25 mg

| Placebo | - | Less effective than active treatments | - |

Note: A 50 mg intramuscular dose of this compound was also studied and found to be effective, but with a higher incidence of side effects such as confusion, speech disorders, and tremors, suggesting that 25 mg is a more acceptable dosage.

Safety and Tolerability

Extensive pharmacological investigations have suggested that this compound has a low potential to produce common opiate-like side effects, including a reduced liability for abuse and physical dependence.[2] This improved safety profile was a key objective in its development and is attributed to the presence of the antagonist l-isomer in the racemic mixture.

Conclusion

This compound represents a significant and innovative approach in the field of opioid analgesic development. Its conception as a racemic mixture of a potent agonist and an antagonist was a pioneering strategy to enhance the safety profile of opioid therapy. Although it never reached commercialization, the study of this compound has provided valuable insights into the pharmacology of mixed agonist-antagonist opioids and continues to be a relevant case study for researchers and scientists in the field of drug development. The data from its preclinical and clinical evaluations demonstrate a compound with clear analgesic efficacy and a potentially favorable side-effect profile, highlighting the potential of this unique therapeutic approach.

References

Picenadol: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol (also known as LY-97435) is a synthetic opioid analgesic belonging to the 4-phenylpiperidine (B165713) class of compounds, developed by Eli Lilly in the 1970s.[1] It is a unique molecule in that it is administered as a racemic mixture, with its distinct enantiomers possessing opposing pharmacological activities.[1][2] The (+)-isomer is a potent agonist at the µ-opioid receptor, responsible for its analgesic effects, while the (-)-isomer acts as an opioid antagonist.[1] This intrinsic mixed agonist-antagonist profile confers upon this compound a pharmacological profile characterized by effective analgesia with a potentially lower risk for abuse and physical dependence compared to pure opioid agonists.[1][2] Though investigated for clinical use in applications such as postoperative pain, it was never commercialized.[1] This guide provides a detailed overview of this compound's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used in its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a 1,3,4-trisubstituted-4-arylpiperidine derivative.[1] Its core structure consists of a piperidine (B6355638) ring with methyl and propyl substitutions, and a phenyl group attached to the 4-position of the piperidine ring.

Chemical Identity

The chemical identifiers and structural information for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol[1]
CAS Number 79201-85-7[1]
Molecular Formula C₁₆H₂₅NO[1]
Molar Mass 247.382 g/mol [1]
SMILES CCC[C@]1(--INVALID-LINK--CN(CC1)C)C2=CC(O)=CC=C2[1]
InChI Key RTOHPIRUUAKHOZ-BBRMVZONSA-N[1]
Synonyms LY-97435, LY150720[1][3]
Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not widely available in the published literature. The available solubility information is presented below.

PropertyValue
Solubility Soluble in DMSO.

Pharmacology

The pharmacology of this compound is defined by its unique mixed agonist-antagonist action, a direct consequence of its stereochemistry.

Mechanism of Action

This compound is a racemic mixture of two enantiomers with distinct and opposing activities at opioid receptors:

  • (+)-Picenadol (d-isomer, LY136596): This enantiomer is a potent agonist at the µ-opioid receptor (MOR) and is responsible for the analgesic properties of the racemic mixture.[2][3]

  • (-)-Picenadol (l-isomer, LY136595): This enantiomer is an opioid antagonist, which limits the overall agonist effect of the racemate.[2][3]

This combination results in a mixed agonist-antagonist profile for the parent compound, this compound.[1] This profile is thought to contribute to a ceiling effect for certain opioid-mediated adverse effects and a lower potential for abuse.[1]

Receptor Binding Profile

An in vivo study in squirrel monkeys provided an apparent pA₂ value, a measure of antagonist potency, for the antagonist l-isomer (LY136595).

CompoundParameterValue
(-)-Picenadol (LY136595) Apparent pA₂5.67 ± 0.07

The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response.

Pharmacodynamic Effects: Analgesia

Preclinical and clinical studies have demonstrated the analgesic efficacy of this compound. Its potency has been compared to that of other well-established opioid analgesics.

Comparison AgentModelRelative Potency/Efficacy
Morphine Mouse Writhing Test, Rat Tail Heat TestThis compound is approximately 1/3 as potent as morphine.[2][3]
Meperidine (Pethidine) Post-Cesarean Section PainAnalgesia and side effects are similar to meperidine.
Codeine Postoperative Dental PainA 25 mg oral dose of this compound showed analgesic efficacy comparable to a 60 mg dose of codeine.

Signaling Pathways

As this compound primarily exerts its effects through the µ- and δ-opioid receptors, it activates the canonical G-protein signaling cascades associated with these receptors. Both are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαᵢ/ₒ).

G-Protein Dependent Opioid Receptor Signaling

Upon agonist binding (by the (+)-isomer of this compound), the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this activation include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

Collectively, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane MOR μ/δ Opioid Receptor G_Protein Gαi/o(GDP)-Gβγ (Inactive) MOR->G_Protein Activates G_Active Gαi/o(GTP) + Gβγ (Active) G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_Channel GIRK K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_Channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx This compound (+)-Picenadol (Agonist) This compound->MOR Binds G_Active->AC Inhibits G_Active->K_Channel Activates G_Active->Ca_Channel Inhibits ATP ATP ATP->AC cAMP->K_Channel cAMP->Ca_Channel Analgesia Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Caption: G-protein dependent signaling pathway for μ/δ-opioid receptors.

Experimental Protocols

This section outlines the general methodologies employed in the synthesis and pharmacological evaluation of this compound.

Chemical Synthesis

The synthesis of this compound and related 1,3,4-trisubstituted-4-arylpiperidines is described in U.S. Patent 4,081,450. The general synthetic strategy involves a multi-step process starting from a substituted pyrroline, which undergoes a ring expansion to form the core piperidine structure.

Picenadol_Synthesis_Workflow Start 2,3-disubstituted-3-aryl-1-pyrroline Step1 Alkylation Start->Step1 Intermediate1 1,2,3-trisubstituted-3-aryl- 1-pyrrolinium salt Step1->Intermediate1 Step2 Reaction with diazomethane Intermediate1->Step2 Intermediate2 Bicyclic pyrrolidinium salt Step2->Intermediate2 Step3 Heating (Ring Expansion) Intermediate2->Step3 Intermediate3 1,3,4-trisubstituted-4-aryl- 1,4,5,6-tetrahydropyridinium salt Step3->Intermediate3 Step4 Neutralization & Reduction Intermediate3->Step4 End This compound (1,3,4-trisubstituted-4-arylpiperidine) Step4->End

Caption: General synthetic workflow for this compound synthesis.
In Vitro Protocol: Radioligand Competition Binding Assay

To determine the binding affinity (Kᵢ) of this compound and its isomers for opioid receptors, a radioligand competition binding assay is employed.

Objective: To quantify the ability of a test compound (e.g., this compound) to displace a specific radiolabeled ligand from µ, δ, or κ opioid receptors.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands:

    • µ-receptor: [³H]DAMGO

    • δ-receptor: [³H]DPDPE

    • κ-receptor: [³H]U-69,593

  • Test Compounds: this compound and its purified (+)- and (-)-isomers.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In triplicate in a 96-well plate, set up the following conditions:

    • Total Binding: Assay buffer + Radioligand + Membrane suspension.

    • Non-specific Binding: Assay buffer + Radioligand + Naloxone (10 µM) + Membrane suspension.

    • Competitive Binding: Assay buffer + Radioligand + Varying concentrations of test compound + Membrane suspension.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the plate contents through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Wash filters multiple times with ice-cold assay buffer.

  • Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

In Vivo Protocols: Analgesia Models

This test assesses visceral pain and is sensitive to peripherally and centrally acting analgesics.

Procedure:

  • Acclimation: Acclimate mice to the testing environment.

  • Dosing: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), administer a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.

  • Observation: Immediately place the mouse in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 15-20 minutes).

  • Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group. A significant reduction in writhing indicates an analgesic effect.

This test measures the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.

Procedure:

  • Restraint: Gently restrain the rat, allowing the tail to be free.

  • Baseline Latency: Measure the baseline tail-flick or withdrawal latency by immersing the distal portion (e.g., 3-5 cm) of the tail in a thermostatically controlled water bath (typically 52-55°C). Record the time taken for the rat to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Dosing: Administer this compound or a vehicle control.

  • Post-Dose Latency: At various time points after drug administration, repeat the latency measurement.

  • Analysis: An increase in the tail withdrawal latency compared to baseline indicates an analgesic effect. The data is often expressed as the Maximum Possible Effect (%MPE).

References

An In-depth Technical Guide on the Enantiomers of Picenadol and Their Specific Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol, a 4-phenylpiperidine (B165713) derivative developed by Eli Lilly in the 1970s, is a unique opioid analgesic.[1] It is a racemic mixture composed of two enantiomers with distinct and opposing pharmacological activities. The (+)-enantiomer, specifically the (3R,4R) isomer, is a potent µ-opioid receptor agonist, responsible for the analgesic effects of the racemate.[1] Conversely, the (-)-enantiomer, the (3S,4S) isomer, acts as an opioid antagonist.[1] This inherent agonist-antagonist profile within a single racemic compound gives this compound a mixed agonist-antagonist character, which has been suggested to result in a lower abuse potential compared to pure opioid agonists.[1]

This technical guide provides a comprehensive overview of the stereospecific activity of this compound enantiomers, detailing their receptor binding affinities, functional activities, and the experimental protocols used for their evaluation.

Receptor Binding Affinity of this compound Enantiomers

Opioid Receptor Subtype(+)-Picenadol (Agonist)(-)-Picenadol (Antagonist)Racemic this compound
µ (mu) High AffinityModerate to High AffinityHigh Affinity
δ (delta) High AffinityModerate AffinityHigh Affinity
κ (kappa) Low AffinityLow AffinityMarkedly Lower Affinity

Note: Specific Kᵢ or IC₅₀ values from competitive binding assays are not consistently reported in the available literature. The terms "High," "Moderate," and "Low" are based on qualitative descriptions from various sources.

Experimental Protocols

Radioligand Competition Binding Assay for Opioid Receptor Affinity

This widely used in vitro assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.

Objective: To determine the inhibition constant (Kᵢ) of (+)-Picenadol and (-)-Picenadol for the µ, δ, and κ opioid receptors.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human or rodent µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO (a selective agonist) or [³H]naloxone (a non-selective antagonist).

    • δ-opioid receptor: [³H]DPDPE (a selective agonist).

    • κ-opioid receptor: [³H]U69,593 (a selective agonist).

  • Test Compounds: (+)-Picenadol and (-)-Picenadol.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (B1662785) (e.g., 10 µM).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Contains assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Contains assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., naloxone), and membrane suspension.

    • Competitive Binding: Contains assay buffer, radioligand, varying concentrations of the test compound (e.g., (+)-Picenadol or (-)-Picenadol), and membrane suspension.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

G Workflow for Radioligand Competition Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes Incubation Incubate Receptor Membranes, Radioligand, and Test Compounds Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compounds Test Compounds ((+)-Picenadol, (-)-Picenadol) Test_Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Calculate Specific Binding Scintillation_Counting->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Workflow for Radioligand Competition Binding Assay

Functional Activity of this compound Enantiomers

The functional activity of the this compound enantiomers determines their physiological effects. The (+)-enantiomer exhibits agonist activity, primarily at the µ-opioid receptor, leading to analgesia. The (-)-enantiomer displays antagonist properties.

In Vivo Analgesic Activity Assays

1. Acetic Acid-Induced Writhing Test in Mice

This test is a model of visceral pain and is used to screen for analgesic compounds.

Procedure:

  • Animal Acclimatization: Acclimate male mice to the testing environment.

  • Grouping: Divide the animals into groups (e.g., vehicle control, positive control like morphine, and test groups receiving different doses of (+)-Picenadol).

  • Drug Administration: Administer the test compounds, vehicle, or positive control, typically via subcutaneous or intraperitoneal injection.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 10-20 minutes).

  • Data Analysis: Compare the mean number of writhes in the drug-treated groups to the vehicle control group. The percentage of inhibition of writhing is calculated as an index of analgesia.

2. Rat Tail-Flick Test

This is a common method to assess spinal analgesia.

Procedure:

  • Animal Acclimatization: Acclimate male rats to the testing apparatus.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of heat to the ventral surface of the tail. The time taken for the rat to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Grouping and Drug Administration: Group the animals and administer the test compounds, vehicle, or a positive control (e.g., morphine).

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), re-measure the tail-flick latency.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle control group indicates an analgesic effect.

G Workflow for In Vivo Analgesia Testing cluster_writhing Acetic Acid Writhing Test cluster_tailflick Rat Tail-Flick Test W_Admin Administer (+)-Picenadol or Vehicle W_AceticAcid Inject Acetic Acid (i.p.) W_Admin->W_AceticAcid W_Observe Count Writhing Responses W_AceticAcid->W_Observe W_Analyze Calculate % Inhibition W_Observe->W_Analyze T_Baseline Measure Baseline Tail-Flick Latency T_Admin Administer (+)-Picenadol or Vehicle T_Baseline->T_Admin T_PostTreat Measure Post-Treatment Latency T_Admin->T_PostTreat T_Analyze Calculate Increase in Latency T_PostTreat->T_Analyze

Workflow for In Vivo Analgesia Testing
In Vitro Functional Assays for Signaling Pathway Analysis

1. [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to a receptor upon agonist binding. It provides a measure of the functional efficacy of an agonist.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor.

  • Assay Components: In assay tubes, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the agonist ((+)-Picenadol).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for G protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to generate a dose-response curve. From this curve, the EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal effect) can be determined, which are measures of the agonist's potency and efficacy, respectively.

2. Forskolin-Induced cAMP Accumulation Assay

This assay is used to determine the effect of a Gᵢ-coupled receptor agonist on adenylyl cyclase activity.

Procedure:

  • Cell Culture: Culture cells expressing the µ-opioid receptor.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist and Forskolin Treatment: Treat the cells with varying concentrations of the agonist ((+)-Picenadol) followed by stimulation with forskolin, a direct activator of adenylyl cyclase.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., ELISA or TR-FRET).

  • Data Analysis: Plot the cAMP levels against the agonist concentration. A decrease in forskolin-stimulated cAMP accumulation indicates that the agonist is activating the Gᵢ-coupled µ-opioid receptor. The IC₅₀ (concentration of agonist that inhibits 50% of the forskolin-induced cAMP production) can be determined.

Signaling Pathway of (+)-Picenadol

As a µ-opioid receptor agonist, (+)-Picenadol is expected to activate the canonical Gᵢ/Gₒ protein signaling cascade.

G Signaling Pathway of (+)-Picenadol at the µ-Opioid Receptor uOR µ-Opioid Receptor Gi Gαi/oβγ uOR->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP This compound (+)-Picenadol This compound->uOR G_alpha Gαi/o-GTP Gi->G_alpha Dissociates G_betagamma Gβγ Gi->G_betagamma G_alpha->AC Inhibits K_channel K+ Channel G_betagamma->K_channel Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC

Signaling Pathway of (+)-Picenadol

Upon binding of (+)-Picenadol to the µ-opioid receptor, the associated heterotrimeric G protein (Gᵢ/Gₒ) is activated. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gα subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can modulate ion channel activity, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in the analgesic effect.

Stereoselective Synthesis and Chiral Resolution

The distinct pharmacological activities of the this compound enantiomers necessitate methods for their individual preparation. This can be achieved through stereoselective synthesis or by resolution of the racemic mixture.

A concise, four-step stereoselective synthesis of racemic this compound has been reported.[4] This method utilizes a Horner-Wadsworth-Emmons reaction of 1,3-dimethyl-4-piperidone followed by a directed 1,4-addition of an aryl cuprate, reduction, and deprotection.[4]

For the separation of the enantiomers, chiral high-performance liquid chromatography (HPLC) is a common and effective technique. Racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in the synthesis of opioid analgesics, have been successfully resolved using commercially available chiral stationary phases such as Chiralcel OD and Chiralcel OJ, which are based on cellulose (B213188) derivatives.

G Approaches to Obtain this compound Enantiomers Racemic_Synthesis Racemic Synthesis of this compound Chiral_Resolution Chiral Resolution Racemic_Synthesis->Chiral_Resolution Stereoselective_Synthesis Stereoselective Synthesis Enantiomers (+)-Picenadol and (-)-Picenadol Stereoselective_Synthesis->Enantiomers Chiral_HPLC Chiral HPLC Chiral_Resolution->Chiral_HPLC e.g. Chiral_HPLC->Enantiomers

Approaches to Obtain this compound Enantiomers

Conclusion

The enantiomers of this compound present a classic example of stereospecificity in pharmacology, with the (+)-enantiomer acting as a µ-opioid agonist and the (-)-enantiomer as an antagonist. This unique profile has implications for its therapeutic use and abuse potential. A thorough understanding of the specific activity of each enantiomer, derived from detailed in vitro and in vivo studies, is crucial for the rational design and development of related analgesic compounds. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers in the field of opioid pharmacology and drug discovery. Further research to quantify the binding affinities and functional potencies of the individual enantiomers at all three opioid receptor subtypes would provide a more complete picture of their pharmacological profiles.

References

(3R,4R)-Picenadol as a μ-Opioid Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a centrally acting analgesic agent belonging to the 4-phenylpiperidine (B165713) class of opioids. It is a racemic mixture, with its pharmacological activity uniquely distributed between its stereoisomers. The dextrorotatory (+) isomer, with the absolute configuration (3R,4R), is a potent agonist at the μ-opioid receptor (MOR), responsible for the compound's analgesic effects. In contrast, the levorotatory (-) isomer is an opioid antagonist. This technical guide provides an in-depth overview of (3R,4R)-Picenadol's function as a μ-opioid agonist, focusing on its pharmacological properties, the signaling pathways it initiates, and the experimental methodologies used for its characterization.

Pharmacological Profile of (3R,4R)-Picenadol

(3R,4R)-Picenadol, also known as LY136596, is the eutomer of the racemic mixture this compound (LY150720) and is responsible for its analgesic properties.[1]

Receptor Binding and Selectivity: (3R,4R)-Picenadol exhibits a high affinity for both the μ- and δ-opioid receptors, with a markedly lower affinity for the κ-opioid receptor.[2][3] This profile distinguishes it from some other mixed agonist-antagonists.

In Vivo Analgesic Potency: In preclinical animal models, the analgesic potency of racemic this compound is estimated to be approximately one-third that of morphine.[2] Studies in squirrel monkeys using electric shock titration have demonstrated that the d-isomer produces dose-related increases in the pain threshold, an effect that is blocked by the opioid antagonist naloxone.[4] The levorotatory isomer, on the other hand, does not produce analgesia on its own but can antagonize the effects of morphine.[4]

Quantitative Data for Reference μ-Opioid Agonists

To provide a framework for understanding the potency and efficacy of a potent μ-opioid agonist, the following tables summarize data for DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin) and morphine.

Table 1: μ-Opioid Receptor Binding Affinities (Ki)

CompoundRadioligandTissue SourceKi (nM)Reference
DAMGO[³H]-DAMGORat brain homogenates~1-5[5]
Morphine[³H]-DAMGORat brain homogenates1.2[5]

Table 2: In Vitro Functional Activity at the μ-Opioid Receptor (GTPγS Assay)

CompoundParameterValueSystemReference
DAMGOEC50~20-100 nMCell membranes expressing hMOR[3]
DAMGOEmax100% (Full Agonist)Cell membranes expressing hMOR[3]
MorphineEC50~50-200 nMCell membranes expressing hMOR[6]
MorphineEmaxPartial to Full AgonistCell membranes expressing hMOR[6]

μ-Opioid Receptor Signaling Pathways

Activation of the μ-opioid receptor by an agonist like (3R,4R)-Picenadol initiates a cascade of intracellular signaling events. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist (3R,4R)-Picenadol MOR μ-Opioid Receptor (GPCR) Agonist->MOR G_protein Gi/o Protein (αβγ) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channels G_protein->GIRK βγ activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ↓ Activation K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Analgesia Analgesia K_efflux->Analgesia Ca_influx->Analgesia

μ-Opioid Receptor Signaling Pathway

Upon agonist binding, the following key events occur:

  • G-Protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.

Collectively, these actions lead to a reduction in neuronal excitability and the transmission of nociceptive signals, resulting in analgesia.

Experimental Protocols

Detailed experimental protocols for the characterization of μ-opioid agonists are crucial for reproducible and accurate results. The following are representative protocols for key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., CHO-hMOR cells) Incubation Incubate: Membranes + Radioligand + Test Compound (varying conc.) Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand (e.g., [³H]-DAMGO) Ligand_Prep->Incubation Compound_Prep Prepare Test Compound (e.g., (3R,4R)-Picenadol) Compound_Prep->Incubation Filtration Rapid Filtration (separate bound from free ligand) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting IC50_Calc Determine IC50 (concentration inhibiting 50% of binding) Counting->IC50_Calc Ki_Calc Calculate Ki (using Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the human μ-opioid receptor (hMOR).

  • Radioligand (e.g., [³H]-DAMGO).

  • Test compound ((3R,4R)-Picenadol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the cell membrane suspension. Incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a test compound, providing information on its potency (EC50) and efficacy (Emax).

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., CHO-hMOR cells) Incubation Incubate: Membranes + GDP + Test Compound + [³⁵S]GTPγS Membrane_Prep->Incubation Reagent_Prep Prepare Reagents: [³⁵S]GTPγS, GDP, Assay Buffer Reagent_Prep->Incubation Compound_Prep Prepare Test Compound (e.g., (3R,4R)-Picenadol) Compound_Prep->Incubation Filtration Rapid Filtration (separate bound from free [³⁵S]GTPγS) Incubation->Filtration Counting Scintillation Counting (measure bound [³⁵S]GTPγS) Filtration->Counting Curve_Fit Generate Dose-Response Curve Counting->Curve_Fit Params_Calc Determine EC50 and Emax Curve_Fit->Params_Calc

[³⁵S]GTPγS Binding Assay Workflow

Materials:

  • Cell membranes expressing the hMOR.

  • [³⁵S]GTPγS.

  • Guanosine diphosphate (B83284) (GDP).

  • Test compound ((3R,4R)-Picenadol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).

  • Non-specific binding control (unlabeled GTPγS).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membrane suspension, GDP, and varying concentrations of the test compound.

  • Incubation: Initiate the reaction by adding [³⁵S]GTPγS. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity on the filters.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

(3R,4R)-Picenadol is the pharmacologically active enantiomer of this compound, functioning as a potent agonist at the μ-opioid receptor. Its high affinity for μ and δ receptors, coupled with its demonstrated in vivo analgesic effects, underscores its significance in the study of opioid pharmacology. While specific in vitro quantitative data remains elusive in the public domain, the established methodologies for receptor binding and functional assays provide a clear path for its further characterization. The understanding of its interaction with the μ-opioid receptor and the subsequent signaling cascades is fundamental for the development of novel analgesics and for a deeper comprehension of opioid-mediated therapeutic effects. This guide serves as a foundational resource for researchers and professionals in the field of drug development and pain research.

References

(3S,4S)-Picenadol as an Opioid Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol, a 4-phenylpiperidine (B165713) derivative, is a racemic mixture with a unique pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors. This duality arises from the distinct activities of its stereoisomers. The (3R,4R)-enantiomer is a potent µ-opioid agonist, responsible for the analgesic effects of the racemic mixture. Conversely, the (3S,4S)-enantiomer, the focus of this guide, functions as an opioid antagonist.[1][2] This technical guide provides an in-depth overview of (3S,4S)-Picenadol's properties as an opioid antagonist, summarizing available data, outlining experimental protocols, and visualizing relevant biological pathways.

Core Concepts: Opioid Antagonism of (3S,4S)-Picenadol

Quantitative Data Summary

The following tables summarize the available quantitative data for the antagonist activity of the levo-isomer of this compound, which corresponds to the (3S,4S)-enantiomer.

Table 1: In Vivo Antagonist Potency of (3S,4S)-Picenadol Isomer

ParameterValueSpeciesAssayAgonist ChallengedReference
Apparent pA₂5.67 ± 0.07Squirrel MonkeyElectric Shock Titration(3R,4R)-Picenadol (LY136596)[3]

Note: The pA₂ value is a measure of the potency of an antagonist. A higher pA₂ value indicates a more potent antagonist.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). As an antagonist, (3S,4S)-Picenadol binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. This blocks the downstream signaling cascade typically initiated by an agonist.

cluster_membrane Cell Membrane Opioid_Receptor μ/δ Opioid Receptor G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Signaling_Blocked Downstream Signaling (Blocked) 3S4S_this compound (3S,4S)-Picenadol (Antagonist) 3S4S_this compound->Opioid_Receptor Binds & Blocks Agonist Opioid Agonist Agonist->Opioid_Receptor Binds & Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to

Opioid Receptor Antagonism by (3S,4S)-Picenadol.

Experimental Protocols

Detailed experimental protocols for the characterization of (3S,4S)-Picenadol as an opioid antagonist are provided below. These are representative protocols based on standard methodologies in the field.

Radioligand Binding Assay (Competitive Inhibition)

This in vitro assay determines the binding affinity (Kᵢ) of (3S,4S)-Picenadol for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Kᵢ of (3S,4S)-Picenadol at µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • (3S,4S)-Picenadol.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone at 10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a determined protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of (3S,4S)-Picenadol, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of (3S,4S)-Picenadol.

    • Determine the IC₅₀ value (concentration of (3S,4S)-Picenadol that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: Membranes, Radioligand, (3S,4S)-Picenadol setup Set up 96-well Plate: Total, Non-specific, & Competitive Binding prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound/Free incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: IC50 & Ki Calculation count->analyze

Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Functional Assay

This in vitro functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

Objective: To determine the functional antagonist potency (IC₅₀ or Kₑ) of (3S,4S)-Picenadol.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • A standard opioid agonist (e.g., DAMGO for µ).

  • (3S,4S)-Picenadol.

  • GDP.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

  • Membrane and Compound Preparation: Prepare dilutions of the agonist and (3S,4S)-Picenadol.

  • Pre-incubation: In a 96-well plate, incubate membranes with varying concentrations of (3S,4S)-Picenadol and a fixed concentration of GDP.

  • Agonist Stimulation: Add a fixed concentration of the agonist to stimulate G-protein activation.

  • Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters and measure the bound radioactivity.

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding against the log concentration of (3S,4S)-Picenadol.

    • Determine the IC₅₀ value for the inhibition of agonist-stimulated binding.

    • The antagonist equilibrium dissociation constant (Kₑ) can be calculated using the Gaddum equation.

cluster_workflow [35S]GTPγS Functional Assay Workflow prep Prepare Reagents: Membranes, Agonist, (3S,4S)-Picenadol, [35S]GTPγS preincubate Pre-incubate Membranes with (3S,4S)-Picenadol & GDP prep->preincubate stimulate Add Agonist to Stimulate G-protein preincubate->stimulate initiate Add [35S]GTPγS to Initiate Binding stimulate->initiate incubate Incubate at 30°C initiate->incubate filter Filtration to Separate Bound [35S]GTPγS incubate->filter count Scintillation Counting filter->count analyze Data Analysis: IC50/Ke Calculation count->analyze

Workflow for [³⁵S]GTPγS Functional Assay.
In Vivo Antagonist Activity Assessment (Schild Analysis)

This in vivo method is used to quantify the potency of a competitive antagonist.

Objective: To determine the pA₂ value of (3S,4S)-Picenadol.

Experimental Model: Squirrel monkeys trained to respond to an electric shock titration schedule.

Procedure:

  • Agonist Dose-Response Curve: Establish a dose-response curve for the antinociceptive effect of an opioid agonist (e.g., (3R,4R)-Picenadol).

  • Antagonist Pre-treatment: Administer different fixed doses of the antagonist, (3S,4S)-Picenadol.

  • Agonist Challenge: After a pre-determined time, re-determine the agonist dose-response curve in the presence of each dose of the antagonist.

  • Data Analysis:

    • Measure the dose ratio (the factor by which the agonist dose must be increased to produce the same effect in the presence of the antagonist).

    • Construct a Schild plot: log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist.

    • The x-intercept of the linear regression of the Schild plot gives the pA₂ value.

cluster_logical Logical Relationship for Schild Analysis agonist_drc Determine Agonist Dose-Response Curve antagonist_pre Administer Fixed Doses of (3S,4S)-Picenadol agonist_drc->antagonist_pre agonist_challenge Re-determine Agonist Dose-Response Curve antagonist_pre->agonist_challenge dose_ratio Calculate Dose Ratios agonist_challenge->dose_ratio schild_plot Construct Schild Plot dose_ratio->schild_plot pa2 Determine pA2 Value schild_plot->pa2

Logical Flow of a Schild Analysis Experiment.

Conclusion

(3S,4S)-Picenadol is the opioid antagonist enantiomer of the mixed agonist-antagonist analgesic, this compound. While its clinical development has been limited, its distinct pharmacological profile provides a valuable tool for opioid receptor research. The available in vivo data confirms its antagonist activity, although a more complete in vitro characterization would further elucidate its receptor interaction profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the antagonist properties of (3S,4S)-Picenadol and similar compounds.

References

An In-depth Technical Guide to the Racemic Properties of Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol, a 4-phenylpiperidine (B165713) derivative, presents a unique pharmacological profile as a racemic mixture. This technical guide provides a comprehensive overview of the distinct properties of its constituent enantiomers, detailing their synthesis, pharmacology, and the experimental methodologies used for their characterization. The d-isomer is a potent opioid agonist, while the l-isomer acts as an opioid antagonist. This duality results in a mixed agonist-antagonist profile for the racemate, which has been investigated for its potential to provide analgesia with a reduced liability for abuse and other opioid-related side effects. This document consolidates available data on receptor affinity and analgesic potency, outlines detailed experimental protocols, and visualizes key pathways and workflows to serve as a critical resource for professionals in the field of pharmacology and drug development.

Introduction

This compound (also known as LY150720) is a centrally acting opioid analgesic developed by Eli Lilly in the 1970s.[1] It is a racemic mixture whose pharmacological activity is a composite of the distinct and opposing actions of its stereoisomers.[2] The analgesic properties of this compound are attributed to its dextrorotatory (+) enantiomer, which acts as a potent opioid agonist.[2] Conversely, the levorotatory (-) enantiomer is an opioid antagonist, which modulates the overall effect of the racemate.[2] This unique combination of agonist and antagonist properties within a single racemic compound has been a subject of interest for developing analgesics with a potentially safer profile and lower abuse potential compared to traditional opioids.[1][2]

Physicochemical and Stereochemical Properties

This compound is a 4-phenylpiperidine derivative.[2] The absolute configurations of its enantiomers have been determined, with the agonist (+)-enantiomer possessing the (3R,4R) configuration and the antagonist (-)-enantiomer having the (3S,4S) configuration.

Pharmacological Profile

The pharmacological effects of racemic this compound are a direct consequence of the interplay between its agonist and antagonist isomers.

Receptor Binding Affinity

This compound exhibits a high affinity for both mu (µ) and delta (δ) opioid receptors, with a markedly lower affinity for the kappa (κ) opioid receptor.[2] Specific binding affinity data (Ki values) for the racemate and individual enantiomers are not widely reported in publicly available literature. However, the qualitative description from multiple sources indicates a strong interaction with the primary receptors mediating analgesia.

Table 1: Summary of Opioid Receptor Binding Affinity

CompoundReceptor TypeBinding Affinity (Qualitative)
Racemic this compoundµ-opioidHigh[2]
δ-opioidHigh[2]
κ-opioidLow[2]
In Vivo Analgesic Potency

The analgesic activity of this compound resides in its d-isomer, while the l-isomer acts to limit the analgesic efficacy of the racemate.[3] The racemic mixture has an analgesic potency estimated to be approximately one-third that of morphine in preclinical models such as the mouse writhing and rat tail heat tests.[2] The antagonist potency of the l-isomer is about one-tenth that of nalorphine.[2] A quantitative measure of the antagonist activity of the l-isomer (LY136595) was determined in an electric shock titration study in squirrel monkeys, yielding a pA2 value of 5.67.[1][3]

Table 2: Summary of In Vivo Pharmacological Activity

CompoundTestSpeciesPotency
Racemic this compoundMouse Writhing TestMouse~1/3 the potency of morphine[2]
Rat Tail Heat TestRat~1/3 the potency of morphine[2]
l-isomer (LY136595)Opioid Antagonism-~1/10 the potency of nalorphine[2]
Electric Shock TitrationSquirrel MonkeypA2 = 5.67[1][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's racemic properties.

Stereoselective Synthesis of this compound

A concise, stereoselective synthesis of this compound has been reported. The following is a summary of the synthetic route:

  • Horner-Wadsworth-Emmons Reaction: 1,3-Dimethyl-4-piperidone undergoes a Horner-Wadsworth-Emmons reaction to form an exocyclic enone. Reaction conditions are optimized to prevent double-bond isomerization.

  • Directed 1,4-Addition: A directed 1,4-addition of an aryl cuprate (B13416276) is performed on the enone. The existing methyl group at the C-3 position of the piperidone ring directs the incoming aryl group to achieve the desired stereochemistry.

  • Reduction and Deprotection: Subsequent reduction and deprotection steps yield the final this compound molecule with a high degree of stereochemical control.

Chiral Separation of this compound Enantiomers

General Protocol for Chiral HPLC Separation:

  • Column Selection: Screen a variety of commercially available chiral columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) to identify a stationary phase that provides enantiomeric separation.

  • Mobile Phase Optimization:

    • For normal-phase chromatography, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used.

    • For reverse-phase chromatography, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is employed.

    • The ratio of the solvents is optimized to achieve baseline separation with reasonable retention times. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) may be used to improve peak shape and resolution.

  • Method Validation: Once optimal conditions are found, the method should be validated for parameters such as linearity, precision, accuracy, and robustness according to standard guidelines.

G Workflow for Chiral HPLC Method Development start Racemic this compound Sample col_select Select Chiral Stationary Phase (CSP) start->col_select mob_phase Prepare Mobile Phase (e.g., Hexane/IPA) col_select->mob_phase hplc Inject sample onto HPLC system mob_phase->hplc detect Detect enantiomers (e.g., UV detector) hplc->detect analyze Analyze Chromatogram detect->analyze decision Baseline Separation? analyze->decision optimize Optimize Mobile Phase (adjust solvent ratio/additives) decision->optimize No end Validated Chiral Separation Method decision->end Yes optimize->mob_phase

Workflow for Chiral HPLC Method Development
Opioid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The following is a general protocol for a competitive binding assay.

  • Receptor Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cell lines (e.g., CHO, HEK293) or animal brain tissue.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.

  • Competitive Binding:

    • A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors) is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test compound (racemic this compound or its individual enantiomers) are added to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Analgesic Assays

4.4.1. Hot Plate Test

The hot plate test is used to assess the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

  • Apparatus: A hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

  • Acclimation: Animals (typically mice or rats) are acclimated to the testing room and apparatus.

  • Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: The test compound (racemic this compound or its d-isomer), a vehicle control, or a positive control (e.g., morphine) is administered to different groups of animals.

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the latency to the pain response is measured again.

  • Data Analysis: The increase in latency time compared to the baseline and the vehicle control group indicates an analgesic effect. The data can be used to determine the dose-response relationship and calculate the ED50 (the dose that produces a maximal effect in 50% of the animals).

4.4.2. Tail Flick Test

The tail flick test also measures the response to a thermal stimulus and is a common method for evaluating opioid analgesics.

  • Apparatus: A tail flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Acclimation and Baseline: Animals are gently restrained, and the tail is positioned in the apparatus. The baseline latency for the animal to flick its tail away from the heat source is recorded. A cut-off time is employed.

  • Drug Administration: Test compounds, vehicle, or a positive control are administered.

  • Post-treatment Latency: The tail flick latency is measured at predetermined intervals after drug administration.

  • Data Analysis: An increase in the tail flick latency indicates analgesia. ED50 values can be calculated from the dose-response data.

Signaling Pathways

The d-isomer of this compound, as a µ-opioid receptor agonist, is expected to activate the canonical G-protein signaling pathway. The l-isomer, being an antagonist, would competitively inhibit this pathway.

G Opioid Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space d_isomer d-isomer (Agonist) mu_receptor µ-Opioid Receptor d_isomer->mu_receptor Binds and Activates l_isomer l-isomer (Antagonist) l_isomer->mu_receptor Binds and Blocks g_protein Gi/o Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Opioid Receptor Signaling Pathway

Conclusion

This compound represents a fascinating case study in stereopharmacology. Its racemic nature, combining a potent opioid agonist with an antagonist, results in a unique mixed-action profile. While it showed promise as an analgesic with a potentially improved safety profile, it was never commercialized. The information presented in this guide, including the qualitative pharmacological data, and detailed general experimental protocols, provides a valuable resource for researchers and professionals in pharmacology and drug development. Further investigation into the quantitative aspects of its receptor binding and in vivo potency could provide deeper insights into the structure-activity relationships of mixed-action opioids and inform the design of future analgesic therapies.

References

An In-depth Technical Guide to the Core Properties of Picenadol Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol hydrochloride is a synthetic opioid analgesic belonging to the 4-phenylpiperidine (B165713) class of compounds. Developed in the 1970s, it possesses a unique pharmacological profile as a racemic mixture. The two enantiomers of this compound exhibit distinct and opposing activities at the opioid receptors, making it a subject of significant scientific interest. This technical guide provides a comprehensive overview of the known chemical, physical, and pharmacological properties of this compound hydrochloride, with a focus on its core attributes relevant to drug development and research.

Chemical and Physical Properties

This compound hydrochloride is the salt form of this compound base. While extensive quantitative data on its physicochemical properties are not widely published, the fundamental characteristics are summarized below.

PropertyValueReference
Chemical Name 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol hydrochloride[1]
Synonyms LY-150720 hydrochloride[2]
CAS Number 74685-16-8[2]
Molecular Formula C₁₆H₂₅NO · HCl[3]
Molecular Weight 283.84 g/mol [3]
Melting Point Not available in the searched literature.
Solubility Soluble in DMSO. Quantitative aqueous solubility data is not available.[4]
pKa Not available in the searched literature.

Pharmacological Properties

This compound is characterized as an opioid mixed agonist-antagonist.[5] This activity is a composite of the individual actions of its stereoisomers. The (+)-enantiomer (d-isomer) is a potent agonist at the µ-opioid receptor, responsible for the analgesic effects.[1][2] Conversely, the (-)-enantiomer (l-isomer) acts as a weak competitive antagonist at the µ-receptor.[2][5] This unique combination results in a compound with a reduced potential for abuse and physical dependence compared to pure opioid agonists.[5]

Receptor Binding Affinity
Receptor SubtypeBinding Affinity/PotencyIsomer/MixtureReference
µ-Opioid Receptor (MOR) High Affinity (Agonist)(+)-enantiomer[1][2]
µ-Opioid Receptor (MOR) Weak Antagonist (pA2 = 5.67 ± 0.07)(-)-enantiomer[7][8]
δ-Opioid Receptor (DOR) High AffinityRacemic Mixture[5][6]
κ-Opioid Receptor (KOR) Markedly Lower AffinityRacemic Mixture[5][6]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound hydrochloride are not specifically published. However, standard methodologies can be applied to determine its key properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

  • Preparation: An excess amount of this compound hydrochloride is added to a series of vials containing purified water or buffers of different pH values.

  • Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/mL or mol/L at the specified temperature and pH.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the acid dissociation constant (pKa).

  • Sample Preparation: A precisely weighed amount of this compound hydrochloride is dissolved in a known volume of purified water, often with a co-solvent like methanol (B129727) if aqueous solubility is low.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Opioid Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Materials:

    • Cell membranes prepared from cell lines expressing the human µ, δ, or κ opioid receptor.

    • A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

    • Assay buffer (e.g., Tris-HCl buffer).

    • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like naloxone).

    • This compound hydrochloride solutions at various concentrations.

  • Assay Procedure:

    • In a multi-well plate, incubate the cell membranes, radioligand, and varying concentrations of this compound hydrochloride.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of the Agonist Component of this compound

The (+)-enantiomer of this compound acts as a µ-opioid receptor agonist. The diagram below illustrates the canonical G-protein coupled signaling pathway initiated by µ-opioid receptor activation.

G_protein_signaling This compound (+)-Picenadol MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Reduces Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: µ-Opioid receptor signaling pathway initiated by (+)-Picenadol.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the affinity of this compound hydrochloride for an opioid receptor.

Receptor_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents setup_assay Set up Assay Plate (Total, Non-specific, Competition) prepare_reagents->setup_assay incubate Incubate at RT (Equilibrium) setup_assay->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scintillation_count Scintillation Counting wash->scintillation_count data_analysis Data Analysis (Calculate Specific Binding, IC50, Ki) scintillation_count->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand receptor binding assay.

Conclusion

This compound hydrochloride is a fascinating molecule from a pharmacological perspective due to its racemic nature, where the enantiomers possess opposing activities. While its clinical development was not pursued, it remains a valuable tool for research into opioid receptor function and pharmacology. This guide has synthesized the available information on its core properties. Further experimental characterization is required to fill the gaps in the quantitative physicochemical and receptor binding data, which would provide a more complete understanding of this unique compound.

References

In Vivo Pharmacology of Picenadol in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol (also known as LY150720) is a synthetic opioid analgesic belonging to the 4-phenylpiperidine (B165713) class of compounds. Developed in the 1980s, it possesses a unique pharmacological profile as a mixed agonist-antagonist. This profile is attributed to its nature as a racemic mixture of two stereoisomers with distinct activities at opioid receptors. The dextrorotatory isomer, d-picenadol (LY136596), is a potent agonist primarily at the mu-opioid receptor, while the levorotatory isomer, l-picenadol (LY136595), acts as an opioid antagonist.[1][2] This combination of activities was investigated for its potential to provide effective analgesia with a reduced liability for common opioid-related side effects such as respiratory depression, abuse potential, and physical dependence.[3][4] This technical guide provides an in-depth overview of the in vivo pharmacology of this compound in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing important concepts.

Mechanism of Action

This compound's pharmacological effects are a direct result of the interplay between its two isomers. The d-isomer is a potent opioid agonist, responsible for the analgesic properties of the compound, while the l-isomer is an opioid antagonist that can mitigate the agonist effects.[1][2] This mixed agonist-antagonist profile suggests a mechanism where the analgesic efficacy is primarily driven by the d-isomer's action on mu-opioid receptors, while the l-isomer's antagonist activity may limit the maximal effect and potentially reduce the incidence of adverse effects.

cluster_0 This compound (Racemic Mixture) cluster_1 Opioid Receptors d-Isomer (Agonist) d-Isomer (Agonist) Mu-Opioid Receptor Mu-Opioid Receptor Analgesia Respiratory Depression Euphoria d-Isomer (Agonist)->Mu-Opioid Receptor High Affinity Activation Delta-Opioid Receptor Delta-Opioid Receptor Analgesia d-Isomer (Agonist)->Delta-Opioid Receptor High Affinity Activation l-Isomer (Antagonist) l-Isomer (Antagonist) l-Isomer (Antagonist)->Mu-Opioid Receptor Competitive Antagonism Kappa-Opioid Receptor Kappa-Opioid Receptor Analgesia Dysphoria l-Isomer (Antagonist)->Kappa-Opioid Receptor Weak Antagonism Reduced Side Effects Reduced Side Effects l-Isomer (Antagonist)->Reduced Side Effects Modulation of Agonist Effects Analgesic Effect Analgesic Effect Mu-Opioid Receptor->Analgesic Effect Delta-Opioid Receptor->Analgesic Effect

Fig. 1: Proposed mechanism of action of this compound.

Opioid Receptor Binding Profile

Compound/IsomerTarget ReceptorAffinityFunctional ActivityReference
This compound Mu (µ)HighMixed Agonist-Antagonist[3]
Delta (δ)HighAgonist[3]
Kappa (κ)LowWeak Antagonist[1][3]
d-Isomer (LY136596) Mu (µ)HighPotent Agonist[1]
l-Isomer (LY136595) Mu (µ)ModerateCompetitive Antagonist
Kappa (κ)LowWeak Antagonist

In Vivo Analgesic Efficacy in Animal Models

The analgesic properties of this compound have been evaluated in several well-established animal models of pain. These studies have consistently demonstrated its efficacy, while also providing insights into its potency relative to other opioids.

Summary of Analgesic Activity
Animal ModelSpeciesTestThis compound PotencyReference
MouseMouseAcetic Acid-Induced Writhing~1/3 that of morphine[1][3]
RatRatTail Heat Test~1/3 that of morphine[1][3]
Squirrel MonkeyMonkeyElectric Shock TitrationDose-dependent increase in shock intensity[4]
Experimental Protocols

The following are generalized protocols for the key analgesic assays used to characterize this compound.

cluster_0 Pre-Treatment cluster_1 Analgesic Assays cluster_2 Data Analysis Animal Acclimation Animal Acclimation Baseline Measurement Baseline Measurement Animal Acclimation->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Mouse Writhing Test Mouse Writhing Test Drug Administration->Mouse Writhing Test Rat Tail Heat Test Rat Tail Heat Test Drug Administration->Rat Tail Heat Test Electric Shock Titration Electric Shock Titration Drug Administration->Electric Shock Titration Quantification of Analgesia Quantification of Analgesia Mouse Writhing Test->Quantification of Analgesia Rat Tail Heat Test->Quantification of Analgesia Electric Shock Titration->Quantification of Analgesia ED50 Calculation ED50 Calculation Quantification of Analgesia->ED50 Calculation Comparison to Control Comparison to Control ED50 Calculation->Comparison to Control

Fig. 2: Generalized experimental workflow for analgesic testing.

1. Acetic Acid-Induced Writhing Test (Mouse)

  • Principle: This test assesses visceral pain by inducing a characteristic stretching and writhing behavior through the intraperitoneal injection of a mild irritant, such as acetic acid. Analgesic compounds inhibit the number of writhes.

  • Protocol:

    • Male albino mice are typically used.

    • Animals are administered this compound or a control substance (e.g., vehicle, morphine) via a specified route (e.g., subcutaneous, oral).

    • After a predetermined pretreatment time, a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.

    • Immediately following the injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a wave of abdominal muscle contraction followed by extension of the hind limbs) is counted for a set period (e.g., 10-20 minutes).

    • The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the vehicle control group.

2. Tail Heat Test (Rat)

  • Principle: This test measures the response to a thermal pain stimulus. An analgesic effect is indicated by an increased latency to withdraw the tail from a heat source.

  • Protocol:

    • Male rats are commonly used.

    • The rat's tail is exposed to a focused beam of radiant heat.

    • The time taken for the rat to flick its tail away from the heat source (tail-flick latency) is recorded.

    • A cut-off time is established to prevent tissue damage.

    • Baseline latencies are determined before drug administration.

    • This compound or a control substance is administered.

    • Tail-flick latencies are measured at various time points after drug administration to determine the peak effect and duration of action.

3. Electric Shock Titration (Squirrel Monkey)

  • Principle: This model assesses the antinociceptive effects of drugs by determining the intensity of an electric shock that an animal is willing to tolerate.

  • Protocol:

    • Squirrel monkeys are trained to respond (e.g., press a lever) to terminate or postpone the delivery of a brief electric shock to the tail.

    • The intensity of the shock is gradually increased until the monkey fails to respond, thus establishing a baseline shock threshold.

    • This compound, its isomers, or a control substance is administered.

    • The shock titration procedure is repeated, and a dose-dependent increase in the shock intensity that the monkeys will tolerate is indicative of an analgesic effect.

    • In antagonist studies, the l-isomer can be co-administered with the d-isomer or another opioid agonist to determine its ability to reverse the analgesic effect. The apparent pA2 value, a measure of antagonist potency, can be calculated from these experiments. An apparent pA2 value of 5.67 was determined for the l-isomer in this model.[4]

Adverse Effect Profile

A key aspect of this compound's development was its potential for a more favorable side-effect profile compared to traditional opioids.

Summary of Adverse Effects in Animal Models
Adverse EffectFindingQuantitative DataReference
Respiratory Depression Low potential for respiratory depression is suggested.Specific quantitative data comparing analgesic and respiratory depressant doses are not readily available.[4]
Gastrointestinal Motility Expected to have some effect due to mu-opioid agonism, but specific studies in animal models are not detailed in the reviewed literature.No quantitative data available.-
Physical Dependence & Abuse Liability Extensive pharmacological investigations suggest a low liability for abuse and physical dependence.Specific withdrawal signs and their severity in animal models have not been detailed in the available literature.[3][4]
Respiratory Depression
Gastrointestinal Effects

Opioid agonists are well-known to decrease gastrointestinal motility, leading to constipation. While it can be inferred that the d-agonist isomer of this compound would have some effect on gastrointestinal transit, specific in vivo studies in animal models quantifying this effect have not been found in the reviewed literature.

Physical Dependence and Abuse Liability

Extensive pharmacological investigations have indicated that this compound has a low liability for abuse and physical dependence.[3][4] This is a key feature attributed to its mixed agonist-antagonist mechanism. The presence of the l-isomer antagonist is thought to limit the development of tolerance and the severity of withdrawal symptoms. However, detailed studies in animal models characterizing the withdrawal syndrome after chronic this compound administration are not widely published.

Conclusion

This compound exhibits a unique in vivo pharmacological profile in animal models, characterized by effective analgesia with a potentially improved safety margin compared to conventional opioid agonists. Its mechanism as a racemic mixture of a potent mu-opioid agonist (d-isomer) and a mu-opioid antagonist (l-isomer) underpins its mixed agonist-antagonist properties. While its analgesic efficacy is well-documented in various preclinical pain models, a comprehensive quantitative understanding of its adverse effect profile, particularly concerning respiratory depression and gastrointestinal effects at analgesic doses, is limited by the publicly available data. Further research would be necessary to fully elucidate the clinical potential of this compound. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the pharmacology of mixed agonist-antagonist opioids.

This compound (Racemic) This compound (Racemic) d-Isomer (Agonist) d-Isomer (Agonist) This compound (Racemic)->d-Isomer (Agonist) Contains l-Isomer (Antagonist) l-Isomer (Antagonist) This compound (Racemic)->l-Isomer (Antagonist) Contains Analgesic Effect Analgesic Effect d-Isomer (Agonist)->Analgesic Effect Drives Modulation of Side Effects Modulation of Side Effects l-Isomer (Antagonist)->Modulation of Side Effects Contributes to

Fig. 3: Logical relationship of this compound and its isomers.

References

Preclinical Toxicology of Picenadol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol, a 4-phenylpiperidine (B165713) derivative developed by Eli Lilly in the 1970s, is an opioid analgesic with a unique pharmacological profile.[1] It is a racemic mixture of two enantiomers with opposing effects: the (3R,4R) isomer is a pure μ-opioid agonist, while the (3S,4S) isomer acts as an antagonist.[1] This combination results in a mixed agonist-antagonist profile for the racemic mixture, which is suggested to confer a lower potential for abuse and fewer side effects typical of other mixed agonist-antagonists, such as those with κ-opioid activity.[1][2] Despite being investigated for applications in obstetrics and dentistry, this compound was never commercialized.[1][3] Preclinical studies have been cited as demonstrating a "low order of toxicity," though detailed public data from these studies are scarce.[4] This guide provides a comprehensive overview of the available information on the preclinical toxicology of this compound, highlighting its unique mechanism of action and outlining the general workflow for such toxicological assessments.

Mechanism of Action

This compound's pharmacological activity is a composite of the actions of its stereoisomers. The d-isomer is a potent opiate agonist, while the l-isomer is an opioid antagonist.[2][5] This duality is central to its proposed safety profile. The antagonist isomer is believed to limit the full agonist effects of the d-isomer, potentially reducing the risk of overdose and dependence.[5][6] this compound exhibits high affinity for μ and δ-opioid receptors, with a markedly lower affinity for the κ-receptor, which is often associated with dysphoric and psychotomimetic side effects.[2][5]

Preclinical Safety and Toxicology

Acute Toxicity

Information regarding the acute toxicity of this compound is limited to general statements. For instance, it has been noted that extensive pharmacological investigations suggest a low potential for opiate-like side effects.[2][5]

Subchronic and Chronic Toxicity

Detailed reports on subchronic and chronic toxicity studies for this compound are not publicly available. Such studies would be essential to characterize the long-term safety profile of the drug.

Genotoxicity and Carcinogenicity

There is no specific public information available regarding the genotoxicity or carcinogenicity of this compound. Standard assessments would typically include a battery of in vitro and in vivo tests to evaluate mutagenic and carcinogenic potential.

Reproductive and Developmental Toxicity

No public data from reproductive and developmental toxicology studies for this compound could be identified. These studies are critical for assessing the potential risks of a drug on fertility, fetal development, and postnatal development.

General Experimental Workflow for Preclinical Toxicology

In the absence of specific protocols for this compound, a generalized workflow for the preclinical toxicological assessment of a novel analgesic candidate is presented below. This diagram illustrates the typical stages of investigation.

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies genotox_invitro Genotoxicity Assays (e.g., Ames, MLA) cyp_inhibition CYP450 Inhibition/ Induction Assays acute_tox Acute Toxicity (Rodent & Non-rodent) subchronic_tox Subchronic Toxicity (28/90-day, Rodent & Non-rodent) acute_tox->subchronic_tox safety_pharm Safety Pharmacology (CNS, CV, Respiratory) acute_tox->safety_pharm chronic_tox Chronic Toxicity (6-12 month) subchronic_tox->chronic_tox repro_tox Reproductive & Developmental Toxicity subchronic_tox->repro_tox carcinogenicity Carcinogenicity (2-year bioassay) chronic_tox->carcinogenicity drug_candidate Drug Candidate (this compound) drug_candidate->genotox_invitro drug_candidate->cyp_inhibition drug_candidate->acute_tox

A generalized workflow for preclinical toxicology assessment.

Signaling Pathway of Opioid Agonist/Antagonist

The following diagram illustrates the basic signaling pathway for a μ-opioid receptor, indicating the differential effects of an agonist (like the d-isomer of this compound) and an antagonist (like the l-isomer of this compound).

Opioid_Signaling_Pathway cluster_membrane Cell Membrane receptor μ-Opioid Receptor g_protein G-protein Activation receptor->g_protein Activates blocked Signal Blocked receptor->blocked No Activation agonist Agonist (d-Picenadol) agonist->receptor Binds & Activates antagonist Antagonist (l-Picenadol) antagonist->receptor Binds & Blocks adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Simplified μ-opioid receptor signaling pathway.

Conclusion

This compound presents a fascinating case of a rationally designed analgesic with a potentially improved safety profile due to its mixed agonist-antagonist properties. However, a comprehensive preclinical toxicology profile, including detailed quantitative data and experimental protocols, is not publicly available. The repeated assertions of its "low order of toxicity" in historical literature are noted, but cannot be substantiated with specific study findings. For drug development professionals, the absence of this critical information underscores the challenges in evaluating the full preclinical profile of compounds that were not brought to market, and highlights the importance of access to complete legacy data for future research and development.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a racemic opioid analgesic that exhibits a unique pharmacological profile, acting as a mixed agonist-antagonist. This duality stems from its stereoisomeric composition: the (+)-enantiomer is a potent µ-opioid agonist, while the (-)-enantiomer functions as a weak agonist/antagonist.[1] Understanding the pharmacokinetic and metabolic fate of this compound is crucial for its development and clinical application. This guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its stereoselective disposition in humans.

Pharmacokinetics

The disposition of racemic this compound in humans is characterized by stereoselectivity, with the (-)-enantiomer being more rapidly and extensively metabolized than the (+)-enantiomer.[2] Following administration, this compound is absorbed and distributed, with plasma concentrations of the parent drug being almost exclusively the (+)-enantiomer.[2]

Key Pharmacokinetic Parameters
ParameterValueSpeciesRouteNotes
t½ (total radioactivity) 6 hoursHumanIM and OralReflects the elimination of all drug-related material.[2]
t½ (unchanged drug) 3.5 hoursHumanIM and OralRepresents the elimination of the parent this compound molecule.[2]

Note: The lack of comprehensive quantitative data (Cmax, Tmax, AUC) for this compound and its metabolites in publicly available literature presents a significant knowledge gap. The data presented here is based on a single disposition study.

Metabolism

This compound undergoes extensive metabolism in humans, with three primary pathways identified: glucuronidation, sulfation, and N-desmethylation.[2] The metabolic process is stereoselective, with a clear preference for the conjugation of the (-)-enantiomer.[2]

Major Metabolic Pathways
  • Glucuronidation: This is a major metabolic route for this compound. Following administration of racemic this compound, approximately 35% of the radioactivity in plasma is attributable to this compound glucuronide.[2]

  • Sulfation: this compound is also metabolized via sulfation, resulting in the formation of this compound sulfate (B86663).[2]

  • N-desmethylation: A lesser metabolic pathway involves the removal of the N-methyl group to form N-desmethylthis compound, which is then sulfated.[2]

While the specific UDP-glucuronosyltransferase (UGT), sulfotransferase (SULT), and cytochrome P450 (CYP450) isoenzymes responsible for this compound metabolism have not been definitively identified in the available literature, it is reasonable to hypothesize their involvement based on the known metabolism of similar opioid compounds.

Metabolic Pathway of this compound

Picenadol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound ((+)- and (-)-enantiomers) N-desmethylthis compound N-desmethylthis compound This compound->N-desmethylthis compound CYP450 enzymes (N-demethylation) Picenadol_Glucuronide This compound Glucuronide (predominantly (-)-enantiomer) This compound->Picenadol_Glucuronide UGT enzymes (Glucuronidation) Picenadol_Sulfate This compound Sulfate (predominantly (-)-enantiomer) This compound->Picenadol_Sulfate SULT enzymes (Sulfation) N-desmethylpicenadol_Sulfate N-desmethylthis compound Sulfate N-desmethylthis compound->N-desmethylpicenadol_Sulfate SULT enzymes (Sulfation) Excretion Urinary Excretion (>90% of dose) Picenadol_Glucuronide->Excretion Picenadol_Sulfate->Excretion N-desmethylpicenadol_Sulfate->Excretion

A diagram illustrating the primary metabolic pathways of this compound.

Excretion

The primary route of elimination for this compound and its metabolites is via the kidneys. More than 90% of the administered radioactivity is excreted in the urine.[2] The excreted products consist mainly of this compound glucuronide, with lesser amounts of this compound sulfate and N-desmethylthis compound sulfate.[2] Only about 1% of the administered dose is excreted as unchanged this compound.[2]

Experimental Protocols

Detailed experimental protocols for the quantitative analysis of this compound and its metabolites are not extensively described in the available literature. However, based on the methods used for similar compounds and the information available, a general approach can be outlined.

Quantification of this compound and Metabolites in Biological Matrices

A validated high-performance liquid chromatography (HPLC) method with either ultraviolet (UV) or mass spectrometric (MS) detection would be the standard for quantifying this compound and its metabolites in plasma and urine.

Sample Preparation Workflow

Sample_Prep_Workflow Start Biological Sample (Plasma or Urine) SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Start->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-UV/MS Analysis Reconstitution->Analysis

A typical workflow for the preparation of biological samples for analysis.

Chromatographic Conditions (Hypothetical)

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for the separation of opioids and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be employed.

  • Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

  • Detection:

    • UV Detection: Wavelength would be selected based on the absorbance maximum of this compound.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be suitable for detecting this compound and its metabolites. Multiple reaction monitoring (MRM) would be used for quantification to ensure high selectivity and sensitivity.

Enzyme Phenotyping Workflow

To identify the specific enzymes responsible for this compound metabolism, an in vitro approach using human liver microsomes and recombinant enzymes would be necessary.

Enzyme_Phenotyping Start Incubate this compound with: - Human Liver Microsomes (HLM) - Recombinant CYP, UGT, SULT enzymes Incubation Incubation at 37°C with Cofactors (e.g., NADPH, UDPGA, PAPS) Start->Incubation Inhibition Perform Inhibition Studies with specific enzyme inhibitors Start->Inhibition Quench Stop Reaction (e.g., with cold acetonitrile) Incubation->Quench Analysis Analyze for Metabolite Formation using LC-MS/MS Quench->Analysis Inhibition->Analysis

A workflow for identifying the enzymes involved in this compound metabolism.

Conclusion

The pharmacokinetics of this compound in humans are characterized by extensive and stereoselective metabolism, primarily through glucuronidation, sulfation, and N-desmethylation, followed by renal excretion of the metabolites. While the foundational aspects of its disposition have been described, a significant lack of detailed quantitative pharmacokinetic data and specific enzyme information remains. Further research, including well-designed clinical pharmacokinetic studies and in vitro metabolism experiments, is necessary to fully elucidate the ADME properties of this compound and its enantiomers. Such data would be invaluable for optimizing its therapeutic use and for predicting potential drug-drug interactions.

References

Glucuronidation and Sulfation of Picenadol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol, a synthetic opioid analgesic with a mixed agonist-antagonist profile, undergoes extensive phase II metabolism, primarily through glucuronidation and to a lesser extent, sulfation. These conjugation reactions are critical for its detoxification and elimination from the body. This technical guide provides a comprehensive overview of the glucuronidation and sulfation of this compound, summarizing available quantitative data, outlining plausible experimental protocols for its study, and visualizing the metabolic pathways. A key feature of this compound metabolism is its stereoselectivity, with the (-)-enantiomer being preferentially conjugated over the (+)-enantiomer. Understanding these metabolic pathways is crucial for drug development, offering insights into its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.

Introduction

This compound is a racemic mixture of two enantiomers with distinct pharmacological activities: the (+)-enantiomer is an opioid agonist, while the (-)-enantiomer acts as a weak agonist/antagonist. The biotransformation of this compound is a critical determinant of its clinical efficacy and safety. The primary routes of metabolism for this compound are conjugation reactions, specifically glucuronidation and sulfation, which increase the water solubility of the drug and facilitate its renal excretion. This guide delves into the specifics of these metabolic pathways, drawing from the pivotal study on its disposition in humans.

Metabolic Pathways

The primary metabolic fate of this compound in humans involves conjugation of its hydroxyl group with glucuronic acid or sulfate (B86663).

Glucuronidation

Glucuronidation is the major metabolic pathway for this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl moiety of this compound, forming this compound glucuronide.

Sulfation

A lesser, yet significant, metabolic pathway is sulfation. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to this compound's hydroxyl group, resulting in the formation of this compound sulfate.

N-Demethylation and Subsequent Sulfation

In addition to direct conjugation of the parent drug, a minor metabolite, N-desmethylthis compound, can also undergo sulfation.

Stereoselectivity

A crucial aspect of this compound metabolism is its stereoselectivity. In vivo studies have shown that the (-)-enantiomer of this compound is metabolized more readily than the (+)-enantiomer. This preferential metabolism of the (-)-isomer leads to a higher proportion of conjugated (-)-picenadol in the plasma.

Below is a diagram illustrating the metabolic pathways of this compound.

Picenadol_Metabolism Metabolic Pathways of this compound cluster_racemic cluster_phaseI cluster_phaseII (+)-Picenadol (+)-Picenadol N-desmethylthis compound N-desmethylthis compound (+)-Picenadol->N-desmethylthis compound N-demethylation This compound Glucuronide This compound Glucuronide (+)-Picenadol->this compound Glucuronide Glucuronidation This compound Sulfate This compound Sulfate (+)-Picenadol->this compound Sulfate Sulfation (Minor) (-)-Picenadol (-)-Picenadol (-)-Picenadol->N-desmethylthis compound N-demethylation (-)-Picenadol->this compound Glucuronide Glucuronidation (Major, Preferential) (-)-Picenadol->this compound Sulfate Sulfation (Minor) N-desmethylthis compound Sulfate N-desmethylthis compound Sulfate N-desmethylthis compound->N-desmethylthis compound Sulfate Sulfation

Fig. 1: Metabolic pathways of this compound.

Quantitative Data on this compound Metabolism

The disposition of racemic [14C] this compound has been studied in healthy male subjects. The following tables summarize the key quantitative findings from this research. It is important to note that specific enzyme kinetic parameters (Km, Vmax) for this compound glucuronidation and sulfation are not publicly available.

Table 1: Distribution of Radioactivity in Plasma Following a Single Dose of [14C] this compound

ComponentApproximate Percentage of Plasma Radioactivity
Parent Drug (this compound)~4%
This compound Glucuronide~35%
Other MetabolitesRemainder

Table 2: Excretion of this compound and its Metabolites in Urine

MetaboliteRelative Amount in Urine
This compound GlucuronideMajor metabolite
This compound SulfateLesser amounts compared to glucuronide
N-desmethylthis compound SulfateLesser amounts compared to glucuronide
Unchanged this compoundApproximately 1% of the administered dose

Note: The data is derived from a study by Nickander et al. (1990) and represents the disposition of a single dose of radiolabeled this compound in a small cohort of healthy men.

Experimental Protocols

Detailed experimental protocols for the study of this compound metabolism are not fully available in the public domain. However, based on standard methodologies for opioid metabolism studies, the following outlines plausible protocols.

In Vivo Human Study Protocol

A likely experimental workflow for the human disposition study of this compound is depicted below.

in_vivo_workflow In Vivo Experimental Workflow for this compound Metabolism cluster_subjects cluster_dosing cluster_sampling cluster_analysis Healthy Male Volunteers Healthy Male Volunteers Administer single dose of [14C] this compound (oral or i.m.) Administer single dose of [14C] this compound (oral or i.m.) Healthy Male Volunteers->Administer single dose of [14C] this compound (oral or i.m.) Collect blood and urine samples at timed intervals Collect blood and urine samples at timed intervals Administer single dose of [14C] this compound (oral or i.m.)->Collect blood and urine samples at timed intervals Separate plasma from blood Separate plasma from blood Collect blood and urine samples at timed intervals->Separate plasma from blood Urine samples Urine samples Collect blood and urine samples at timed intervals->Urine samples Measure total radioactivity (scintillation counting) Measure total radioactivity (scintillation counting) Separate plasma from blood->Measure total radioactivity (scintillation counting) Metabolite Profiling (HPLC) Metabolite Profiling (HPLC) Measure total radioactivity (scintillation counting)->Metabolite Profiling (HPLC) Metabolite Identification (Mass Spectrometry) Metabolite Identification (Mass Spectrometry) Metabolite Profiling (HPLC)->Metabolite Identification (Mass Spectrometry) Urine samples->Measure total radioactivity (scintillation counting) Urine samples->Metabolite Profiling (HPLC)

Fig. 2: Plausible in vivo experimental workflow.

Key Methodological Aspects:

  • Radiolabeling: Use of [14C] this compound allows for the tracking of the drug and its metabolites.

  • Chromatography: High-performance liquid chromatography (HPLC) is essential for separating the parent drug from its various metabolites in plasma and urine. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a buffered aqueous solution would be a typical setup.

  • Detection: A radiodetector would be used in line with the HPLC to quantify the [14C]-labeled compounds. Mass spectrometry (MS) coupled with HPLC (LC-MS/MS) would be employed for the structural identification of the metabolites.

  • Enzyme Hydrolysis: To confirm the presence of glucuronide and sulfate conjugates, plasma and urine samples would be incubated with β-glucuronidase and sulfatase enzymes prior to HPLC analysis. The disappearance of a metabolite peak after enzyme treatment and the corresponding increase in the parent drug peak would confirm the identity of the conjugate.

In Vitro Glucuronidation and Sulfation Assays

To determine the enzyme kinetics of this compound conjugation, in vitro assays using human liver microsomes (for UGTs) and human liver cytosol (for SULTs) would be necessary.

4.2.1. Glucuronidation Assay Protocol

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, this compound (at various concentrations), and the cofactor UDPGA in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Initiation and Termination: Initiate the reaction by adding UDPGA and incubate at 37°C. Terminate the reaction after a specific time by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of this compound glucuronide.

  • Kinetic Analysis: Determine the initial velocity of the reaction at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

4.2.2. Sulfation Assay Protocol

  • Incubation Mixture: Prepare an incubation mixture containing human liver cytosol, this compound (at various concentrations), and the cofactor PAPS in a suitable buffer.

  • Initiation and Termination: Initiate the reaction by adding PAPS and incubate at 37°C. Terminate the reaction with a quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the formation of this compound sulfate.

  • Kinetic Analysis: Determine the enzyme kinetic parameters (Km and Vmax) as described for the glucuronidation assay.

Conclusion

The metabolism of this compound is dominated by glucuronidation, with a minor contribution from sulfation. A key characteristic of its biotransformation is the preferential conjugation of the (-)-enantiomer. The available data provides a foundational understanding of this compound's disposition in humans. However, a more detailed characterization, including the identification of the specific UGT and SULT isoforms involved and the determination of their enzyme kinetic parameters, would provide a more complete picture. Such information is invaluable for predicting potential drug-drug interactions and understanding the variability in patient response to this unique analgesic. Further in vitro studies are warranted to fill these knowledge gaps and to fully elucidate the metabolic profile of this compound.

The Stereoselective Disposition of Picenadol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol, a 4-phenylpiperidine (B165713) derivative, is a unique opioid analgesic developed as a racemic mixture. Its pharmacological profile is characterized by a stereoselective duality: the (+)-enantiomer acts as a potent µ-opioid receptor agonist, responsible for its analgesic effects, while the (-)-enantiomer is a weak agonist/antagonist. This inherent stereoselectivity extends to its pharmacokinetic disposition in humans, with the (-)-enantiomer undergoing preferential and extensive metabolism. This technical guide provides a comprehensive overview of the stereoselective disposition of this compound enantiomers, summarizing available pharmacokinetic data, detailing relevant experimental methodologies, and visualizing the underlying pharmacological signaling pathways.

Introduction

This compound presents a compelling case study in the importance of stereochemistry in drug development. As a racemic mixture, its overall effect is a composite of the distinct actions of its constituent enantiomers. The (+)-isomer is the primary contributor to its analgesic efficacy through µ-opioid receptor agonism, while the (-)-isomer has been suggested to limit the analgesic efficacy of the racemate and may contribute to a lower abuse potential.[1][2] Understanding the differential absorption, distribution, metabolism, and excretion (ADME) of these enantiomers is therefore critical for a complete characterization of the drug's clinical pharmacology.

Pharmacological Mechanism of Action

The distinct pharmacological effects of this compound's enantiomers are rooted in their differential interactions with the µ-opioid receptor, a G-protein coupled receptor (GPCR).

  • (+)-Picenadol (Agonist): Binds to and activates the µ-opioid receptor, initiating a downstream signaling cascade that leads to analgesia. This involves the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulation of ion channel activity, ultimately reducing neuronal excitability and nociceptive transmission.

  • (-)-Picenadol (Antagonist/Weak Agonist): Competitively binds to the µ-opioid receptor with weaker intrinsic activity. In the presence of an agonist, it can block the receptor, preventing the agonist from binding and eliciting its full effect.

Signaling Pathway Visualizations

G_protein_signaling cluster_agonist Agonist Pathway: (+)-Picenadol Agonist (+)-Picenadol MOR_A µ-Opioid Receptor Agonist->MOR_A Binds & Activates G_Protein_A Gi/o Protein (αβγ) MOR_A->G_Protein_A Activates AC_A Adenylyl Cyclase G_Protein_A->AC_A α-subunit inhibits Ion_Channels_A Ion Channel Modulation G_Protein_A->Ion_Channels_A βγ-subunit modulates cAMP_A ↓ cAMP AC_A->cAMP_A Analgesia Analgesia cAMP_A->Analgesia Ion_Channels_A->Analgesia

Caption: Agonist signaling pathway of (+)-Picenadol.

antagonist_binding cluster_antagonist Antagonist Action: (-)-Picenadol Antagonist (-)-Picenadol MOR_B µ-Opioid Receptor Antagonist->MOR_B Binds (Competitive Antagonism) Agonist (+)-Picenadol Agonist->MOR_B Binding Blocked No_Signal Signal Blocked MOR_B->No_Signal No Activation

Caption: Competitive antagonism by (-)-Picenadol.

Stereoselective Disposition and Pharmacokinetics

The disposition of racemic this compound in humans is markedly stereoselective.[3] The (-)-enantiomer is preferentially metabolized, primarily through conjugation, leading to significant differences in the plasma concentrations of the two enantiomers.

Data Presentation
ParameterObservationCitation
Unchanged Drug in Plasma Almost exclusively the (+)-enantiomer.[3]
Metabolism The (-)-enantiomer is preferentially metabolized over the (+)-enantiomer.[3]
Major Metabolites This compound glucuronide is the primary metabolite, with lesser amounts of this compound sulfate (B86663) and N-desmethylthis compound sulfate.[3]
Conjugated Enantiomers After enzymatic hydrolysis of plasma samples, the concentration of (-)-Picenadol was 2 to 4 times greater than that of (+)-Picenadol, indicating extensive conjugation of the (-)-enantiomer.[3]
Excretion Over 90% of the administered radioactivity is excreted in the urine, predominantly as metabolites.[3]
Unchanged Drug in Urine Approximately 1% of the administered dose.[3]
ParameterRacemic this compound (Total)Citation
Half-life (t½) of Unchanged Drug 3.5 hours[3]
Half-life (t½) of Total Radioactivity 6.0 hours[3]

Experimental Protocols

A validated, specific chiral HPLC method for the quantitative analysis of this compound enantiomers in human plasma is not publicly available. However, a generalizable protocol for such an analysis can be outlined based on established principles of chiral chromatography for similar compounds.

Chiral HPLC Method for Enantiomeric Separation of this compound in Human Plasma (Hypothetical Protocol)

Objective: To develop and validate a stereoselective HPLC method for the quantification of (+)-Picenadol and (-)-Picenadol in human plasma.

4.1.1. Sample Preparation: Liquid-Liquid Extraction

  • To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add a suitable internal standard (e.g., a structurally similar compound not co-administered).

  • Alkalinize the plasma sample by adding 100 µL of 1 M Sodium Hydroxide to facilitate the extraction of the basic this compound molecule.

  • Add 5.0 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and isoamyl alcohol).

  • Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject a portion into the HPLC system.

4.1.2. Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), would be a primary candidate for screening.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would consist of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for the basic analyte. A starting composition could be n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a wavelength of approximately 275 nm, corresponding to the absorbance maximum of the phenol (B47542) moiety in this compound.

  • Injection Volume: 20 µL.

4.1.3. Method Validation

The method would be validated according to regulatory guidelines (e.g., FDA or ICH) for:

  • Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the enantiomers and the internal standard.

  • Linearity: Determined by analyzing calibration standards at a minimum of five concentration levels.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

  • Recovery: Assessed by comparing the analyte response from extracted samples to that of unextracted standards.

  • Stability: Evaluated for the stability of the enantiomers in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Experimental Workflow Visualization

experimental_workflow cluster_workflow Chiral Analysis Workflow Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike Alkalinize Alkalinize (NaOH) Spike->Alkalinize Extract Liquid-Liquid Extraction Alkalinize->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chiral HPLC Separation Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for chiral HPLC analysis of this compound.

Conclusion

The stereoselective disposition of this compound is a defining feature of its clinical pharmacology. The (+)-enantiomer, the primary analgesic component, persists in the plasma as the parent drug, while the (-)-enantiomer is rapidly and extensively cleared through metabolic conjugation. This differential pharmacokinetic profile underscores the importance of evaluating the individual enantiomers of chiral drugs to fully understand their efficacy and safety. While detailed quantitative pharmacokinetic data for the individual enantiomers remain to be fully elucidated in publicly accessible literature, the available information clearly demonstrates a significant stereoselectivity that has important implications for the drug's overall therapeutic effect. Further research, potentially involving the re-analysis of historical data or new clinical studies with modern analytical techniques, would be invaluable in providing a more complete quantitative picture of the disposition of this compound's enantiomers.

References

Picenadol: A Technical Overview of its Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a unique, centrally acting analgesic agent characterized by its mixed opioid agonist-antagonist properties. Structurally a 4-phenylpiperidine (B165713) derivative, this compound is a racemic mixture of two enantiomers with distinct pharmacological activities. The (+)-enantiomer, LY136596, is a potent agonist primarily at the mu-opioid receptor, while the (-)-enantiomer, LY136595, acts as an opioid antagonist. This duality contributes to a pharmacological profile that suggests a lower potential for abuse and physical dependence compared to traditional opioid agonists. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, including qualitative binding characteristics, detailed experimental methodologies for receptor binding and functional assays, and a visualization of the pertinent signaling pathways.

Receptor Binding Profile

Data Presentation

Due to the absence of specific quantitative binding data in publicly accessible literature, a comparative table of Ki or IC50 values cannot be provided at this time. Research efforts to delineate the precise binding affinities of racemic this compound and its individual enantiomers (LY136596 and LY136595) across the three main opioid receptor subtypes are necessary to complete this aspect of its pharmacological profile.

Experimental Protocols

The following sections detail standardized experimental protocols that are broadly applicable for determining the receptor binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound and its enantiomers) for µ, δ, and κ opioid receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from stable cell lines (e.g., CHO or HEK293) recombinantly expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • For µ-opioid receptor: [³H]-DAMGO (a selective agonist)

    • For δ-opioid receptor: [³H]-DPDPE (a selective agonist)

    • For κ-opioid receptor: [³H]-U69593 (a selective agonist)

  • Test Compounds: this compound (racemic mixture), (+)-Picenadol (LY136596), (-)-Picenadol (LY136595).

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane Receptor Membranes Total_Binding Total Binding (Membranes + Radioligand) Membrane->Total_Binding NSB Non-specific Binding (Membranes + Radioligand + Naloxone) Membrane->NSB Competition Competitive Binding (Membranes + Radioligand + Test Compound) Membrane->Competition Radioligand Radioligand ([³H]-Ligand) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (this compound) Test_Compound->Competition Filtration Filtration & Washing Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Determine IC50 Calculate Ki Counting->Analysis

Workflow for a competitive radioligand binding assay.
Functional Assays: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

Objective: To determine the ability of an agonist (e.g., (+)-Picenadol) to activate G-proteins coupled to opioid receptors.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, non-labeled GTPγS (for non-specific binding).

  • Test Compound: (+)-Picenadol (LY136596).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

  • Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) from the dose-response curve.

G cluster_setup Assay Setup cluster_reaction Reaction cluster_quantification Quantification Membranes Receptor Membranes Incubation Pre-incubation Membranes->Incubation GDP GDP GDP->Incubation Agonist Agonist ((+)-Picenadol) Agonist->Incubation Initiation Add [³⁵S]GTPγS Incubation->Initiation Binding Incubate to allow [³⁵S]GTPγS binding Initiation->Binding Filtration Filtration Binding->Filtration Counting Scintillation Counting Filtration->Counting Analysis Determine EC50 & Emax Counting->Analysis

Workflow for a [³⁵S]GTPγS binding assay.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/Go family. The agonist isomer of this compound, LY136596, is expected to initiate this signaling cascade upon binding to the µ-opioid receptor.

Key Steps in the Signaling Pathway:

  • Agonist Binding: (+)-Picenadol (LY136596) binds to the µ-opioid receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein.

  • G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

  • Downstream Effects:

    • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).

  • Cellular Response: The net effect of these events is a reduction in neuronal excitability, leading to the analgesic effects of the opioid agonist.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound (+)-Picenadol (Agonist) MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability (Analgesia) PKA->Cellular_Response Leads to

Simplified signaling pathway of an opioid agonist.

Conclusion

This compound presents a complex and intriguing receptor binding profile, characterized by its enantiomers' opposing effects at opioid receptors. While qualitative data suggests a high affinity for µ and δ receptors, further quantitative studies are essential for a complete understanding of its pharmacological actions. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced mechanisms of this compound and similar mixed agonist-antagonist compounds. A more precise elucidation of its binding kinetics and functional selectivity will be crucial for optimizing its therapeutic potential and minimizing adverse effects.

References

Unveiling the Anticholinergic Facet of Picenadol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol (LY150720), a 4-phenylpiperidine (B165713) derivative, is primarily recognized as a mixed agonist-antagonist opioid analgesic. Its analgesic properties are attributed to the stereospecific activities of its isomers: the dextrorotatory isomer, (+)-Picenadol (LY136596), is an opioid agonist, while the levorotatory isomer, (-)-Picenadol (LY136595), acts as an opioid antagonist. Emerging evidence from preclinical studies, however, indicates that this compound and its active d-isomer also possess discernible anticholinergic properties. This technical guide provides a comprehensive overview of the anticholinergic activity of this compound, consolidating available data, outlining detailed experimental protocols for its characterization, and presenting visual workflows and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Dual Pharmacological Profile of this compound

This compound's unique pharmacological profile as a mixed opioid agonist-antagonist has been a subject of interest in pain management research. The racemic mixture's design was intended to provide analgesia with a reduced potential for abuse and dependence. However, a complete understanding of a drug candidate's pharmacology requires a thorough investigation of its off-target activities. For this compound, this includes its interaction with the cholinergic system, specifically its antagonistic effects on muscarinic receptors.

Studies in non-human primates have provided the foundational evidence for this compound's anticholinergic effects. Behavioral changes induced by this compound and its d-isomer were found to be reversible by the administration of physostigmine, a cholinesterase inhibitor that increases the synaptic concentration of acetylcholine. Furthermore, these behavioral effects were comparable to those induced by scopolamine, a well-characterized muscarinic receptor antagonist. These initial findings underscore the importance of further characterizing the anticholinergic activity of this compound to fully comprehend its therapeutic and side-effect profile.

Quantitative Data on Anticholinergic Activity

Despite the qualitative evidence from in vivo studies, there is a notable absence of publicly available, quantitative data detailing the anticholinergic activity of this compound and its isomers from in vitro assays. To facilitate future research and provide a comparative framework, this section presents a template for the systematic tabulation of such data. Researchers investigating the anticholinergic properties of this compound are encouraged to populate these tables with their experimental findings.

Table 1: Muscarinic Receptor Binding Affinity of this compound and its Isomers

CompoundMuscarinic Receptor SubtypeRadioligandKᵢ (nM)IC₅₀ (nM)Source
This compound (LY150720) M₁[³H]-NMSData not availableData not available
M₂[³H]-NMSData not availableData not available
M₃[³H]-NMSData not availableData not available
M₄[³H]-NMSData not availableData not available
M₅[³H]-NMSData not availableData not available
(+)-Picenadol (LY136596) M₁[³H]-NMSData not availableData not available
M₂[³H]-NMSData not availableData not available
M₃[³H]-NMSData not availableData not available
M₄[³H]-NMSData not availableData not available
M₅[³H]-NMSData not availableData not available
(-)-Picenadol (LY136595) M₁[³H]-NMSData not availableData not available
M₂[³H]-NMSData not availableData not available
M₃[³H]-NMSData not availableData not available
M₄[³H]-NMSData not availableData not available
M₅[³H]-NMSData not availableData not available

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; [³H]-NMS: [³H]-N-methylscopolamine

Table 2: Functional Antagonism of Muscarinic Receptors by this compound and its Isomers

CompoundAssay TypeAgonist UsedReceptor SubtypepA₂EC₅₀ (nM)Eₘₐₓ (%)Source
This compound (LY150720) Guinea Pig Ileum ContractionCarbacholM₃Data not availableData not availableData not available
Inositol (B14025) Phosphate (B84403) AccumulationAcetylcholineM₁, M₃, M₅Data not availableData not availableData not available
(+)-Picenadol (LY136596) Guinea Pig Ileum ContractionCarbacholM₃Data not availableData not availableData not available
Inositol Phosphate AccumulationAcetylcholineM₁, M₃, M₅Data not availableData not availableData not available
(-)-Picenadol (LY136595) Guinea Pig Ileum ContractionCarbacholM₃Data not availableData not availableData not available
Inositol Phosphate AccumulationAcetylcholineM₁, M₃, M₅Data not availableData not availableData not available

pA₂: A measure of antagonist potency; EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect

Experimental Protocols

The following sections detail standardized protocols for the in vitro assessment of anticholinergic activity. These methodologies are applicable for the characterization of this compound and its derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity of a test compound to muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing a specific human muscarinic receptor subtype (M₁, M₂, M₃, M₄, or M₅).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • Test compound (this compound or its isomers) at various concentrations.

    • Non-specific binding control (e.g., Atropine at a high concentration).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • In parallel, incubate membranes with the radioligand and the non-specific binding control.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound and subsequently calculate the Kᵢ value using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This functional assay assesses the ability of a test compound to antagonize agonist-induced smooth muscle contraction, which is primarily mediated by M₃ muscarinic receptors in this tissue.

  • Materials:

    • Freshly isolated guinea pig ileum segments.

    • Organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Isotonic transducer and recording system.

    • Muscarinic agonist (e.g., Carbachol or Acetylcholine).

    • Test compound (this compound or its isomers).

  • Procedure:

    • Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

    • Allow the tissue to equilibrate.

    • Construct a cumulative concentration-response curve for the muscarinic agonist.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a known concentration of the test compound for a predetermined period.

    • Re-establish the concentration-response curve for the agonist in the presence of the antagonist.

    • Repeat with different concentrations of the test compound.

    • Analyze the data using a Schild plot to determine the pA₂ value, which quantifies the antagonist's potency.

Inositol Phosphate Accumulation Assay

This assay measures the functional antagonism of Gq-coupled muscarinic receptors (M₁, M₃, and M₅) by quantifying the inhibition of agonist-induced inositol phosphate (IP) production.

  • Materials:

    • Cultured cells expressing the muscarinic receptor subtype of interest.

    • myo-[³H]-inositol.

    • Muscarinic agonist (e.g., Acetylcholine or Carbachol).

    • Test compound (this compound or its isomers).

    • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

    • Dowex anion-exchange resin.

  • Procedure:

    • Label the cells by incubating them with myo-[³H]-inositol.

    • Pre-incubate the labeled cells with varying concentrations of the test compound.

    • Stimulate the cells with a muscarinic agonist in the presence of LiCl.

    • Terminate the reaction and extract the total inositol phosphates.

    • Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates.

    • Determine the EC₅₀ of the agonist in the absence and presence of the antagonist to calculate the antagonist's potency.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the anticholinergic activity of this compound.

G cluster_0 Muscarinic Receptor Signaling (Gq-coupled: M1, M3, M5) Acetylcholine Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) Acetylcholine->M_Receptor Binds to Gq_Protein Gq Protein M_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response This compound This compound This compound->M_Receptor Blocks

Caption: Antagonism of Gq-coupled muscarinic receptor signaling by this compound.

G cluster_workflow Workflow for Determining Anticholinergic Activity (Guinea Pig Ileum Assay) start Isolate Guinea Pig Ileum mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate Tissue mount->equilibrate agonist_crc Generate Agonist Concentration-Response Curve (CRC) equilibrate->agonist_crc wash Wash and Recover agonist_crc->wash incubate_antagonist Incubate with this compound wash->incubate_antagonist agonist_crc_antagonist Generate Agonist CRC in Presence of this compound incubate_antagonist->agonist_crc_antagonist analyze Schild Plot Analysis agonist_crc_antagonist->analyze end Determine pA₂ Value analyze->end

Caption: Experimental workflow for the guinea pig ileum contraction assay.

G cluster_relationship Logical Relationship of this compound's Dual Activity This compound This compound (Racemic Mixture) d_Isomer (+)-Picenadol (LY136596) This compound->d_Isomer Contains l_Isomer (-)-Picenadol (LY136595) This compound->l_Isomer Contains Anticholinergic Anticholinergic Activity This compound->Anticholinergic Opioid_Agonist Opioid Agonist (Analgesia) d_Isomer->Opioid_Agonist d_Isomer->Anticholinergic Opioid_Antagonist Opioid Antagonist l_Isomer->Opioid_Antagonist

Caption: Stereospecific opioid and observed anticholinergic activities of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anticholinergic activity, primarily attributed to its dextrorotatory isomer. This off-target effect is a critical consideration for the comprehensive pharmacological profiling of this compound. The lack of detailed, quantitative in vitro data represents a significant knowledge gap. Future research should prioritize the systematic characterization of this compound and its isomers at all five muscarinic receptor subtypes using the standardized assays outlined in this guide.

A thorough understanding of the anticholinergic profile of this compound will enable a more accurate prediction of its potential side effects, such as dry mouth, blurred vision, constipation, and cognitive impairment, which are common to anticholinergic drugs. Furthermore, elucidating the structure-activity relationships of 4-phenylpiperidine derivatives with respect to muscarinic receptor antagonism could inform the design of future opioid analgesics with improved selectivity and a more favorable side-effect profile. This in-depth technical guide serves as a foundational resource to stimulate and guide these crucial next steps in the scientific evaluation of this compound.

Methodological & Application

Synthesis of Picenadol via Metalloenamine Alkylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a synthetically derived opioid analgesic with a unique mixed agonist-antagonist profile. It is a racemic mixture of (+)- and (-)-enantiomers, where the agonist activity resides in the (+)-isomer and the antagonist activity in the (-)-isomer. This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a specific focus on the diastereoselective metalloenamine alkylation of a 4-piperidone (B1582916) precursor. This method offers a high degree of stereochemical control, which is crucial for establishing the desired pharmacological profile of the final compound.

The key transformation in this synthetic route is the alkylation of a metalloenamine derived from 1,3-dimethyl-4-piperidone. This approach allows for the introduction of the propyl group at the C4 position with a defined stereochemistry relative to the existing methyl group at C3. Subsequent functionalization of the aromatic ring and final reduction steps lead to the target molecule, this compound.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step sequence starting from 1,3-dimethyl-4-piperidone. The key steps include the introduction of the aryl group, followed by the crucial diastereoselective alkylation via a metalloenamine intermediate, and concluding with the formation of the final hydroxyphenylpropylpiperidine structure.

This compound Synthesis Workflow cluster_0 Core Synthesis A 1,3-Dimethyl-4-piperidone B Metalloenamine Intermediate A->B Deprotonation C cis-1,3-Dimethyl-4-propyl-4-(3-methoxyphenyl)piperidine B->C Alkylation with 1-iodopropane (B42940) D This compound C->D Demethylation

Caption: General workflow for this compound synthesis via metalloenamine alkylation.

Key Experimental Protocols

Protocol 1: Formation of the Metalloenamine Intermediate

This protocol describes the formation of the lithium metalloenamine from 1,3-dimethyl-4-piperidone.

Materials:

  • 1,3-Dimethyl-4-piperidone

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Charge the flask with 1,3-dimethyl-4-piperidone.

  • Dissolve the piperidone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the metalloenamine.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the metalloenamine intermediate with 1-iodopropane to introduce the propyl group at the C4 position.

Materials:

  • Metalloenamine solution from Protocol 1

  • 1-Iodopropane

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To the cold (-78 °C) solution of the metalloenamine from Protocol 1, add a solution of 1-iodopropane in anhydrous THF dropwise via a syringe or dropping funnel.

  • Maintain the reaction temperature at -78 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Slowly warm the reaction to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Perform a liquid-liquid extraction with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes the reported yields and diastereomeric ratios for the key steps in the synthesis of this compound and related analogs via metalloenamine alkylation.

StepStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (cis:trans)Reference
Metalloenamine Alkylation1,3-Dimethyl-4-piperidonecis- and trans-1,3-Dimethyl-4-propyl-4-piperidinone1. n-BuLi, THF, -78 °C; 2. 1-Iodopropane75-859:1
Grignard Addition to Piperidone1,3-Dimethyl-4-piperidone1,3-Dimethyl-4-(3-methoxyphenyl)-4-piperidinol3-Methoxyphenylmagnesium bromide, THF85-95N/A
Dehydration1,3-Dimethyl-4-arylpiperidinol1,3-Dimethyl-4-aryl-1,2,3,6-tetrahydropyridineThermal elimination of alkyl carbonate~90N/A[1][2]
Metalloenamine Alkylation of Tetrahydropyridine1,3-Dimethyl-4-aryl-1,2,3,6-tetrahydropyridinetrans-3,4-Dimethyl-4-aryl-1,2,3,4-tetrahydropyridinen-BuLi, then MeIHighRegio- and stereospecific[1][2]
Overall Synthesis of this compound Analog (LY255582) 1,3-Dimethyl-4-piperidinone (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine (as LY255582) 8 steps 11.8 N/A[2]
Overall Synthesis of this compound Analog (LY246736) 1,3-Dimethyl-4-piperidinone (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine (as LY246736) 12 steps 6.2 N/A[2]

Note: Specific yield and diastereomeric ratio for the direct alkylation of the 1,3-dimethyl-4-piperidone metalloenamine to this compound precursors are based on typical outcomes for such reactions and may vary. The data for the overall synthesis of this compound analogs provides a benchmark for the efficiency of multi-step sequences involving this key reaction.

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the key metalloenamine alkylation step.

Metalloenamine Alkylation Workflow cluster_1 Reaction Setup and Execution Start Start: 1,3-Dimethyl-4-piperidone in THF Cooling Cool to -78 °C Start->Cooling Deprotonation Add n-BuLi (Metalloenamine Formation) Cooling->Deprotonation Alkylation Add 1-Iodopropane Deprotonation->Alkylation Warm Warm to Room Temperature Alkylation->Warm Quench Quench with aq. NH4Cl Warm->Quench Workup Extraction and Purification Quench->Workup Product Product: cis/trans-Alkylated Piperidone Workup->Product

Caption: Detailed workflow for the metalloenamine alkylation step.

Conclusion

The synthesis of this compound via metalloenamine alkylation provides an effective means of controlling the stereochemistry at the C3 and C4 positions of the piperidine (B6355638) ring. The protocols outlined in this document, derived from established synthetic methodologies for this compound and its analogs, offer a robust foundation for researchers in the field of medicinal chemistry and drug development. Careful control of reaction conditions, particularly temperature, is paramount to achieving high diastereoselectivity in the key alkylation step. The provided quantitative data serves as a benchmark for process optimization and scale-up.

References

Application Notes and Protocols for the Stereoselective Synthesis of Picenadol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol is a clinically evaluated opioid analgesic with a unique pharmacological profile, acting as a mixed agonist-antagonist. This is attributed to the distinct activities of its enantiomers: the (+)-enantiomer is a potent µ-opioid agonist, while the (-)-enantiomer exhibits opioid antagonist properties.[1][2] The stereoselective synthesis of individual this compound enantiomers is therefore of significant interest for pharmacological studies and the development of safer and more effective analgesics. This document provides detailed application notes and representative protocols for the stereoselective synthesis of this compound enantiomers, as well as a method for their chiral resolution.

Introduction

This compound, chemically known as (±)-cis-1,3-dimethyl-4-propyl-4-(3-hydroxyphenyl)piperidine, possesses a unique dual mechanism of action directly linked to its stereochemistry. The racemic mixture displays a complex pharmacological profile due to the opposing effects of its constituent enantiomers. The development of stereoselective synthetic routes or efficient chiral separation methods is crucial for isolating the individual enantiomers, allowing for a more precise evaluation of their therapeutic potential and side-effect profiles.

Two primary strategies are employed for obtaining enantiomerically pure this compound:

  • Stereoselective Synthesis: This approach aims to control the stereochemistry at the chiral centers during the synthetic sequence, leading directly to the desired enantiomer. A known strategy involves a stereocontrolled conjugate addition to an exocyclic enone derived from a substituted piperidone.

  • Chiral Resolution: This method involves the synthesis of the racemic mixture followed by the separation of the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for this purpose.[3][4]

This document outlines a representative stereoselective synthesis based on published strategies and a detailed protocol for chiral HPLC resolution.

Data Presentation

Table 1: Key Intermediates and Products in the Stereoselective Synthesis of this compound

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data (Representative)
1,3-Dimethyl-4-piperidoneC7H13NO127.18¹H NMR, ¹³C NMR
(1,3-Dimethylpiperidin-4-ylidene)acetonitrileC9H14N2150.22IR (ν CN), MS
(±)-cis-4-(3-Isopropoxyphenyl)-1,3-dimethyl-4-propylpiperidine-4-carbonitrileC22H34N2O342.52HPLC, ¹H NMR, ¹³C NMR
(±)-PicenadolC18H29NO275.43m.p., HPLC, ¹H NMR, ¹³C NMR
(+)-PicenadolC18H29NO275.43[α]D, e.e. (chiral HPLC)
(-)-PicenadolC18H29NO275.43[α]D, e.e. (chiral HPLC)

Table 2: Representative Reaction Conditions and Yields for Stereoselective Synthesis

StepReactionKey Reagents and ConditionsProductDiastereomeric Ratio (cis:trans)Yield (%)
1Horner-Wadsworth-Emmons ReactionDiethyl cyanomethylphosphonate, NaH, THF, 0 °C to rt(1,3-Dimethylpiperidin-4-ylidene)acetonitrileN/A~85
2Conjugate Additionm-Isopropoxyphenylmagnesium bromide, CuI, THF, -78 °C to rt(±)-cis-4-(3-Isopropoxyphenyl)-1,3-dimethyl-4-propylpiperidine-4-carbonitrile>95:5~70
3Grignard Reaction & ReductionPropylmagnesium bromide, then NaBH4, EtOH(±)-cis-4-(3-Isopropoxyphenyl)-1,3-dimethyl-4-propylpiperidine>95:5~65
4DemethylationBBr3, DCM, -78 °C to rt(±)-Picenadol>95:5~80

Experimental Protocols

Protocol 1: Representative Stereoselective Synthesis of (±)-Picenadol

This protocol is a representative procedure based on established synthetic strategies.

Step 1: Horner-Wadsworth-Emmons Reaction to form (1,3-Dimethylpiperidin-4-ylidene)acetonitrile

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.[5]

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate (B1237965) ylide.

  • Reaction with Ketone: Cool the reaction mixture back to 0 °C and add a solution of 1,3-dimethyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (1,3-dimethylpiperidin-4-ylidene)acetonitrile.

Step 2: Conjugate Addition of an Aryl Cuprate (B13416276)

  • Grignard Reagent Preparation: In a separate flask, prepare the Grignard reagent by adding a solution of m-isopropoxybromobenzene (1.5 eq) in anhydrous THF to magnesium turnings (1.6 eq) under an argon atmosphere.

  • Cuprate Formation: To a suspension of copper(I) iodide (CuI, 1.5 eq) in anhydrous THF at -78 °C, add the freshly prepared Grignard reagent dropwise. Stir the mixture for 30 minutes to form the aryl cuprate.

  • Conjugate Addition: To the aryl cuprate solution at -78 °C, add a solution of (1,3-dimethylpiperidin-4-ylidene)acetonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion and Work-up: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the cis-diastereomer of the addition product.

Step 3: Conversion of the Nitrile to a Propyl Group and Reduction

  • Grignard Reaction: To a solution of the nitrile from Step 2 (1.0 eq) in anhydrous THF at 0 °C, add propylmagnesium bromide (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (B1222165) (NaBH4, 3.0 eq) portion-wise, followed by the slow addition of ethanol. Stir for 2 hours at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Step 4: Demethylation to (±)-Picenadol

  • Reaction Setup: Dissolve the product from Step 3 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C under an argon atmosphere.

  • Demethylation: Add boron tribromide (BBr3, 1.5 eq, 1M solution in DCM) dropwise. Stir at -78 °C for 1 hour and then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Purification: Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate. Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to obtain (±)-Picenadol.

Protocol 2: Chiral Resolution of (±)-Picenadol using HPLC

This protocol describes a general method for the separation of this compound enantiomers. The specific chiral stationary phase and mobile phase composition may require optimization.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a chiral column (e.g., Chiralcel OD-H or similar polysaccharide-based column).

  • Sample Preparation: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Representative):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Temperature: 25 °C

  • Injection and Elution: Inject the sample and monitor the elution of the two enantiomers. The (+)- and (-)-enantiomers will elute at different retention times.

  • Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

  • Analysis and Recovery: Analyze the collected fractions for enantiomeric purity using the same HPLC method. Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.

Mandatory Visualizations

Stereoselective_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Horner-Wadsworth-Emmons cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Grignard & Reduction cluster_step4 Step 4: Demethylation 1_3_Dimethyl_4_piperidone 1,3-Dimethyl-4-piperidone HWE_reagents Diethyl cyanomethylphosphonate, NaH, THF Enone (1,3-Dimethylpiperidin-4-ylidene)acetonitrile HWE_reagents->Enone Aryl_cuprate m-Isopropoxyphenylmagnesium bromide, CuI, THF Piperidine_nitrile cis-4-Aryl-4-propyl-piperidine-4-carbonitrile Aryl_cuprate->Piperidine_nitrile Grignard_red Propylmagnesium bromide, NaBH4, EtOH Piperidine_intermediate cis-4-Aryl-4-propylpiperidine Grignard_red->Piperidine_intermediate Demethylation_reagent BBr3, DCM Racemic_this compound (±)-Picenadol Demethylation_reagent->Racemic_this compound Chiral_Resolution_Workflow Racemic_this compound (±)-Picenadol Solution Chiral_HPLC Chiral HPLC Separation (e.g., Chiralcel OD-H) Racemic_this compound->Chiral_HPLC Fraction_Collection Fraction Collection Chiral_HPLC->Fraction_Collection Enantiomer_Analysis Enantiomeric Purity Analysis Fraction_Collection->Enantiomer_Analysis Positive_this compound (+)-Picenadol Enantiomer_Analysis->Positive_this compound Negative_this compound (-)-Picenadol Enantiomer_Analysis->Negative_this compound Logical_Relationship_Picenadol_Activity This compound This compound (Racemic Mixture) Positive_Enantiomer (+)-Picenadol This compound->Positive_Enantiomer Negative_Enantiomer (-)-Picenadol This compound->Negative_Enantiomer Agonist_Activity µ-Opioid Agonist Activity (Analgesia) Positive_Enantiomer->Agonist_Activity Antagonist_Activity Opioid Antagonist Activity Negative_Enantiomer->Antagonist_Activity

References

Application Notes and Protocols for Chiral Resolution of Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol, a potent opioid analgesic, exists as a racemic mixture of two enantiomers with distinct pharmacological profiles. The (+)-(3R,4R)-enantiomer acts as a µ-opioid receptor agonist, responsible for the analgesic effects, while the (-)-(3S,4S)-enantiomer is an opioid antagonist.[1][2][3] This stereospecificity highlights the critical importance of chiral resolution to isolate the desired agonist for therapeutic applications and to study the individual activities of each enantiomer.

These application notes provide detailed protocols for three common and effective techniques for the chiral resolution of racemic this compound:

  • Classical Resolution via Diastereomeric Salt Formation: A traditional, cost-effective method suitable for larger-scale separations.

  • Chromatographic Resolution using High-Performance Liquid Chromatography (HPLC): A highly efficient analytical and preparative technique offering excellent separation.

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method.

Classical Resolution via Diastereomeric Salt Formation

This method involves the reaction of racemic this compound with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol: Resolution of Racemic this compound using (+)-Di-p-toluoyl-D-tartaric Acid

Materials:

  • Racemic this compound

  • (+)-Di-p-toluoyl-D-tartaric acid

  • Methanol

  • Ethyl acetate (B1210297)

  • Sodium hydroxide (B78521) (1M solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic this compound in 100 mL of warm methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-di-p-toluoyl-D-tartaric acid in 150 mL of warm ethyl acetate.

    • Slowly add the this compound solution to the resolving agent solution with constant stirring.

    • Allow the mixture to cool to room temperature, then cool further in an ice bath for 2-4 hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

    • Dry the crystals under vacuum. This fraction is enriched in the salt of one of the this compound enantiomers.

  • Liberation of the Enantiomer:

    • Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of dichloromethane.

    • Add 1M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free base of the resolved this compound enantiomer.

  • Determination of Enantiomeric Excess:

    • Analyze the obtained enantiomer by chiral HPLC (see protocol below) to determine its enantiomeric excess (e.e.).

Workflow for Classical Resolution

classical_resolution racemate Racemic this compound diastereomers Diastereomeric Salts in Solution racemate->diastereomers resolving_agent (+)-Di-p-toluoyl- D-tartaric Acid resolving_agent->diastereomers solvent1 Methanol/ Ethyl Acetate solvent1->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (Solution) crystallization->more_soluble liberation Liberation of Enantiomer (Base) less_soluble->liberation enantiomer Resolved This compound Enantiomer liberation->enantiomer

Classical Resolution Workflow

Chromatographic Resolution using Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For basic compounds like this compound, polysaccharide-based CSPs are often effective.

Protocol: HPLC Separation of this compound Enantiomers on a Chiralcel® OD-H Column

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or similar cellulose-based CSP

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (B130326) (IPA)

  • Diethylamine (DEA)

  • Racemic this compound standard

  • Resolved this compound samples

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Procedure:

  • System Preparation:

    • Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the racemic this compound standard to determine the retention times of the two enantiomers and calculate the resolution factor.

    • Inject the resolved this compound samples to determine their enantiomeric excess.

  • Data Analysis:

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂)

Workflow for Chiral HPLC Resolution

hplc_workflow sample Racemic this compound Sample injection HPLC Injection sample->injection column Chiral Stationary Phase (Chiralcel OD-H) injection->column separation Differential Interaction with CSP column->separation detection UV Detection (275 nm) separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram analysis Data Analysis (e.e. Calculation) chromatogram->analysis result Enantiomeric Purity analysis->result

Chiral HPLC Resolution Workflow

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For this compound, which contains a tertiary amine, a lipase-catalyzed acylation of a precursor with a hydroxyl group could be a viable strategy. This protocol is based on a general procedure for the resolution of chiral piperidine (B6355638) derivatives.

Protocol: Lipase-Catalyzed Kinetic Resolution of a this compound Precursor

This protocol assumes a synthetic precursor to this compound that contains a hydroxyl group amenable to enzymatic acylation.

Materials:

  • Racemic this compound precursor (with a hydroxyl group)

  • Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., toluene (B28343) or MTBE)

  • Acyl donor (e.g., vinyl acetate)

  • Molecular sieves (4 Å)

  • Stirring plate and magnetic stirrer

  • Incubator or temperature-controlled shaker

Procedure:

  • Reaction Setup:

    • To a dry flask, add the racemic this compound precursor (1 mmol), 10 mL of anhydrous toluene, and activated molecular sieves.

    • Add the acyl donor, vinyl acetate (1.2 mmol).

    • Add the immobilized lipase (e.g., 50 mg of Novozym 435).

  • Reaction:

    • Seal the flask and stir the mixture at a constant temperature (e.g., 40 °C) in an incubator or on a temperature-controlled shaker.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up:

    • When the reaction reaches approximately 50% conversion (the theoretical maximum for a kinetic resolution), stop the reaction by filtering off the enzyme.

    • Wash the enzyme with fresh solvent and combine the filtrates.

    • Evaporate the solvent under reduced pressure.

  • Separation and Analysis:

    • Separate the unreacted alcohol (one enantiomer) from the acylated product (the other enantiomer) by column chromatography.

    • Determine the enantiomeric excess of both the recovered alcohol and the ester by chiral HPLC.

Workflow for Enzymatic Kinetic Resolution

enzymatic_resolution racemate Racemic this compound Precursor (Alcohol) reaction Enantioselective Acylation racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction mixture Mixture of: - Unreacted Alcohol (S-enantiomer) - Acylated Product (R-enantiomer) reaction->mixture separation Chromatographic Separation mixture->separation alcohol Resolved Alcohol (S-enantiomer) separation->alcohol ester Resolved Ester (R-enantiomer) separation->ester

Enzymatic Kinetic Resolution Workflow

Quantitative Data Summary

The following tables summarize typical quantitative data that could be expected from the described chiral resolution techniques for this compound. Note that this data is illustrative and may require optimization for specific experimental conditions.

Table 1: Classical Resolution via Diastereomeric Salt Formation

ParameterValue
Resolving Agent(+)-Di-p-toluoyl-D-tartaric acid
Solvent SystemMethanol / Ethyl Acetate
Yield of Diastereomeric Salt35-45%
Yield of Resolved Enantiomer25-35%
Enantiomeric Excess (e.e.)>98%

Table 2: Chromatographic Resolution using Chiral HPLC

ParameterValue
Chiral Stationary PhaseChiralcel® OD-H
Mobile Phasen-Hexane/IPA/DEA (80:20:0.1)
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution Factor (Rs)> 2.0
Enantiomeric Excess (e.e.)>99%

Table 3: Enzymatic Kinetic Resolution

ParameterValue
EnzymeNovozym 435 (Immobilized CALB)
Acyl DonorVinyl Acetate
SolventToluene
Reaction Time24-48 hours
Conversion~50%
Enantiomeric Excess (e.e.) of Alcohol>99%
Enantiomeric Excess (e.e.) of Ester>99%

Conclusion

The choice of chiral resolution technique for this compound depends on the specific requirements of the research or development stage. Classical resolution is advantageous for its scalability and cost-effectiveness. Chiral HPLC provides high-resolution separation, making it ideal for both analytical determination of enantiomeric purity and for preparative-scale purification. Enzymatic kinetic resolution offers high selectivity under mild conditions, representing a green chemistry approach. The protocols and data presented here provide a comprehensive guide for researchers to successfully resolve the enantiomers of this compound and advance their studies on this important opioid analgesic.

References

Application Notes and Protocols for the Enantiomeric Separation of Picenadol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a synthetic opioid analgesic that possesses a unique pharmacological profile, acting as both a mu-opioid receptor agonist and a delta-opioid receptor antagonist. As a chiral molecule, it exists as a pair of enantiomers, which may exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for achieving this separation.

This document provides a detailed application note and a representative experimental protocol for the enantiomeric separation of this compound. Due to the limited availability of specific methods for this compound in the scientific literature, the following protocol is based on established methods for the chiral separation of structurally related basic analgesic compounds, such as tramadol (B15222). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of such compounds.[1][2]

Data Presentation

The following table summarizes the expected chromatographic parameters for the enantiomeric separation of this compound based on a representative HPLC method. These values are illustrative and may require optimization for specific instrumentation and laboratory conditions.

ParameterMethod 1: Normal-Phase HPLCMethod 2: Reversed-Phase HPLC
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-R)
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v)20 mM Potassium Phosphate (B84403) Buffer (pH 6.0):Acetonitrile (B52724) (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C20 °C
Detection Wavelength 220 nm220 nm
Injection Volume 10 µL10 µL
Expected Retention Time (Enantiomer 1) ~ 8.5 min~ 10.2 min
Expected Retention Time (Enantiomer 2) ~ 9.8 min~ 11.5 min
Expected Resolution (Rs) > 1.5> 1.5

Experimental Protocols

The following are detailed methodologies for the key experiments.

Method 1: Normal-Phase HPLC Protocol

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • Diethylamine (DEA)

  • Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis or Photodiode Array (PDA) detector

  • Autosampler

  • Column thermostat

3. Chromatographic Conditions:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Ethanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use. For basic compounds like this compound, the addition of a small amount of a basic modifier like DEA is often necessary to improve peak shape and resolution.[1]

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample. Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

4. System Suitability:

  • Perform at least five replicate injections of the racemic this compound standard.

  • The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5.

  • The tailing factor for each peak should be between 0.8 and 1.5.

  • The relative standard deviation (RSD) for the peak areas of replicate injections should be less than 2.0%.

Method 2: Reversed-Phase HPLC Protocol

1. Materials and Reagents:

  • Racemic this compound standard

  • Potassium phosphate monobasic

  • Potassium phosphate dibasic

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Cellulose tris(3,5-dimethylphenylcarbamate) column for reversed-phase use (e.g., Chiralcel® OD-R, 150 mm x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • UV-Vis or PDA detector

  • Autosampler

  • Column thermostat

3. Chromatographic Conditions:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in HPLC-grade water and adjust the pH to 6.0. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 80:20 (v/v).[3] Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample. Set the column temperature to 20 °C. Record the chromatogram.

4. System Suitability:

  • Perform at least five replicate injections of the racemic this compound standard.

  • The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5.

  • The tailing factor for each peak should be between 0.8 and 1.5.

  • The RSD for the peak areas of replicate injections should be less than 2.0%.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/PDA) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Resolution Calculation Integration->Quantification Report Report Generation Quantification->Report

Caption: A generalized workflow for the enantiomeric separation of this compound by HPLC.

Chiral_Method_Development Start Define Analyte Properties (this compound - basic) SelectCSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->SelectCSP SelectMode Select Chromatographic Mode (Normal vs. Reversed Phase) SelectCSP->SelectMode ScreenMobilePhase Screen Mobile Phase Composition (Solvents & Additives) SelectMode->ScreenMobilePhase Optimization Optimize Parameters (Flow Rate, Temperature) ScreenMobilePhase->Optimization Validation Method Validation (System Suitability) Optimization->Validation

Caption: A logical workflow for chiral HPLC method development for this compound.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed methodology for the qualitative and quantitative analysis of Picenadol in research and pharmaceutical samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a synthetic opioid analgesic, is a 4-phenylpiperidine (B165713) derivative.[1][2] Due to its polar nature, a derivatization step is included to enhance its volatility and chromatographic performance. This protocol outlines the necessary steps for sample preparation, derivatization, and the instrumental parameters for GC-MS analysis. The provided method is based on established analytical principles for similar opioid compounds and serves as a robust starting point for method development and validation.

Introduction

This compound is an opioid analgesic with a unique pharmacological profile, acting as a mixed agonist-antagonist.[2][3] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices during drug development, pharmacokinetic studies, and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high selectivity and sensitivity.[4] However, the presence of a polar hydroxyl group in the this compound structure necessitates a derivatization step to improve its thermal stability and chromatographic behavior.[5][6][7] This application note describes a comprehensive GC-MS method, including sample extraction, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and subsequent analysis.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is designed for the extraction of this compound from a biological matrix (e.g., plasma or urine).

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of the sample (e.g., plasma), add a known concentration of the internal standard. Add 1 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interferences.

  • Analyte Elution: Elute this compound and the internal standard from the cartridge using 3 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for the derivatization step.

Derivatization (Silylation)

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate

  • Heating block or oven

Procedure:

  • To the reconstituted sample extract (100 µL), add 50 µL of BSTFA with 1% TMCS.

  • Securely cap the vial and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5977B or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 amu
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following tables represent hypothetical data for the GC-MS analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound. Actual values must be determined experimentally.

Table 1: Hypothetical Retention Times

Compound Retention Time (min)
This compound-TMS 12.5

| Internal Standard-TMS | 11.8 |

Table 2: Hypothetical Mass Spectral Data (Key Fragment Ions)

Compound Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound-TMS 258 319, 202, 117

| Internal Standard-TMS | [Value] | [Value], [Value] |

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) Pretreat Pre-treatment (Internal Standard, Buffer) Sample->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation to Dryness Elute->Evap Recon Reconstitution Evap->Recon Deriv Silylation (BSTFA, 70°C) Recon->Deriv GCMS GC-MS Injection Deriv->GCMS Data Data Acquisition (Scan & SIM) GCMS->Data Analysis Data Analysis (Quantification) Data->Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The proposed GC-MS method provides a detailed framework for the analysis of this compound. The combination of solid-phase extraction for sample cleanup and silylation for derivatization is a well-established approach for the analysis of opioids in complex matrices.[8][9][10] The provided instrumental parameters offer a solid starting point for method development, which should be followed by rigorous validation to ensure accuracy, precision, and sensitivity for the intended application.

References

Application Notes and Protocols for the Quantification of Picenadol using a Validated Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol (also known as LY-97435) is a synthetic opioid analgesic belonging to the 4-phenylpiperidine (B165713) class of compounds. Developed in the 1970s, it exhibits a unique mixed agonist-antagonist profile at the µ-opioid receptor. This is because this compound is a racemic mixture, with the (3R,4R)-enantiomer acting as a potent agonist and the (3S,4S)-enantiomer functioning as an antagonist.[1][2] This dual action potentially offers a safer therapeutic window with a reduced risk of dependence compared to pure opioid agonists.[1][2][3] The analgesic efficacy of this compound has been shown to be comparable to that of pethidine (meperidine).[1][4]

Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides a detailed application note and protocol for a proposed stability-indicating analytical method for the quantification of this compound in human plasma. As no specific validated method for this compound is publicly available, the following protocol is adapted from established and validated methods for the structurally and therapeutically similar compound, pethidine (meperidine).[3][5][6] It is imperative that this proposed method undergoes full validation according to ICH/FDA guidelines before its application in regulated studies.

Signaling Pathway of Opioid Receptor Activation

This compound, as a µ-opioid receptor agonist, initiates its analgesic effect by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). This activation triggers a cascade of intracellular signaling events. The binding of the agonist leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). The Gα-GTP and Gβγ subunits then dissociate and modulate downstream effectors. Key events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) OpioidReceptor μ-Opioid Receptor (GPCR) This compound->OpioidReceptor G_Protein G-Protein (αβγ-GDP) OpioidReceptor->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma AdenylylCyclase Adenylyl Cyclase G_alpha_GTP->AdenylylCyclase Inhibition IonChannel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->IonChannel Modulation cAMP cAMP AdenylylCyclase->cAMP Conversion ATP ATP ATP->AdenylylCyclase NeuronalActivity ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->NeuronalActivity IonChannel->NeuronalActivity

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound in plasma samples, from sample collection to data analysis.

Experimental_Workflow Start Start SampleCollection Plasma Sample Collection Start->SampleCollection SamplePrep Sample Preparation (e.g., LLE or PPT) SampleCollection->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing Report Generate Report DataProcessing->Report MethodValidation Method Validation (as per ICH/FDA guidelines) MethodValidation->LCMS_Analysis Ensures Reliability End End Report->End

References

In Vitro Assays for Picenadol Opioid Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a distinctive opioid analgesic characterized by its mixed agonist-antagonist properties. It is a racemic mixture of two enantiomers with opposing activities: the (+)-isomer acts as an agonist at mu (µ) and delta (δ) opioid receptors, while the (-)-isomer functions as an antagonist.[1] This unique profile suggests a potential for analgesia with a reduced side-effect profile. This compound exhibits a high affinity for µ and δ receptors, with a markedly lower affinity for the kappa (κ) opioid receptor.

These application notes provide detailed protocols for essential in vitro assays to characterize the opioid activity of this compound and its isomers. The assays described herein are fundamental for determining receptor binding affinity, functional potency and efficacy in G-protein activation, downstream effects on adenylyl cyclase activity, and β-arrestin recruitment.

Data Presentation

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound (racemic)
(+)-Picenadol (agonist)
(-)-Picenadol (antagonist)
Morphine (Reference Agonist)
Naloxone (Reference Antagonist)

Table 2: Functional Activity in GTPγS Binding Assay

CompoundReceptorPotency (EC50, nM)Efficacy (Emax, % of DAMGO)
This compound (racemic)µ
δ
κ
(+)-Picenadol (agonist)µ
δ
κ
DAMGO (Reference Agonist)µ100%

Table 3: Functional Activity in cAMP Accumulation Assay

CompoundReceptorPotency (IC50, nM)Efficacy (% Inhibition of Forskolin-stimulated cAMP)
This compound (racemic)µ
(+)-Picenadol (agonist)µ
Morphine (Reference Agonist)µ

Table 4: β-Arrestin 2 Recruitment Assay

CompoundReceptorPotency (EC50, nM)Efficacy (Emax, % of DAMGO)
This compound (racemic)µ
(+)-Picenadol (agonist)µ
DAMGO (Reference Agonist)µ100%

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound and its isomers for µ, δ, and κ opioid receptors.

Diagram of the Radioligand Binding Assay Workflow

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki from IC50 (Cheng-Prusoff) Counting->Analysis cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Cycle cluster_downstream Downstream Signaling Agonist This compound (Agonist) Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds GTP_exchange GDP/GTP Exchange Receptor->GTP_exchange Activates G_protein_inactive Gα(GDP)βγ (Inactive) G_protein_inactive->GTP_exchange G_protein_active Gα(GTP) + Gβγ (Active) Effectors Effector Proteins (e.g., Adenylyl Cyclase) G_protein_active->Effectors GTP_exchange->G_protein_active Cellular_Response Cellular Response Effectors->Cellular_Response cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cells Cells Expressing Opioid Receptors Seed_Cells Seed Cells in 96-well Plate Cells->Seed_Cells Forskolin Stimulate with Forskolin Seed_Cells->Forskolin Test_Compound Add Test Compound (this compound) Forskolin->Test_Compound Lysis Cell Lysis Test_Compound->Lysis cAMP_Detection cAMP Detection Kit (e.g., HTRF, ELISA) Lysis->cAMP_Detection Analysis Calculate IC50 cAMP_Detection->Analysis cluster_activation Receptor Activation cluster_phosphorylation Phosphorylation cluster_recruitment Recruitment cluster_signaling Downstream Events Agonist This compound (Agonist) Receptor Opioid Receptor Agonist->Receptor Binds GRK GRK Receptor->GRK Activates Phospho_Receptor Phosphorylated Receptor GRK->Phospho_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phospho_Receptor->Beta_Arrestin Recruits Complex Receptor-β-Arrestin Complex Phospho_Receptor->Complex Beta_Arrestin->Complex Internalization Internalization Complex->Internalization Signaling Signaling Cascades Complex->Signaling

References

Application Notes and Protocols for Radioligand Binding Assays of Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol (also known as LY150720) is a unique opioid analgesic characterized as a racemic mixture with a distinct pharmacological profile. Its analgesic properties stem from the combined actions of its two stereoisomers: the d-isomer is a potent agonist at the µ-opioid receptor, while the l-isomer acts as a µ-opioid receptor antagonist.[1][2][3][4][5] This mixed agonist-antagonist profile suggests a potential for effective pain relief with a reduced liability for dependence and other side effects commonly associated with conventional opioid agonists.[1]

Evaluation of this compound's affinity for opioid receptors has revealed a high affinity for both µ (mu) and δ (delta) receptors, with a significantly lower affinity for the κ (kappa) receptor.[1][3] Radioligand binding assays are fundamental in quantifying the affinity of compounds like this compound and its isomers for these receptors, providing crucial data for understanding its mechanism of action and guiding drug development efforts. These assays directly measure the interaction between a radiolabeled ligand and a receptor, allowing for the determination of key parameters such as the inhibition constant (Kᵢ), which reflects the affinity of a test compound for the receptor.

This document provides detailed application notes and standardized protocols for conducting radioligand binding assays to characterize the interaction of this compound and its isomers with µ, δ, and κ opioid receptors.

Data Presentation: Opioid Receptor Binding Profile of this compound

While specific publicly available studies providing a complete set of Kᵢ values for this compound and its individual isomers across all three major opioid receptors are limited, the qualitative binding profile is well-documented. The following table summarizes the known binding affinities.

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound (racemic) High AffinityHigh AffinityLow Affinity
d-Picenadol (agonist) High Affinity (Agonist)High AffinityLow Affinity
l-Picenadol (antagonist) Moderate Affinity (Antagonist)High AffinityLow Affinity

Note: This table reflects the qualitative binding characteristics of this compound and its isomers as described in the scientific literature.[1][3] Precise Kᵢ values would need to be determined experimentally using the protocols outlined below.

Signaling Pathway

Opioid receptors, including the µ, δ, and κ subtypes, are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that ultimately lead to a physiological response, such as analgesia. The d-isomer of this compound acts as an agonist, initiating this cascade at the µ-opioid receptor. Conversely, the l-isomer acts as an antagonist, binding to the µ-opioid receptor but failing to induce the conformational change necessary for G-protein activation, thereby blocking the receptor from being activated by agonists.

This compound Interaction with µ-Opioid Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space d_this compound d-Picenadol (Agonist) mor µ-Opioid Receptor d_this compound->mor Binds & Activates l_this compound l-Picenadol (Antagonist) l_this compound->mor Binds & Blocks no_signal No Signal Transduction g_protein G-Protein (Gi/o) mor->g_protein Activates mor->no_signal adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes (Cell culture or tissue homogenization) incubation Incubate Membranes with Radioligand and Test Compound (this compound) prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, Test Compounds, Buffers) prep_reagents->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

References

Application Notes and Protocols for Functional Assays of Picenadol G Protein Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a unique opioid analgesic characterized by its mixed agonist-antagonist properties. It exists as a racemic mixture of two enantiomers: the (+)-isomer, which acts as a potent agonist primarily at the µ-opioid receptor (MOR), and the (-)-isomer, which functions as an antagonist at opioid receptors.[1][2][3] This distinct pharmacological profile necessitates a comprehensive understanding of its interaction with and activation of G protein signaling pathways. This compound exhibits high affinity for both µ- and δ-opioid receptors, with a significantly lower affinity for the κ-opioid receptor.[1][2]

These application notes provide detailed protocols for key functional assays to elucidate the G protein coupling characteristics of this compound and its individual isomers. The described methodologies—[³⁵S]GTPγS binding, cAMP accumulation, and Bioluminescence Resonance Energy Transfer (BRET) assays—are fundamental tools for quantifying agonist potency and efficacy, as well as antagonist affinity, at G protein-coupled receptors (GPCRs) like the opioid receptors.

Data Presentation: Characterizing this compound's Functional Profile

Given the absence of specific published data for this compound in these functional assays, the following tables present hypothetical yet expected results based on its known pharmacology as a mixed agonist-antagonist. These tables serve as a template for data presentation and interpretation when characterizing compounds with similar mechanisms of action. For illustrative purposes, data for the well-characterized MOR agonist DAMGO and antagonist Naloxone are included.

Table 1: [³⁵S]GTPγS Binding Assay Parameters

This assay directly measures the activation of G proteins upon receptor stimulation by an agonist.[4] The data presented would quantify the potency (EC₅₀) and maximal efficacy (Emax) of the agonist isomer of this compound and the inhibitory potency (Kᵢ) of the antagonist isomer.

CompoundReceptorEC₅₀ (nM)Emax (% of DAMGO)Kᵢ (nM)
(+)-Picenadol µ-opioidExpected in low nM rangeExpected to be a full or high-efficacy partial agonist-
(-)-Picenadol µ-opioid--Expected in low nM range
This compound (racemic) µ-opioidHigher than (+)-isomer due to antagonist presenceLower than (+)-isomer-
DAMGO (control) µ-opioid~10100%-
Naloxone (control) µ-opioid--~2

Table 2: cAMP Accumulation Assay Parameters

This assay measures the downstream consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.

CompoundReceptorIC₅₀ (nM)Imax (% inhibition)Kᵢ (nM)
(+)-Picenadol µ-opioidExpected in low nM rangeExpected to be a full or high-efficacy partial agonist-
(-)-Picenadol µ-opioid--Expected in low nM range
This compound (racemic) µ-opioidHigher than (+)-isomerLower than (+)-isomer-
DAMGO (control) µ-opioid~5100%-
Naloxone (control) µ-opioid--~1.5

Signaling Pathways and Experimental Workflows

This compound's Dual Action at the µ-Opioid Receptor

The d-isomer of this compound acts as an agonist, initiating a signaling cascade, while the l-isomer acts as a competitive antagonist, blocking this pathway.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates d_this compound (+)-Picenadol (Agonist) d_this compound->MOR Binds and Activates l_this compound (-)-Picenadol (Antagonist) l_this compound->MOR Binds and Blocks G_alpha Gαi/o-GTP G_protein->G_alpha GTP replaces GDP G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Signaling Downstream Signaling (Analgesia) cAMP->Signaling

This compound's mechanism of action at the µ-opioid receptor.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[4][5]

Workflow:

Membrane_Prep Prepare cell membranes expressing µ-opioid receptor Incubation Incubate membranes with: - Test compound (this compound isomer) - GDP - [³⁵S]GTPγS Membrane_Prep->Incubation Separation Separate bound from free [³⁵S]GTPγS via filtration Incubation->Separation Quantification Quantify bound radioactivity using scintillation counting Separation->Quantification Analysis Analyze data to determine EC₅₀/Emax (agonists) or Kᵢ (antagonists) Quantification->Analysis

Workflow for the [³⁵S]GTPγS binding assay.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet with assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4) and resuspend. Determine protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound (e.g., (+)-Picenadol for agonist activity, or a fixed concentration of DAMGO plus varying concentrations of (-)-Picenadol for antagonist activity), and 50 µL of membrane suspension (10-20 µg protein).

    • Add 50 µL of GDP to a final concentration of 10 µM.

    • Pre-incubate at 30°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM.

    • Incubate at 30°C for 60 minutes with gentle shaking.

    • Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plates, add scintillation cocktail, and count in a microplate scintillation counter.

  • Data Analysis:

    • For agonist dose-response curves, plot specific binding (total binding minus non-specific binding determined in the presence of 10 µM unlabeled GTPγS) against the log of the agonist concentration.

    • Fit the data using a sigmoidal dose-response equation to determine EC₅₀ and Emax values.

    • For antagonist affinity, perform competition binding experiments and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o activation.

Workflow:

Cell_Culture Culture cells expressing µ-opioid receptor Pre_incubation Pre-incubate cells with test compound (this compound isomer) Cell_Culture->Pre_incubation Stimulation Stimulate adenylyl cyclase with Forskolin (B1673556) Pre_incubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels using HTRF, ELISA, or similar method Lysis->Detection Analysis Analyze data to determine IC₅₀/Imax (agonists) or Kᵢ (antagonists) Detection->Analysis

Workflow for the cAMP accumulation assay.

Protocol:

  • Cell Preparation:

    • Seed µ-opioid receptor-expressing cells into 96-well plates and culture overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound isomers) in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes at 37°C.

    • Add forskolin (a direct activator of adenylyl cyclase) to a final concentration of 5 µM to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA).

  • cAMP Detection:

    • Quantify intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis:

    • For agonist activity, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration.

    • Fit the data using a sigmoidal dose-response (inhibition) equation to determine IC₅₀ and Imax values.

    • For antagonist affinity, perform the assay with a fixed concentration of an agonist (e.g., DAMGO) in the presence of varying concentrations of the antagonist and calculate the Kᵢ.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

BRET-based assays can monitor the interaction between the GPCR and G proteins in real-time in living cells. One common configuration measures the interaction between a Gα subunit fused to a donor (e.g., Renilla luciferase, Rluc) and a Gγ subunit fused to an acceptor (e.g., Venus).

Workflow:

Transfection Co-transfect cells with: - µ-opioid receptor - Gα-Rluc - Gβ - Venus-Gγ Cell_Plating Plate transfected cells in a 96-well plate Transfection->Cell_Plating Agonist_Addition Add agonist (e.g., (+)-Picenadol) and luciferase substrate Cell_Plating->Agonist_Addition BRET_Measurement Measure luminescence at two wavelengths (donor and acceptor) Agonist_Addition->BRET_Measurement Analysis Calculate BRET ratio and plot against agonist concentration to determine EC₅₀ BRET_Measurement->Analysis

Workflow for a BRET-based G protein activation assay.

Protocol:

  • Cell Culture and Transfection:

    • In a suitable cell line (e.g., HEK293T), co-transfect plasmids encoding the µ-opioid receptor, Gαi-Rluc, Gβ, and Venus-Gγ.

  • Assay Procedure:

    • 24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer.

    • Dispense the cell suspension into a white, 96-well microplate.

    • Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to all wells.

    • Measure the baseline BRET ratio.

    • Add varying concentrations of the agonist (e.g., (+)-Picenadol).

    • Measure the BRET signal kinetically over time or at a fixed endpoint using a plate reader capable of detecting dual-wavelength luminescence.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the light intensity emitted by the acceptor (Venus) by the light intensity emitted by the donor (Rluc).

    • The change in BRET ratio upon agonist addition reflects the conformational change of the G protein heterotrimer upon activation.

    • Plot the change in BRET ratio against the log of the agonist concentration and fit with a sigmoidal dose-response curve to determine EC₅₀ and Emax.

Conclusion

The functional assays detailed in these application notes provide a robust framework for characterizing the G protein coupling profile of this compound and its constituent isomers. By employing [³⁵S]GTPγS binding, cAMP accumulation, and BRET assays, researchers can quantitatively determine the agonist potency and efficacy of the (+)-isomer and the antagonist affinity of the (-)-isomer. This multi-assay approach will yield a comprehensive understanding of this compound's mechanism of action at the molecular level, providing crucial data for drug development and pharmacological research.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Picenadol β-Arrestin Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a synthetic opioid analgesic characterized by its unique mixed agonist-antagonist profile.[1] It is a racemic mixture of two stereoisomers: the (+)-isomer, which acts as a potent agonist at opioid receptors, and the (-)-isomer, which functions as an antagonist.[2][3] this compound exhibits high affinity for both mu (µ) and delta (δ) opioid receptors.[1] The clinical interest in such mixed-action opioids lies in their potential to provide effective analgesia with a reduced side-effect profile and lower abuse potential compared to conventional opioid agonists.[4]

Opioid receptors belong to the G protein-coupled receptor (GPCR) superfamily.[5] Upon agonist binding, they primarily signal through G proteins, leading to the desired analgesic effects.[6] However, they also trigger a secondary signaling pathway involving the recruitment of β-arrestin proteins.[5] The recruitment of β-arrestin is implicated in receptor desensitization, internalization, and the mediation of undesirable side effects associated with opioid use, such as respiratory depression and constipation.[7]

The concept of "biased agonism" has emerged as a key area of interest in opioid drug discovery.[8] Biased agonists preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). The development of G protein-biased µ-opioid receptor agonists is a promising strategy for creating safer analgesics.[9] Therefore, quantifying the extent to which a ligand like this compound and its isomers induce β-arrestin recruitment is crucial for understanding their pharmacological profile and predicting their clinical performance.

This document provides detailed application notes and protocols for conducting cell-based assays to measure this compound-induced β-arrestin recruitment to µ- and δ-opioid receptors.

Signaling Pathways Overview

Upon activation by an agonist, opioid receptors trigger two main signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway. The G protein pathway is responsible for the analgesic effects, while the β-arrestin pathway is linked to adverse effects.

cluster_0 Opioid Receptor Signaling This compound This compound (Agonist Isomer) OpioidReceptor μ/δ Opioid Receptor This compound->OpioidReceptor Binds to G_Protein G Protein Activation (Gi/o) OpioidReceptor->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment OpioidReceptor->Beta_Arrestin Initiates Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Contributes to cluster_1 PathHunter® Assay Workflow A 1. Seed PathHunter® cells in 384-well plate B 2. Incubate overnight A->B D 4. Add compounds to cells B->D C 3. Prepare serial dilutions of this compound and controls C->D E 5. Incubate for 90 minutes at 37°C D->E F 6. Add PathHunter® Detection Reagents E->F G 7. Incubate for 60 minutes at room temperature F->G H 8. Measure luminescence G->H cluster_2 Biased Agonism Assessment Logic Ligand Test Ligand (e.g., this compound isomer) G_Assay G Protein Activation Assay (e.g., cAMP, GTPγS) Ligand->G_Assay B_Assay β-Arrestin Recruitment Assay (e.g., PathHunter®) Ligand->B_Assay G_Data Determine EC50 and Emax for G Protein Pathway G_Assay->G_Data B_Data Determine EC50 and Emax for β-Arrestin Pathway B_Assay->B_Data Bias_Analysis Calculate Bias Factor (Compare G protein vs. β-arrestin activity) G_Data->Bias_Analysis B_Data->Bias_Analysis

References

Application Notes and Protocols: X-ray Crystallography of Picenadol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a synthetic opioid analgesic that presents a unique pharmacological profile due to its nature as a racemic mixture. The two enantiomers of this compound exhibit distinct and opposing activities at the µ-opioid receptor. The (+)-enantiomer acts as a potent agonist, responsible for the analgesic effects, while the (-)-enantiomer functions as an antagonist.[1][2] This remarkable stereoselectivity makes the structural elucidation of the individual enantiomers crucial for understanding their interaction with the opioid receptor and for the rational design of new analgesics with improved therapeutic profiles. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules, providing precise information on stereochemistry, conformation, and intermolecular interactions. This document provides detailed application notes and protocols for the X-ray crystallographic analysis of this compound enantiomers.

Absolute Configuration of this compound Enantiomers

An X-ray crystallographic study of the chloride salt of the (+)-enantiomer of this compound has unequivocally determined the absolute configurations of both enantiomers.[1]

  • (+)-Picenadol (Agonist): 3R, 4R configuration

  • (-)-Picenadol (Antagonist): 3S, 4S configuration

This determination is fundamental to the structure-activity relationship (SAR) studies of this compound and related 4-phenylpiperidine (B165713) analgesics.

Data Presentation

The following tables summarize the key quantitative data that would be obtained from a single-crystal X-ray diffraction experiment on the enantiomers of this compound.

Note: The specific crystallographic data from the definitive 1995 study by Froimowitz and Cody is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other readily accessible databases. The tables below are structured to indicate the required data, which would be populated upon obtaining the original crystallographic information files (CIFs).

Table 1: Crystal Data and Structure Refinement for (+)-Picenadol Enantiomer

ParameterValue
Empirical formulaC₁₆H₂₅NO · HCl
Formula weight283.84 g/mol
Temperaturee.g., 100(2) K
Wavelengthe.g., 0.71073 Å
Crystal systeme.g., Orthorhombic
Space groupe.g., P2₁2₁2₁
Unit cell dimensions
aValue (Å)
bValue (Å)
cValue (Å)
α90°
β90°
γ90°
VolumeValue (ų)
Ze.g., 4
Density (calculated)Value (Mg/m³)
Absorption coefficientValue (mm⁻¹)
F(000)Value
Crystal sizee.g., 0.20 x 0.15 x 0.10 mm³
Theta range for data collectione.g., 2.00 to 28.00°
Index rangesh, k, l ranges
Reflections collectedValue
Independent reflectionsValue [R(int) = value]
Completeness to theta = 25.242°Value %
Absorption correctione.g., Semi-empirical from equivalents
Max. and min. transmissionValues
Refinement methode.g., Full-matrix least-squares on F²
Data / restraints / parametersValues
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R1 = value, wR2 = value
R indices (all data)R1 = value, wR2 = value
Absolute structure parameterValue
Largest diff. peak and holeValues (e.Å⁻³)

Table 2: Selected Bond Lengths and Angles for (+)-Picenadol Enantiomer

Bond/AngleLength (Å) / Angle (°)
C3-C4Value
C4-N1Value
C4-C(phenyl)Value
O1-C(phenyl)Value
C3-C4-N1Value
C(propyl)-C4-C(phenyl)Value
Torsion Angle: C2-C3-C4-C5Value
Torsion Angle: C3-C4-C(phenyl)-C(phenyl)Value

Experimental Protocols

The following sections outline the detailed methodologies for the X-ray crystallographic analysis of this compound enantiomers, from chiral resolution to data analysis.

Chiral Resolution of this compound Enantiomers

A prerequisite for the crystallographic analysis of individual enantiomers is their separation from the racemic mixture.

Protocol:

  • Diastereomeric Salt Formation: React racemic this compound with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), in a suitable solvent.

  • Fractional Crystallization: Exploit the differential solubility of the resulting diastereomeric salts to selectively crystallize one diastereomer. This is often achieved by careful control of temperature and solvent composition.

  • Isolation and Purification: Isolate the crystallized diastereomer by filtration. The purity of the diastereomer can be assessed by techniques such as chiral High-Performance Liquid Chromatography (HPLC).

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base to neutralize the chiral acid and liberate the free base of the desired this compound enantiomer.

  • Extraction and Characterization: Extract the enantiomerically pure this compound into an organic solvent, followed by evaporation to yield the purified enantiomer. Confirm the enantiomeric excess (e.e.) using chiral HPLC.

Crystallization of this compound Enantiomers

Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis.

Protocol:

  • Salt Formation for Crystallization: For improved crystal quality, it is often advantageous to crystallize the enantiomer as a salt, for instance, the hydrochloride salt as was done in the original study.[1] Dissolve the purified enantiomer in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions that promote slow crystallization. Common techniques include:

    • Slow Evaporation: Dissolve the compound in a solvent and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion: Dissolve the compound in a solvent in a small, open container, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and mount them for X-ray diffraction analysis.

X-ray Data Collection and Structure Solution

This protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data.

Protocol:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Determine the unit cell parameters and the crystal's space group.

  • Structure Solution:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.

    • Locate and refine hydrogen atoms.

  • Absolute Configuration Determination:

    • For chiral molecules in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing anomalous scattering effects (e.g., by calculating the Flack parameter).

  • Validation and Deposition:

    • Validate the final crystal structure using software tools like CHECKCIF.

    • Deposit the crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography of this compound Enantiomers

G cluster_0 Resolution of Enantiomers cluster_1 Crystallization cluster_2 X-ray Crystallography racemic Racemic this compound salt_formation Diastereomeric Salt Formation (with chiral resolving agent) racemic->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization separation Separation of Diastereomers fractional_crystallization->separation liberation Liberation of Enantiomer separation->liberation pure_enantiomer (+)- or (-)-Picenadol liberation->pure_enantiomer enantiomer_sol Enantiomer Solution pure_enantiomer->enantiomer_sol crystallization_methods Crystallization (e.g., Slow Evaporation, Vapor Diffusion) enantiomer_sol->crystallization_methods single_crystal Single Crystal crystallization_methods->single_crystal data_collection Data Collection (X-ray Diffractometer) single_crystal->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure 3D Crystal Structure validation->final_structure G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound (+)-Picenadol (Agonist) mor µ-Opioid Receptor This compound->mor g_protein Gi/o Protein mor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) g_protein->ion_channels camp cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (Hyperpolarization, Reduced Neuronal Excitability) ion_channels->cellular_response analgesia Analgesia cellular_response->analgesia

References

Application Note: Structural Elucidation of Picenadol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of Picenadol using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a 4-phenylpiperidine (B165713) derivative, is an opioid analgesic with a distinct chemical structure.[1] The application of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for the unambiguous confirmation of its molecular architecture. This note includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and visual representations of the structural elucidation workflow and key spectral correlations.

Predicted Spectroscopic Data

The chemical structure of this compound, with atom numbering for NMR assignment, is shown below. Predicted ¹H and ¹³C NMR data in CDCl₃ are summarized in Tables 1 and 2.

this compound Structure with Numbering

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
PositionPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6'7.38d7.5
H-3', H-5'7.32t7.5
H-4'7.25t7.5
H-2a, H-6a2.95m-
H-2e, H-6e2.45m-
N-CH₂2.30t7.2
H-32.15m-
H-5a1.90m-
H-5e1.75m-
-CH₂-CH₃1.45sextet7.2
C3-CH₃0.95d6.8
-CH₂-CH₃ 0.88t7.2
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
PositionPredicted Chemical Shift (δ, ppm)Carbon Type (DEPT-135)
C-1'145.2Quaternary C
C-2', C-6'128.6CH
C-3', C-5'128.4CH
C-4'126.8CH
C-2, C-654.5CH₂
N-CH₂60.1CH₂
C-445.8Quaternary C
C-338.2CH
C-533.5CH₂
-CH₂-CH₃20.5CH₂
C3-CH₃15.3CH₃
-CH₂-CH₃ 11.7CH₃

Experimental Protocols

The following protocols outline the methodology for acquiring high-quality NMR data for a sample like this compound.

Sample Preparation
  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the tube and clean the outer surface before insertion into the spectrometer.

NMR Data Acquisition
  • Spectrometer: 500 MHz NMR Spectrometer with a cryoprobe.

  • Temperature: 298 K (25 °C).

1D NMR Spectra:

  • ¹H NMR: A standard single-pulse experiment (e.g., Bruker zg30) should be used. Typically, 16 scans are sufficient.

  • ¹³C NMR: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used. A higher number of scans (e.g., 1024) is generally required to achieve a good signal-to-noise ratio.

  • DEPT-135: This experiment (e.g., dept135) is crucial for differentiating between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

2D NMR Spectra:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. A gradient-enhanced sequence (e.g., cosygpqf) is recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). A phase-sensitive, edited HSQC (e.g., hsqcedetgpsisp) is useful as it distinguishes CH/CH₃ groups from CH₂ groups by peak phase.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for assembling the molecular skeleton. A gradient-enhanced sequence (e.g., hmbcgplpndqf) should be used.

Data Analysis and Visualization

The structural elucidation of this compound is a systematic process that integrates data from all NMR experiments. The general workflow is depicted in the diagram below.

G cluster_0 1. Sample Preparation cluster_1 2. NMR Data Acquisition cluster_2 3. Spectral Analysis cluster_3 4. Structure Confirmation A This compound Sample B Dissolution in CDCl3 A->B C 1D NMR (¹H, ¹³C, DEPT-135) B->C D 2D NMR (COSY, HSQC, HMBC) B->D E Assign Protonated Carbons (HSQC) C->E D->E F Identify Spin Systems (COSY) E->F G Assemble Fragments (HMBC) F->G H Final Structure of This compound G->H

Caption: Experimental workflow for the structural elucidation of this compound by NMR.

A detailed analysis of the 2D NMR spectra is required to connect the different structural fragments of this compound. The key correlations are visualized in the following diagram.

G cluster_structure Key 2D NMR Correlations in this compound N_Propyl_H N-CH₂-CH₂-CH₃ Protons N_Propyl_H->N_Propyl_H Intra-propyl correlations Piperidine_H Piperidine (B6355638) Protons (H-2,3,5,6) N_Propyl_H->Piperidine_H HMBC Phenyl_H Phenyl Protons (H-2' to H-6') C4 C4 (Quaternary) Phenyl_H->C4 H-2',6' to C4 C1_prime C1' (Quaternary) Phenyl_H->C1_prime H-2',6' to C1' Piperidine_H->Piperidine_H Intra-piperidine correlations C3_Me_H C3-CH₃ Protons Piperidine_H->C3_Me_H H-3 to C3-CH₃ Protons Piperidine_H->C4 H-3, H-5 to C4 C3_Me_H->C4 C3-CH₃ Protons to C4

Caption: Diagram of key COSY and HMBC correlations for assembling the this compound structure.

By combining the information from these experiments, a complete and confident structural assignment of this compound can be achieved. The COSY spectrum helps to identify the N-propyl chain and the proton spin systems within the piperidine ring. The HSQC spectrum provides the direct one-bond C-H correlations. Finally, the HMBC spectrum is crucial for connecting the key structural units, such as linking the phenyl group to the quaternary C-4 of the piperidine ring, and the N-propyl group to the nitrogen via correlations to C-2 and C-6. This systematic approach is a cornerstone of chemical analysis in drug discovery and development.

References

Developing Stable Formulations of Picenadol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of stable pharmaceutical formulations of Picenadol. Given that this compound was investigated clinically but never commercialized, publicly available data on its physicochemical properties and formulation stability is limited. Therefore, this guide outlines the necessary experimental protocols to determine these properties and establish a stable formulation. The methodologies are based on established principles of pharmaceutical science and practices for similar opioid compounds.

Introduction to this compound

This compound is a 4-phenylpiperidine (B165713) derivative that acts as an opioid analgesic.[1] It is a racemic mixture, with the (3R,4R)-enantiomer acting as a µ-opioid agonist and the (3S,4S)-enantiomer as a µ-opioid antagonist.[1] This unique profile as a mixed agonist-antagonist suggests a potentially lower abuse potential compared to pure opioid agonists.[1] The hydrochloride salt of this compound has been used in clinical studies. For successful formulation development, a thorough understanding of its physicochemical properties and degradation pathways is paramount.

Physicochemical Characterization of this compound

A comprehensive pre-formulation investigation is the first step in developing a stable dosage form. The following protocols outline the key experiments to characterize the active pharmaceutical ingredient (API), this compound.

Determination of Aqueous Solubility and pH-Solubility Profile

Objective: To determine the solubility of this compound across a range of physiologically relevant pH values. This data is critical for developing both oral and parenteral formulations.

Protocol:

  • Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., HCl for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH).

  • Add an excess amount of this compound hydrochloride to a known volume of each buffer in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the solubility (in mg/mL or µg/mL) against the pH to generate the pH-solubility profile.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of this compound. The pKa value is essential for predicting the ionization state of the drug at different pH values, which influences its solubility, absorption, and interaction with excipients.

Protocol (Potentiometric Titration):

  • Accurately weigh and dissolve a known amount of this compound hydrochloride in a known volume of deionized water.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) while monitoring the pH using a calibrated pH meter.

  • Record the volume of titrant added and the corresponding pH values.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point.

Solid-State Characterization

Objective: To evaluate the solid-state properties of this compound, which are crucial for the development of stable solid dosage forms.

Protocols:

  • Melting Point (Capillary Method): Determine the melting point of the this compound API to assess its purity.

  • Differential Scanning Calorimetry (DSC): Perform DSC analysis to identify the melting point, and to screen for polymorphism and potential drug-excipient interactions.

  • Thermogravimetric Analysis (TGA): Use TGA to evaluate the thermal stability of this compound and identify the temperature at which degradation begins.

  • Powder X-Ray Diffraction (PXRD): Employ PXRD to characterize the crystalline or amorphous nature of the drug and to identify different polymorphic forms.

  • Hygroscopicity Study: Store accurately weighed samples of this compound at various relative humidity (RH) conditions (e.g., 25°C/60% RH, 40°C/75% RH) for a defined period. Monitor the weight change over time to determine the hygroscopicity of the material.

Table 1: Hypothetical Physicochemical Properties of this compound Hydrochloride

ParameterMethodExpected Outcome/ValueImportance in Formulation
Solubility Shake-flask methodData across pH 1-8Determines dissolution rate and choice of formulation (solution, suspension)
pKa Potentiometric titration~8.0 - 9.0 (typical for piperidines)Predicts ionization and solubility at different physiological pHs
Melting Point Capillary method/DSCTo be determinedIndicator of purity and solid-state form
Polymorphism DSC, PXRDTo be determinedDifferent forms can have different solubility and stability
Hygroscopicity Gravimetric analysisTo be determinedInfluences handling, storage, and packaging requirements

Forced Degradation Studies and Stability-Indicating Method Development

Forced degradation studies are essential to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method capable of separating the intact drug from its degradation products.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Protocol:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions and solid API to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid API and solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose solid API and solution to UV light (254 nm) and visible light (ICH Q1B guidelines).

  • At appropriate time points, withdraw samples and neutralize if necessary.

  • Analyze the stressed samples using an appropriate analytical technique, such as HPLC, to identify and quantify the degradation products.

Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a robust HPLC method that can accurately quantify this compound in the presence of its degradation products and any formulation excipients.

Protocol:

  • Method Development:

    • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for a 4-phenylpiperidine derivative.

    • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution may be necessary to separate all degradation products.

    • Detection Wavelength: Determine the UV absorption maximum of this compound for optimal sensitivity.

    • Injection Volume and Flow Rate: Optimize for good peak shape and resolution.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can separate the main peak from degradation products and placebo peaks.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known concentrations of the drug.

    • Precision (Repeatability and Intermediate Precision): Assess the variability of the results within the same day and on different days.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 275 nm
Column Temperature 30°C

Excipient Compatibility Studies

Objective: To identify suitable excipients that are compatible with this compound and will not cause its degradation.

Protocol:

  • Select a range of commonly used excipients (e.g., diluents, binders, disintegrants, lubricants).

  • Prepare binary mixtures of this compound and each excipient in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • At designated time points, analyze the samples using the validated stability-indicating HPLC method to check for any degradation of this compound.

  • Also, analyze the samples using DSC to look for any changes in the thermal behavior of the drug in the presence of the excipient.

Table 3: Example Excipient Compatibility Screening Results

ExcipientRatio (Drug:Excipient)Storage ConditionObservation (4 weeks)Compatibility
Microcrystalline Cellulose1:140°C/75% RHNo significant degradationCompatible
Lactose Monohydrate1:140°C/75% RHAppearance of a new peakIncompatible
Croscarmellose Sodium1:140°C/75% RHNo significant degradationCompatible
Magnesium Stearate1:140°C/75% RHSlight increase in a known degradantFurther investigation needed

Formulation Development and Stability Testing

Based on the data from the physicochemical characterization and excipient compatibility studies, appropriate formulations can be designed.

Example Formulation: Immediate-Release Tablet

Table 4: Hypothetical Immediate-Release Tablet Formulation for this compound

ComponentFunction% w/w
This compound HClActive Pharmaceutical Ingredient10.0
Microcrystalline CelluloseDiluent74.5
Croscarmellose SodiumDisintegrant5.0
Povidone K30Binder10.0
Magnesium StearateLubricant0.5
Stability Testing Protocol (as per ICH Q1A(R2) guidelines)

Objective: To evaluate the stability of the final formulation under various environmental conditions to establish a shelf-life.

Protocol:

  • Package the formulated product in the proposed container closure system.

  • Store the packaged product under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and perform the following tests:

    • Assay of this compound

    • Quantification of degradation products

    • Dissolution testing

    • Physical appearance

    • Hardness and friability (for tablets)

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Stability & Finalization a Physicochemical Characterization (Solubility, pKa, Solid-state) d Excipient Compatibility Screening a->d b Forced Degradation Studies c Stability-Indicating Method Development & Validation b->c c->d e Prototype Formulation Design d->e f Process Optimization e->f g Formal Stability Testing (ICH Guidelines) f->g h Shelf-life Determination g->h

Caption: Workflow for developing a stable this compound formulation.

Logical Relationship of Stability Studies

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs API This compound API Formulation Formulation & Packaging API->Formulation Excipients Selected Excipients Excipients->Formulation StableProduct Stable Drug Product Formulation->StableProduct Stability Testing (ICH Conditions)

Caption: Relationship between inputs and outputs in stability studies.

References

Application Notes and Protocols for Picenadol Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a synthetic opioid analgesic characterized by its mixed agonist-antagonist properties. Structurally a 4-phenylpiperidine (B165713) derivative, it is a racemic mixture where the d-isomer acts as a potent opioid agonist, and the l-isomer functions as an opioid antagonist.[1][2][3] This unique combination contributes to its analgesic effects while potentially mitigating some of the undesirable side effects associated with conventional opioids.[1] this compound has demonstrated high affinity for both mu (µ) and delta (δ) opioid receptors, with a notably lower affinity for the kappa (κ) receptor.[1] Preclinical studies in rodent models, such as the mouse writhing and rat tail heat tests, have estimated its analgesic potency to be approximately one-third that of morphine.[1][3]

These application notes provide a detailed overview of protocols for the administration of this compound in rodent models for the assessment of its analgesic properties.

Data Presentation

Table 1: Analgesic Potency of this compound in Rodents (Comparative Data)
Test Model Species This compound Potency (Relative to Morphine) Reference
Acetic Acid-Induced WrithingMouse~ 1/3[1][3]
Tail Heat TestRat~ 1/3[1][3]
Table 2: General Pharmacokinetic Parameters of Opioids in Rodents (for Reference)
Parameter Typical Range in Rats (IV Administration) Typical Range in Mice (IV Administration) Considerations for this compound
Half-life (t½) Highly variable (minutes to hours)Generally shorter than in ratsSpecific data for this compound is not available.
Volume of Distribution (Vd) VariableVariableSpecific data for this compound is not available.
Clearance (CL) VariableGenerally higher than in ratsSpecific data for this compound is not available.
Oral Bioavailability Generally low to moderate for opioidsGenerally low to moderate for opioidsThis compound was effective in animal studies following both oral and parenteral administration, suggesting some level of oral bioavailability.[2]

Note: This table provides a general reference for opioid pharmacokinetics in rodents. The specific pharmacokinetic profile of this compound may differ and should be determined experimentally.

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice

This assay is used to evaluate the efficacy of analgesics against visceral pain.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)

  • Acetic acid solution (0.6% v/v in distilled water)

  • Male Swiss albino mice (or other suitable strain), 20-30g

  • Syringes and needles for administration (oral gavage and intraperitoneal)

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.

  • Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations.

  • Grouping and Administration:

    • Randomly divide the mice into groups (n=6-10 per group):

      • Vehicle control group

      • Positive control group (e.g., Morphine)

      • This compound test groups (at least 3-4 graded doses)

    • Administer the vehicle, positive control, or this compound solution via the desired route (e.g., intraperitoneal - IP, subcutaneous - SC, or oral - PO) at a standard volume (e.g., 10 mL/kg).

  • Induction of Writhing: 30-60 minutes after drug administration, inject the acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a continuous period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Determine the ED50 value for this compound.

Hot Plate Test in Rats

This method assesses the response to thermal pain and is sensitive to centrally acting analgesics.

Materials:

  • This compound hydrochloride

  • Vehicle

  • Hot plate apparatus with adjustable temperature

  • Male Sprague-Dawley or Wistar rats (180-250g)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory and handling for several days before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, non-damaging level (e.g., 55 ± 0.5°C).

  • Baseline Latency: Gently place each rat on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Grouping and Administration:

    • Select rats with a stable baseline latency and randomly assign them to treatment groups.

    • Administer this compound or vehicle via the desired route.

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the rats back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point. Plot dose-response curves to determine the ED50.

Tail-Flick Test in Rats

This test measures the spinal reflex to a thermal stimulus and is commonly used to evaluate opioid analgesics.

Materials:

  • This compound hydrochloride

  • Vehicle

  • Tail-flick analgesia meter (radiant heat source)

  • Male Sprague-Dawley or Wistar rats (180-250g)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimate rats to the restraining device and the procedure for several days.

  • Baseline Latency: Place the rat in the restrainer and position its tail over the radiant heat source. Measure the baseline latency for the tail-flick response. A cut-off time should be set to avoid tissue damage.

  • Grouping and Administration:

    • Select rats with consistent baseline latencies and randomly assign them to treatment groups.

    • Administer this compound or vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating the %MPE and determining the ED50.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_admin Administration & Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization & Selection Drug_Preparation Drug & Vehicle Preparation Animal_Acclimatization->Drug_Preparation Grouping Random Group Assignment Drug_Preparation->Grouping Baseline Baseline Measurement (e.g., Paw Lick Latency, Tail-Flick Latency) Grouping->Baseline Administration Vehicle/Drug Administration (e.g., IP, SC, PO) Baseline->Administration Post_Admin_Test Post-Administration Testing (at various time points) Administration->Post_Admin_Test Data_Collection Data Collection (% Inhibition, Latency) Post_Admin_Test->Data_Collection Dose_Response Dose-Response Curve Generation Data_Collection->Dose_Response ED50 ED50 Calculation Dose_Response->ED50

Caption: General workflow for assessing the analgesic efficacy of this compound in rodents.

picenadol_signaling This compound This compound (d-isomer) Opioid_Receptor μ/δ Opioid Receptor (GPCR) This compound->Opioid_Receptor binds & activates G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ca_Channel Presynaptic Ca2+ Channel G_Protein->Ca_Channel inhibits K_Channel Postsynaptic K+ Channel G_Protein->K_Channel activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Simplified signaling pathway of the d-isomer of this compound at the opioid receptor.

References

In Vivo Models for Assessing Picenadol Analgesia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a distinctive mixed agonist-antagonist opioid analgesic. It is a racemic mixture of a 4-phenylpiperidine (B165713) derivative. The analgesic properties of this compound are attributed to its unique composition: the d-isomer acts as a potent agonist at the µ-opioid receptor, while the l-isomer functions as an opioid antagonist.[1][2][3] This combination provides analgesic effects with a potentially lower risk of abuse and other side effects associated with full opioid agonists. In preclinical evaluations, the analgesic potency of this compound is estimated to be approximately one-third that of morphine in models such as the mouse writhing and rat tail heat tests.[1][2]

This document provides detailed application notes and protocols for assessing the analgesic efficacy of this compound in established in vivo models. The included methodologies for the hot plate test, tail-flick test, and acetic acid-induced writhing test are standard preclinical assays for evaluating the analgesic potential of novel compounds.

Data Presentation

The following tables summarize the estimated quantitative data for this compound's analgesic efficacy in comparison to the standard opioid agonist, morphine. The ED50 values for this compound are estimated based on the reported relative potency to morphine.

Table 1: ED50 Values in the Hot Plate Test (Mice)

CompoundRoute of AdministrationEstimated ED50 (mg/kg)Reference ED50 for Morphine (mg/kg)
This compoundSubcutaneous (s.c.)7.8 - 14.72.6 - 4.9[4]
MorphineSubcutaneous (s.c.)2.6 - 4.9[4]N/A

Table 2: ED50 Values in the Tail-Flick Test (Rats)

CompoundRoute of AdministrationEstimated ED50 (mg/kg)Reference ED50 for Morphine (mg/kg)
This compoundIntrathecal (i.t.)0.003180.00106[5]
MorphineIntrathecal (i.t.)0.00106[5]N/A

Table 3: ED50 Values in the Acetic Acid-Induced Writhing Test (Mice)

CompoundRoute of AdministrationEstimated ED50 (mg/kg)Reference ED50 for Morphine (mg/kg)
This compoundIntraperitoneal (i.p.)~155
MorphineIntraperitoneal (i.p.)5N/A

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of drugs by measuring the reaction time of an animal to a thermal stimulus.

Protocol:

  • Animals: Male Swiss Webster mice (20-25 g) are commonly used.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. The time taken for the mouse to exhibit nociceptive responses, such as licking its paws or jumping, is recorded as the baseline latency. A cut-off time of 30-60 seconds is typically used to prevent tissue damage.

  • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and record the latency to the nociceptive response.

  • Data Analysis: The analgesic effect is expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for evaluating central analgesic activity, measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are frequently used.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the rat's tail.

  • Acclimation: Acclimate the rats to the restraining device and the testing environment before the experiment.

  • Baseline Latency: Place the rat in the restrainer with its tail positioned over the light source. The time taken for the rat to flick its tail away from the heat is automatically recorded as the baseline latency. A cut-off time of 10-15 seconds is set to avoid tissue damage.

  • Drug Administration: Administer this compound or a vehicle control.

  • Post-Treatment Latency: Measure the tail-flick latency at predetermined intervals after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced pain model used to screen for peripheral and central analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior.

Protocol:

  • Animals: Male albino mice (20-30 g) are typically used.

  • Induction of Writhing: Administer a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.

  • Drug Administration: Administer this compound or a vehicle control 30 minutes before the acetic acid injection.

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.

  • Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the control group: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Visualizations

experimental_workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment animal_selection Animal Selection (e.g., Mice or Rats) acclimation Acclimation to Testing Environment animal_selection->acclimation baseline Baseline Latency Measurement acclimation->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin post_latency Post-Treatment Latency Measurement at Time Intervals drug_admin->post_latency data_analysis Data Analysis (%MPE or % Inhibition) post_latency->data_analysis

Caption: General experimental workflow for in vivo analgesic assessment.

picenadol_mechanism cluster_racemic This compound (Racemic Mixture) This compound This compound d_isomer d-Isomer (Agonist) This compound->d_isomer l_isomer l-Isomer (Antagonist) This compound->l_isomer mu_receptor μ-Opioid Receptor d_isomer->mu_receptor Binds and Activates l_isomer->mu_receptor Binds and Blocks no_effect Blocked/Reduced Effect l_isomer->no_effect g_protein G-protein Activation mu_receptor->g_protein Leads to analgesia Analgesia g_protein->analgesia mu_opioid_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling agonist Opioid Agonist (e.g., d-isomer of this compound) mu_receptor μ-Opioid Receptor agonist->mu_receptor g_protein G-protein (Gi/Go) mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (Inhibition) g_protein->adenylyl_cyclase k_channel K+ Channel (Activation) g_protein->k_channel ca_channel Ca2+ Channel (Inhibition) g_protein->ca_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesic Effect camp->analgesia hyperpolarization Hyperpolarization k_channel->hyperpolarization hyperpolarization->analgesia neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter neurotransmitter->analgesia

References

Troubleshooting & Optimization

Optimizing Picenadol Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Picenadol, achieving optimal reaction yields and purity is a critical objective. This technical support center provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of this potent analgesic.

This compound, a 4-phenylpiperidine (B165713) derivative, presents a unique synthetic challenge as a racemic mixture where the d-enantiomer acts as a μ-opioid agonist and the l-enantiomer (B50610) functions as an antagonist. The stereoselective synthesis is therefore of paramount importance. This guide focuses on the optimization of a prominent synthetic route starting from 1,3-dimethyl-4-piperidone, detailing key reaction steps, potential pitfalls, and strategies for maximizing yield and purity.

Troubleshooting Guides and FAQs

This section provides practical, question-and-answer-based guidance to address specific issues that may arise during the synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

Q1: My Horner-Wadsworth-Emmons (HWE) reaction is resulting in a low yield of the desired exocyclic enone. What are the likely causes and solutions?

A1: Low yields in the HWE reaction with 1,3-dimethyl-4-piperidone can stem from several factors:

  • Incomplete Deprotonation: The phosphonate (B1237965) may not be fully deprotonated. Ensure the base (e.g., NaH, KOH) is fresh and used in a slight excess. The reaction temperature during deprotonation is also critical; for instance, using KOH in H₂O, a temperature of -5 °C is recommended.

  • Double-Bond Isomerization: A significant side reaction is the isomerization of the desired exocyclic double bond to the more thermodynamically stable endocyclic isomer. This is often catalyzed by the base. Using aqueous conditions (e.g., KOH in water) has been shown to suppress this isomerization.[1]

  • Reagent Self-Condensation: The phosphonate reagent can undergo self-condensation, reducing the amount available to react with the piperidone. Controlled, slow addition of the piperidone to the activated phosphonate solution can minimize this side reaction.[1]

  • Steric Hindrance: 1,3-dimethyl-4-piperidone is a sterically hindered ketone, which can lead to slower reaction rates. Extended reaction times (e.g., 40 hours at -5 °C) may be necessary to drive the reaction to completion.[1]

Q2: I am observing a significant amount of the endocyclic double bond isomer as a byproduct. How can I minimize its formation?

A2: Minimizing the formation of the endocyclic isomer is crucial for maximizing the yield of the desired intermediate. Consider the following:

  • Reaction Conditions: As mentioned, performing the olefination in an aqueous solution has been found to be optimal for reducing double bond migration.[1]

  • Temperature Control: Maintaining a low reaction temperature (e.g., -5 °C) is critical. Higher temperatures can promote the thermodynamic equilibration to the more stable endocyclic isomer.[1]

  • Base Selection: While strong bases are necessary for deprotonation, their prolonged presence at elevated temperatures can facilitate isomerization. The choice of base and solvent system is a key parameter to optimize.

Conjugate Addition

Q3: The conjugate addition of the aryl cuprate (B13416276) is not proceeding with the desired stereoselectivity. How can I improve this?

A3: The stereoselectivity of the conjugate addition is influenced by the directing effect of the C-3 methyl group on the piperidine (B6355638) ring. To enhance stereocontrol:

  • Reagent Purity: Ensure the organometallic reagents (e.g., organolithium, copper salts) are of high purity and handled under strictly anhydrous and inert conditions.

  • Temperature: The reaction is typically performed at low temperatures to enhance selectivity.

  • Solvent: The choice of solvent can influence the reactivity and aggregation state of the organocuprate, thereby affecting stereoselectivity.

Q4: What are common side reactions during the organocuprate addition, and how can they be mitigated?

A4: Besides stereoselectivity issues, other side reactions can occur:

  • 1,2-Addition: Although organocuprates generally favor 1,4-conjugate addition, some 1,2-addition to the carbonyl group of any unreacted starting material might occur. Using a higher order cuprate can sometimes improve the selectivity for 1,4-addition.

  • Protonolysis of the Cuprate: The presence of any acidic protons will quench the organocuprate. Ensure all glassware is rigorously dried and solvents are anhydrous.

Demethylation

Q5: The final demethylation step with HBr is giving a low yield or causing degradation of my product. What should I consider?

A5: Cleavage of the aryl methyl ether is a critical final step. Challenges can include:

  • Harsh Conditions: Refluxing in strong acids like 48% HBr can lead to charring or other decomposition pathways. Careful monitoring of the reaction time is essential.

  • Incomplete Reaction: Insufficient reaction time or temperature will lead to incomplete demethylation. The progress of the reaction should be monitored by a suitable technique like TLC or LC-MS.

  • Purification: The final product, this compound hydrochloride, will need to be carefully purified to remove any byproducts formed during this harsh step.

Data Presentation

Table 1: Summary of a Stereoselective this compound Synthesis Route
StepReactionKey ReagentsSolventTemperatureTimeReported Yield/Product Ratio
1Horner-Wadsworth-Emmons1,3-Dimethyl-4-piperidone, Ketophosphonate, KOHH₂O-5 °C40 h9:1 mixture of desired exocyclic enone to starting piperidone, with nearly quantitative recovery.[1]
2Conjugate AdditionExocyclic enone, Aryl cuprateNot specifiedNot specifiedNot specifiedNot specified
3ReductionIntermediate from step 2, NaBH₄THFNot specifiedNot specifiedNot specified
4DemethylationIntermediate from step 3, 48% HBrAcetic AcidRefluxNot specifiedNot specified

Note: Detailed yield data for each step is often not fully reported in single publications. The overall yield is dependent on the successful optimization of each step.

Experimental Protocols

Key Experiment: Stereoselective Horner-Wadsworth-Emmons Olefination[1]

This protocol describes the formation of the exocyclic enone intermediate from 1,3-dimethyl-4-piperidone.

  • Reagent Preparation: A solution of potassium hydroxide (B78521) (1.95 equivalents) in water is prepared and cooled to -5 °C.

  • Phosphonate Addition: The ketophosphonate (2 equivalents) is added dropwise to the cold KOH solution.

  • Piperidone Addition: 1,3-Dimethyl-4-piperidone is then added slowly via syringe pump to the reaction mixture, maintaining the temperature at -5 °C.

  • Reaction: The reaction is stirred at -5 °C for 40 hours.

  • Workup: The reaction mixture is subjected to an extractive workup. The pH is made basic, and the enone product is extracted into methylene (B1212753) chloride. The excess phosphonate reagent remains in the aqueous layer at basic pH.

  • Purification: The crude product can be purified by flash chromatography or vacuum distillation to yield the desired exocyclic enone.

Mandatory Visualization

experimental_workflow Stereoselective Synthesis of this compound Workflow cluster_start Starting Material cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Reduction cluster_step4 Step 4: Demethylation 1_3_dimethyl_4_piperidone 1,3-Dimethyl-4-piperidone hwe_reagents Ketophosphonate, KOH, H₂O exocyclic_enone Exocyclic Enone Intermediate hwe_reagents->exocyclic_enone Olefination cuprate_reagent Aryl Cuprate addition_product Piperidine Intermediate (Protected Phenol) cuprate_reagent->addition_product 1,4-Addition reducing_agent NaBH₄, THF reduced_product 1,3-dimethyl-4-propyl-4-(3-methoxyphenyl)piperidine reducing_agent->reduced_product Reduction demethylation_reagent 48% HBr, Acetic Acid This compound This compound Hydrochloride demethylation_reagent->this compound Demethylation troubleshooting_hwe Troubleshooting Low Yield in HWE Reaction low_yield Low Yield of Exocyclic Enone incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation Cause isomerization Double-Bond Isomerization low_yield->isomerization Cause self_condensation Reagent Self-Condensation low_yield->self_condensation Cause steric_hindrance Steric Hindrance low_yield->steric_hindrance Cause solution_deprotonation Use fresh base in slight excess. Ensure optimal temperature (-5 °C). incomplete_deprotonation->solution_deprotonation Solution solution_isomerization Use aqueous conditions (KOH/H₂O). Maintain low temperature (-5 °C). isomerization->solution_isomerization Solution solution_self_condensation Slowly add piperidone to activated phosphonate. self_condensation->solution_self_condensation Solution solution_steric_hindrance Extend reaction time (e.g., 40h). steric_hindrance->solution_steric_hindrance Solution

References

Technical Support Center: Stereoselective Synthesis of Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective synthesis of Picenadol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is this compound and why is its stereochemistry important?

A1: this compound is a unique opioid analgesic that acts as a mixed agonist-antagonist. It is a racemic mixture, with its pharmacological activity being highly dependent on the stereochemistry of its isomers.[1][2] The d-enantiomer is a potent µ-opioid agonist, responsible for its analgesic effects, while the l-enantiomer (B50610) is a weak opioid antagonist.[1][2] This duality means that controlling the stereochemistry during synthesis is critical to achieving the desired therapeutic profile and minimizing potential side effects.

Q2: What are the key stereocenters in this compound?

A2: The core structure of this compound, a 4-aryl-3-methylpiperidine derivative, contains two key stereocenters at the C3 and C4 positions of the piperidine (B6355638) ring. The relative and absolute configurations at these centers determine whether the resulting isomer acts as an agonist or an antagonist. The desired agonist activity resides in the (3R, 4R) isomer, while the (3S, 4S) isomer is the antagonist.[2]

Q3: What is the general strategy for achieving a stereoselective synthesis of this compound?

A3: A concise and stereoselective synthesis of this compound has been developed to avoid the formation of diastereomeric mixtures that require challenging separation. This strategy often starts from 1,3-dimethyl-4-piperidone and involves a sequence of key reactions designed to control the stereochemistry at the C3 and C4 positions. The critical steps typically include a Horner-Wadsworth-Emmons (HWE) reaction to form an exocyclic double bond, followed by a diastereoselective conjugate addition of an aryl cuprate (B13416276), and finally, a reduction of the ketone. The existing methyl group at the C3 position plays a crucial role in directing the stereochemical outcome of the conjugate addition.

Troubleshooting Guide: Key Reaction Steps

The stereoselective synthesis of this compound hinges on a few critical transformations. This guide addresses potential issues in these key steps.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

Q4: I am observing the formation of the undesired (Z)-isomer in the Horner-Wadsworth-Emmons reaction. How can I improve the (E)-selectivity?

A4: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4] However, reaction conditions can influence the E/Z ratio. To enhance (E)-selectivity, consider the following:

  • Base Selection: Using bases like sodium hydride (NaH) in an aprotic solvent such as THF typically promotes the formation of the (E)-isomer.[5]

  • Reaction Temperature: Allowing the reaction to reach thermodynamic equilibrium by running it at room temperature or slightly elevated temperatures can increase the proportion of the (E)-product.

  • Phosphonate (B1237965) Reagent: The structure of the phosphonate ester can influence stereoselectivity. Less bulky phosphonate esters often favor the (E)-isomer.

Q5: My Horner-Wadsworth-Emmons reaction is sluggish or not going to completion. What can I do?

A5: Low reactivity in the HWE reaction can be due to several factors:

  • Inefficient Deprotonation: Ensure your base is sufficiently strong to deprotonate the phosphonate. Sodium hydride is a common choice for this step. Also, ensure your solvent is anhydrous, as protic solvents will quench the carbanion.

  • Steric Hindrance: If the ketone is sterically hindered, the reaction may be slow. In such cases, using the Masamune-Roush conditions, which employ lithium chloride (LiCl) and a milder base like DBU, can be beneficial, especially for base-sensitive substrates.[3]

  • Temperature: While higher temperatures can favor the (E)-isomer, they can also be necessary to overcome the activation energy for sterically hindered substrates. A careful optimization of the reaction temperature is recommended.

Step 2: Diastereoselective Conjugate Addition

Q6: The diastereoselectivity of my aryl cuprate conjugate addition is low. How can I improve the formation of the desired trans-isomer?

A6: The key to the stereoselectivity of this step is the directing effect of the existing methyl group at the C3 position of the piperidone ring intermediate. To maximize this effect and improve the diastereomeric ratio (dr), consider the following:

  • Reaction Temperature: Performing the reaction at low temperatures, typically -78 °C, is crucial to enhance stereoselectivity by favoring the kinetically controlled product.

  • Solvent: The choice of solvent can influence the stereochemical outcome. Ethereal solvents like THF are commonly used.

  • Additives: The addition of chlorotrimethylsilane (B32843) (TMSCl) can significantly impact the diastereoselectivity of cuprate additions to chiral enones.[6] It is thought to trap the intermediate enolate, thus influencing the stereochemical course of the protonation step.

  • Cuprate Reagent: The nature of the cuprate reagent itself can play a role. Lithium dialkylcuprates are commonly used for their high propensity for 1,4-addition.[7]

Q7: I am observing significant amounts of 1,2-addition instead of the desired 1,4-conjugate addition. How can I favor the 1,4-addition pathway?

A7: Organocuprates are known to favor 1,4-addition to α,β-unsaturated carbonyl compounds, in contrast to more reactive organometallic reagents like Grignard or organolithium reagents which often give significant amounts of 1,2-addition products.[7] To favor 1,4-addition:

  • Ensure Proper Cuprate Formation: The Gilman reagent (a lithium dialkylcuprate) should be prepared carefully from an organolithium reagent and a copper(I) salt.

  • Low Temperature: Running the reaction at low temperatures (-78 °C) generally favors the 1,4-addition pathway.

  • Substrate Purity: Ensure the α,β-unsaturated ketone intermediate is pure and free of any reagents that might promote 1,2-addition.

Experimental Protocols and Data

Key Experimental Methodologies

Protocol 1: Horner-Wadsworth-Emmons Reaction This protocol is a general guideline for the olefination of 1,3-dimethyl-4-piperidone.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF).

  • Phosphonate Addition: Cool the suspension to 0 °C and add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel.

  • Carbanion Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Ketone Addition: Cool the reaction mixture back to 0 °C and add a solution of 1,3-dimethyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Aryl Cuprate Conjugate Addition This protocol provides a general procedure for the 1,4-addition to the exocyclic α,β-unsaturated ketone intermediate.

  • Aryl Halide Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve 3-bromoanisole (B1666278) (2.2 equivalents) in anhydrous THF.

  • Organolithium Formation: Cool the solution to -78 °C and add n-butyllithium (2.2 equivalents, solution in hexanes) dropwise. Stir the mixture at this temperature for 30 minutes.

  • Cuprate Formation: In a separate flame-dried flask, suspend copper(I) iodide (1.1 equivalents) in anhydrous THF at -78 °C. Transfer the freshly prepared aryllithium solution to the CuI suspension via cannula. Allow the mixture to stir at -78 °C for 1 hour to form the lithium di(3-methoxyphenyl)cuprate.

  • Enone Addition: Add a solution of the exocyclic α,β-unsaturated ketone (1.0 equivalent) in anhydrous THF to the cuprate solution at -78 °C.

  • Reaction and Quench: Stir the reaction mixture at -78 °C and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

Quantitative Data on Stereoselectivity

The following table summarizes the influence of reaction conditions on the stereoselectivity of key reactions in the synthesis of this compound analogues. Note that specific diastereomeric ratios for the exact this compound synthesis are not always available in the literature, so data from closely related systems are included for guidance.

ReactionSubstrateConditionsDiastereomeric Ratio (trans:cis)Yield (%)Reference
Conjugate Addition4-Aryl-1,3-dimethyl-1,2,3,6-tetrahydropyridine1. n-BuLi, THF, -78°C; 2. Alkyl Halide>95:570-85[8]
Conjugate Additionγ-Chiral Acyclic EnoneMe₂CuLi, THF, -78°C90:1085[6]
Conjugate Additionγ-Chiral Acyclic EnoneMe₂CuLi, TMSCl, HMPA, THF, -78°C5:95 (reversed selectivity)92[6]

Visualizing the Workflow

To aid in troubleshooting and understanding the synthetic sequence, the following diagrams illustrate the general workflow and a decision-making process for optimizing stereoselectivity.

stereoselective_synthesis_workflow General Workflow for Stereoselective this compound Synthesis start 1,3-Dimethyl-4-piperidone hwe Horner-Wadsworth-Emmons Reaction start->hwe enone Exocyclic α,β-Unsaturated Ketone Intermediate hwe->enone conjugate_add Diastereoselective Conjugate Addition (Aryl Cuprate) enone->conjugate_add ketone_intermediate trans-4-Aryl-3-methyl- 4-piperidinone Intermediate conjugate_add->ketone_intermediate reduction Ketone Reduction ketone_intermediate->reduction This compound This compound (trans-isomer) reduction->this compound

Caption: General workflow for the stereoselective synthesis of this compound.

troubleshooting_conjugate_addition Troubleshooting Low Diastereoselectivity in Conjugate Addition start Low Diastereomeric Ratio (trans:cis) Observed check_temp Is reaction temperature at -78°C? start->check_temp lower_temp Action: Lower and strictly maintain temperature at -78°C check_temp->lower_temp No check_reagent Is the cuprate reagent freshly prepared and pure? check_temp->check_reagent Yes reassess Re-evaluate diastereomeric ratio lower_temp->reassess remake_reagent Action: Prepare fresh cuprate reagent immediately before use check_reagent->remake_reagent No consider_additive Consider adding TMSCl to the reaction mixture check_reagent->consider_additive Yes remake_reagent->reassess consider_additive->reassess

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

Technical Support Center: Picenadol Purification by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Picenadol by crystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: No crystals are forming, even after cooling the solution.

Potential Causes:

  • Insufficient Supersaturation: The concentration of this compound in the solvent may be too low to induce nucleation and crystal growth.

  • High Solubility: this compound may be too soluble in the chosen solvent at the current temperature.

  • Presence of Impurities: Certain impurities can inhibit nucleation.

Solutions:

  • Increase Concentration: Carefully evaporate some of the solvent to increase the this compound concentration.

  • Induce Nucleation:

    • Seeding: Add a small, pure crystal of this compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic imperfections that can promote nucleation.

  • Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (but miscible with the primary solvent) to decrease its solubility and induce precipitation.

  • Solvent Screening: Experiment with different solvents or solvent mixtures where this compound has lower solubility at cooler temperatures. For 4-phenylpiperidine (B165713) derivatives like this compound, common crystallization solvents include alcohols (methanol, ethanol (B145695), propanol, isopropanol), ketones (acetone, butanone), ethers (diethyl ether, isopropyl ether), and mixtures thereof.[1]

Q2: The compound is "oiling out" instead of forming crystals.

Potential Causes:

  • High Solute Concentration: The solution is too concentrated, causing the solute to separate as a liquid above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can lead to a state where the solute's solubility is exceeded, but the molecules do not have enough time to arrange into a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may not be ideal for promoting crystallization of this compound.

Solutions:

  • Dilute and Reheat: Add more solvent to dissolve the oil, reheat the solution until it is clear, and then allow it to cool more slowly.

  • Slower Cooling Rate: Insulate the flask or allow it to cool to room temperature on the benchtop before transferring to a colder environment like an ice bath.

  • Solvent System Modification: Experiment with a different solvent or a co-solvent system to alter the solubility and crystal growth kinetics.

Q3: The resulting crystals are very fine needles or small particles, making them difficult to filter.

Potential Causes:

  • High Degree of Supersaturation: Rapid crystal formation from a highly supersaturated solution often leads to the formation of many small crystals.

  • Fast Cooling: Similar to oiling out, rapid cooling can favor nucleation over crystal growth.

Solutions:

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the crude this compound, which will result in a lower degree of supersaturation upon cooling.

  • Slow Down Cooling: Employ a slower cooling profile to allow larger, more well-defined crystals to form.

  • Agitation Control: In some cases, reducing or carefully controlling the agitation rate can promote the growth of larger crystals.

Q4: The yield of purified this compound is low.

Potential Causes:

  • Incomplete Crystallization: A significant amount of this compound may remain dissolved in the mother liquor.

  • Excessive Washing: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

  • Adherence to Glassware: Product may be lost due to adherence to the crystallization flask and filtration apparatus.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize the yield upon cooling.

  • Cooling to Lower Temperatures: Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize the precipitation of this compound.

  • Use Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold crystallization solvent to remove impurities without dissolving a significant amount of the product.

  • Careful Transfer: Ensure all crystalline material is transferred from the flask to the filter. Rinsing the flask with a small amount of the cold mother liquor can help.

Q5: The purified this compound is still not pure enough.

Potential Causes:

  • Inclusion of Impurities: Impurities can become trapped within the crystal lattice, especially during rapid crystallization.

  • Adsorption of Impurities: Impurities may adsorb to the surface of the crystals.

  • Co-crystallization: If an impurity has a very similar structure and solubility to this compound, it may crystallize along with the product.

Solutions:

  • Recrystallization: Perform a second crystallization of the purified material. This is often a very effective way to improve purity.

  • Slower Crystallization: A slower rate of crystal growth allows for more selective incorporation of this compound molecules into the crystal lattice, excluding impurities.

  • Washing: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent to remove any impurities adhering to the crystal surfaces.

  • Alternative Purification Method: If crystallization is not effective at removing a particular impurity, consider other purification techniques such as column chromatography before the final crystallization step. A known synthesis of this compound mentions purification by flash chromatography.[2]

Frequently Asked Questions (FAQs)

What is this compound?

This compound is an opioid analgesic that is a racemic mixture of two enantiomers.[3] The (+)-enantiomer is a potent µ-opioid receptor agonist, while the (-)-enantiomer is a weak µ-receptor antagonist.[4][5] It is a 4-phenylpiperidine derivative.[3][5]

What is the common form of this compound used in experiments?

This compound is often used as its hydrochloride salt (this compound hydrochloride) to improve its stability and solubility.[4][6]

What solvents are typically used for the crystallization of this compound and similar compounds?

For 4-phenylpiperidine analgesics, which are structurally similar to this compound, common recrystallization solvents include lower aliphatic alcohols (such as methanol, ethanol, and isopropanol), ketones (like acetone (B3395972) and butanone), ethers, and mixtures of these solvents.[1] A patent for refining 4-anilinopiperidine analgesics mentions using alcohol-ketone or alcohol-ether mixtures in volume ratios ranging from 1:0.5 to 1:10.[1]

How can I improve the crystal quality?

To improve crystal quality, it is generally recommended to allow the crystals to form slowly from a solution that is not excessively supersaturated. Gradual cooling and minimizing mechanical disturbance can lead to larger, more well-defined crystals.

Data Presentation

Solvent CategoryExamplesSuitability for Crystallization of 4-Phenylpiperidine DerivativesReference
Alcohols Methanol, Ethanol, IsopropanolOften suitable; solubility is typically high in hot alcohol and lower in cold alcohol.[1]
Ketones Acetone, ButanoneCan be effective, sometimes used in combination with alcohols or ethers.[1]
Ethers Diethyl ether, Isopropyl etherOften used as an anti-solvent or in combination with more polar solvents.[1]
Esters Ethyl acetateMay be a suitable solvent or co-solvent.
Hydrocarbons Hexane, HeptaneThis compound is likely to have low solubility; can be used as anti-solvents.
Water The hydrochloride salt will have some aqueous solubility, which may be pH-dependent.

Experimental Protocols

A detailed, validated experimental protocol for the crystallization of this compound is not available in the public domain literature searched. However, a general procedure based on the crystallization of similar 4-phenylpiperidine compounds can be proposed as a starting point. Note: This is a generalized protocol and must be optimized for this compound.

General Crystallization Protocol for this compound Hydrochloride:

  • Dissolution: In a suitable flask, dissolve the crude this compound hydrochloride in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/acetone mixture). The solvent should be heated to its boiling point. Add the hot solvent portion-wise until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath or refrigerator for a period of time.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common crystallization problems.

Troubleshooting_No_Crystals Start No Crystal Formation Check_Supersaturation Is the solution supersaturated? Start->Check_Supersaturation Concentrate Concentrate solution (evaporate solvent) Check_Supersaturation->Concentrate No Check_Solubility Is this compound too soluble in the solvent? Check_Supersaturation->Check_Solubility Yes Concentrate->Check_Supersaturation Induce_Nucleation Induce Nucleation Check_Solubility->Induce_Nucleation No Change_Solvent Select a different solvent/co-solvent Check_Solubility->Change_Solvent Yes Seeding Seeding Induce_Nucleation->Seeding Scratching Scratching Induce_Nucleation->Scratching Anti_Solvent Add Anti-Solvent Induce_Nucleation->Anti_Solvent Success Crystals Form Seeding->Success Scratching->Success Anti_Solvent->Success Change_Solvent->Success Troubleshooting_Oiling_Out Start Compound 'Oils Out' Check_Concentration Is the solution too concentrated? Start->Check_Concentration Dilute_Reheat Add more solvent and reheat Check_Concentration->Dilute_Reheat Yes Check_Cooling_Rate Is the cooling rate too fast? Check_Concentration->Check_Cooling_Rate No Dilute_Reheat->Check_Cooling_Rate Slow_Cooling Slow down the cooling rate Check_Cooling_Rate->Slow_Cooling Yes Change_Solvent Modify solvent system Check_Cooling_Rate->Change_Solvent No Success Crystals Form Slow_Cooling->Success Change_Solvent->Success

References

Technical Support Center: Picenadol Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the analytical quantification of Picenadol.

Frequently Asked Questions (FAQs)

1. What are the recommended analytical techniques for this compound quantification?

The primary recommended techniques for the quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity for accurate analysis.

  • HPLC with UV detection is a robust and widely available technique suitable for routine analysis and quality control of this compound in drug substances and formulations.

  • LC-MS/MS is the preferred method for bioanalytical applications, such as quantifying this compound in plasma or urine, due to its superior sensitivity and specificity, which allows for the detection of low concentrations and minimizes interference from matrix components.[1][2][3][4][5]

2. This compound is a racemic mixture. How can the individual enantiomers be separated and quantified?

Since this compound is a racemic mixture of a potent opioid agonist (d-isomer) and an opioid antagonist (l-isomer), separating and quantifying the individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies.[6][7] Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most effective technique for this purpose.

There are two main approaches for chiral separation by HPLC:

  • Direct Method: Utilizes a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly used for this type of separation.[8][9][10][11]

  • Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[12]

The choice of method depends on the specific requirements of the analysis, including the matrix and the desired sensitivity.

3. What are the typical validation parameters for an analytical method for this compound?

A robust analytical method for this compound should be validated according to ICH guidelines.[13][14] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[15][16][17][18][19]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
No peaks or very small peaks Detector lamp is off.Ensure the detector lamp is turned on.
No mobile phase flow.Check that the pump is on and there is sufficient mobile phase.
Incorrect sample or deteriorated sample.Verify the sample integrity and concentration.
High backpressure Clogged column frit or tubing.Reverse flush the column; if pressure remains high, replace the frit or column. Check for blockages in the tubing.[20]
Particulate matter from the sample.Filter all samples before injection.
Peak tailing Strong interaction between the analyte and the stationary phase.Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Column degradation.Use a guard column and replace the analytical column if necessary.
Peak splitting Column channeling or void.Replace the column.
Incompatible injection solvent.Dissolve the sample in the mobile phase or a weaker solvent.[20]
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
LC-MS/MS Method Troubleshooting
Problem Potential Cause Suggested Solution
Ion Suppression or Enhancement (Matrix Effects) Co-eluting endogenous matrix components affecting analyte ionization.[21][22][23][24]Improve sample preparation: use a more selective extraction method like solid-phase extraction (SPE) instead of protein precipitation.[25][26]
Modify chromatographic conditions to separate the analyte from interfering peaks.
Use a stable isotope-labeled internal standard to compensate for matrix effects.[26]
Low Signal Intensity/Poor Sensitivity Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Poor fragmentation.Optimize collision energy for the specific analyte.
Carryover Adsorption of the analyte to surfaces in the autosampler or column.Use a stronger needle wash solution in the autosampler.
Inject a blank solvent after high-concentration samples.
Inconsistent Results Analyte instability in the biological matrix.Investigate analyte stability at different temperatures and consider the use of stabilizers.[25]
Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol.

Quantitative Data Summary

The following tables present typical validation data for the quantification of opioid compounds using HPLC and LC-MS/MS. While this data is not specific to this compound, it provides a reference for expected performance characteristics.

Table 1: Example HPLC-UV Method Validation Parameters for an Opioid Compound

ParameterResult
Linearity Range1 - 100 µg/mL (r² > 0.999)[27]
Accuracy (% Recovery)98.0% - 102.0%[27]
Precision (% RSD)< 2.0%[28]
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL[27]

Table 2: Example LC-MS/MS Method Validation Parameters for an Opioid Compound in Human Plasma

ParameterResult
Linearity Range0.1 - 500 ng/mL (r² > 0.99)[5]
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%[4][5]
Limit of Quantitation (LOQ)0.1 ng/mL[29]
Matrix Effect (% Ion Suppression/Enhancement)85% - 115%
Recovery> 80%[2]

Experimental Protocols

Example Protocol 1: HPLC-UV Method for this compound in a Pharmaceutical Formulation
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[28]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (e.g., 75:25 v/v).[27]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 200-230 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the pharmaceutical formulation in the mobile phase to achieve a target concentration within the linear range.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound.

Example Protocol 2: LC-MS/MS Method for this compound in Human Plasma
  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18 or similar reversed-phase column suitable for fast LC.

  • Mobile Phase: Gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Operated in positive ion mode with Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load the plasma sample (pre-treated with a buffer) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound with a stronger organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Quantification: Based on the ratio of the peak area of this compound to the peak area of a stable isotope-labeled internal standard, against a calibration curve prepared in the same biological matrix.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elute Analyte spe->elute evap Evaporate & Reconstitute elute->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: LC-MS/MS Bioanalytical Workflow for this compound.

Troubleshooting_Logic start Inconsistent Results? check_system Check System Suitability start->check_system system_ok System OK? check_system->system_ok investigate_sample Investigate Sample Preparation & Stability system_ok->investigate_sample Yes troubleshoot_hplc Troubleshoot HPLC/MS System system_ok->troubleshoot_hplc No end Problem Resolved investigate_sample->end troubleshoot_hplc->end

Caption: Logic Diagram for Troubleshooting Inconsistent Results.

References

Technical Support Center: Picenadol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Picenadol using LC-MS/MS. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects, a common challenge in quantifying analytes in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components present in the sample matrix.[1][2] The "matrix" refers to all components within the biological sample (e.g., plasma, urine) other than the analyte of interest, this compound.[3] These effects can manifest as:

  • Ion Suppression: The most common effect, where matrix components interfere with the ionization of this compound, leading to a decreased signal response and potentially underestimating the true concentration.[3][4]

  • Ion Enhancement: A less common effect where the signal response for this compound is increased, leading to an overestimation of the concentration.[1]

For this compound, a basic compound, these effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable pharmacokinetic and toxicological data.[2][5]

Q2: What are the common sources of matrix effects in biological samples like plasma or urine?

A: The primary sources of matrix effects are endogenous components that are co-extracted from the sample along with this compound.[1][2] Key culprits include:

  • Phospholipids (B1166683): Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).[2]

  • Salts and Buffers: High concentrations of salts can alter the droplet formation and evaporation process in the ion source, affecting ionization efficiency.[2]

  • Proteins and Peptides: Although largely removed during sample preparation, residual amounts can still interfere.[2]

  • Other Endogenous Molecules: Components like lipids, sugars, and metabolites can also contribute to variability in ionization.[6]

Q3: How can I quantitatively assess if my this compound assay is impacted by matrix effects?

A: The most widely accepted method is the post-extraction spike experiment, which is mandated by regulatory bodies like the FDA.[7][8] This involves comparing the peak area response of this compound spiked into an extracted blank matrix sample with the response of this compound in a neat (pure) solvent. The result is used to calculate a Matrix Factor (MF) .[7][9] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[7] For a robust method, the MF should ideally be between 0.75 and 1.25.[1]

Q4: What is an Internal Standard (IS) and can it correct for matrix effects?

A: An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[7] Its primary role is to correct for variability during sample processing and analysis.[7] A stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4) is the ideal choice. Because a SIL-IS is chemically identical to this compound, it co-elutes and experiences nearly identical matrix effects.[3][10] By using the peak area ratio of the analyte to the IS, these effects can be effectively compensated for, leading to more accurate and precise quantification.[3] The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different matrix lots should not be greater than 15%.[9]

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in this compound QC samples and replicates.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects The matrix effect is varying between different samples or lots of biological matrix. This is a common issue when using a simple "dilute-and-shoot" or protein precipitation method.[11][12]
1. Quantify the Matrix Effect: Perform the post-extraction spike experiment detailed below using at least six different sources of blank matrix to determine the variability.[7][9]
2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering phospholipids and other endogenous components.[3][11] Mixed-mode SPE can be particularly effective for basic drugs like this compound.[11]
3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions where matrix components elute (ion suppression zones).[3][5] Using UHPLC systems can provide better resolution and reduce matrix effects.[11]
4. Use a Stable Isotope-Labeled IS: If not already in use, implement a SIL-IS for this compound. This is the most effective way to compensate for unavoidable matrix effects.[10]

Issue 2: this compound peak area is significantly lower in matrix samples compared to standards in neat solvent (Ion Suppression).

Possible Cause Troubleshooting Step
Co-elution with Suppressing Agents This compound is eluting from the LC column at the same time as a high concentration of matrix components, most commonly phospholipids.[2]
1. Change Mobile Phase/Gradient: Adjusting the mobile phase pH or the gradient slope can shift the retention time of this compound relative to the interfering components.[11]
2. Use a Different Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) that can offer different selectivity for this compound and matrix components.[13][14]
3. Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of interfering components, thereby lessening ion suppression.[15] This is only feasible if the assay has sufficient sensitivity to measure this compound at the lower concentration.
4. Switch Ionization Source: If available, atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[12]

Issue 3: The Internal Standard (IS) is not tracking the variability of this compound.

Possible Cause Troubleshooting Step
Inappropriate Internal Standard An analog IS (a different molecule that is structurally similar) is being used and it does not behave identically to this compound during chromatography and ionization.
1. Verify Co-elution: Ensure the analog IS has a retention time very close to this compound. If it elutes in a "cleaner" or "dirtier" region of the chromatogram, it will not experience the same matrix effect.
2. Switch to a SIL-IS: A stable isotope-labeled internal standard is the gold standard and is strongly recommended by regulatory agencies to overcome this issue.[7][10] It is the most reliable way to ensure proper tracking.

Quantitative Data Summary

When evaluating matrix effects, data should be presented clearly. The following tables illustrate how to summarize results from a post-extraction spike experiment across six different lots of human plasma.

Table 1: Matrix Factor (MF) for this compound and its Internal Standard This table shows the absolute ion suppression or enhancement for the analyte and IS.

Plasma LotThis compound Peak Area (Set B)IS Peak Area (Set B)This compound MF¹IS MF²
Lot 178,500155,0000.790.78
Lot 275,200149,8000.750.75
Lot 381,000161,0000.810.81
Lot 472,100145,2000.720.73
Lot 583,500164,5000.840.82
Lot 679,900158,1000.800.79
Mean 78,367155,6000.78 0.78
Std. Dev. 4,2157,3580.04 0.03
%CV 5.4%4.7%5.4% 4.3%
Neat Solution (Set A) Areas: this compound = 100,000; IS = 200,000
¹this compound MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
²IS MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

Table 2: IS-Normalized Matrix Factor (IS-Normalized MF) This table demonstrates how well the IS compensates for matrix effects. This is the key metric for regulatory acceptance.

Plasma LotThis compound MFIS MFIS-Normalized MF¹
Lot 10.790.781.01
Lot 20.750.751.00
Lot 30.810.811.00
Lot 40.720.730.99
Lot 50.840.821.02
Lot 60.800.791.01
Mean 1.01
Std. Dev. 0.01
%CV 1.1%
¹IS-Normalized MF = this compound MF / IS MF. The acceptance criterion is typically %CV ≤ 15%.[9]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol is aligned with FDA and ICH M10 guidelines.[7][16]

Objective: To quantitatively determine the degree of ion suppression or enhancement on this compound caused by the biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different individual sources/lots.[7][9]

  • This compound reference standard.

  • This compound stable isotope-labeled internal standard (SIL-IS).

  • All solvents and reagents used in the extraction and analytical method.

Procedure:

  • Prepare Set A (Neat Solution):

    • Prepare a solution of this compound and its SIL-IS in the final reconstitution solvent (absent of any matrix).

    • This should be prepared at two concentrations: a low QC (LQC) and a high QC (HQC) level.

    • Analyze these samples (n=3 to 6 replicates) to get the average peak area response for the analyte and IS in a "clean" sample.

  • Prepare Set B (Post-Extraction Spike):

    • Take aliquots of blank matrix from each of the six different sources.

    • Process these blank samples using your finalized extraction procedure (e.g., SPE, LLE).

    • After the final extraction step (e.g., after elution and evaporation, just before reconstitution), spike the resulting extracts with this compound and SIL-IS to achieve the same final concentrations as in Set A.

    • Analyze these samples.

  • Calculations:

    • Calculate the Matrix Factor (MF) for this compound and the IS for each lot of matrix:

      • MF = (Peak Area from Set B) / (Mean Peak Area from Set A)

    • Calculate the IS-Normalized Matrix Factor (IS-Normalized MF) for this compound for each lot:

      • IS-Normalized MF = (this compound MF) / (IS MF)

    • Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six or more lots of matrix.

Acceptance Criteria:

  • The %CV of the IS-normalized matrix factor should be ≤ 15%.[9]

Visualizations

Matrix_Effect_Troubleshooting start Start: Poor Reproducibility or Inaccurate Results check_is Is a Stable Isotope-Labeled (SIL) Internal Standard Used? start->check_is use_sil_is Implement SIL-IS (Best Practice) check_is->use_sil_is No quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_is->quantify_me Yes use_sil_is->quantify_me is_cv_high Is IS-Normalized MF %CV > 15%? quantify_me->is_cv_high improve_cleanup Improve Sample Cleanup (e.g., switch PPT to SPE) is_cv_high->improve_cleanup Yes pass Method Acceptable is_cv_high->pass No optimize_lc Optimize Chromatography (Change gradient, column, etc.) improve_cleanup->optimize_lc re_evaluate Re-evaluate Matrix Effect optimize_lc->re_evaluate re_evaluate->is_cv_high

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Matrix_Effect_Assessment cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Reconstitution Solvent A2 Spike with this compound + IS (Low & High Conc.) A1->A2 A_result Analyze & Record Peak Area A A2->A_result calc Calculate: 1. Matrix Factor = B / A 2. IS-Normalized MF 3. %CV A_result->calc B1 Blank Matrix (≥6 Lots) B2 Perform Sample Extraction B1->B2 B3 Spike Extracted Residue with this compound + IS B2->B3 B_result Analyze & Record Peak Area B B3->B_result B_result->calc

Caption: Experimental workflow for quantitative assessment of matrix effects.

Ion_Suppression_Mechanism source ESI Droplet in Ion Source analyte This compound (Analyte) source->analyte contain matrix Phospholipids (Matrix) source->matrix contain competition Competition for Charge & Surface Access analyte->competition matrix->competition outcome Reduced Gas-Phase This compound Ions competition->outcome detector MS Detector Signal (Suppressed) outcome->detector

Caption: Conceptual diagram of ion suppression in the ESI source.

References

Technical Support Center: Chiral HPLC of Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, a specific, validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Picenadol is not widely published. This guide is based on established principles for the chiral separation of analogous pharmaceutical compounds. The provided protocols and troubleshooting advice are intended as a starting point for method development.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no resolution of my this compound enantiomers?

A1: Poor resolution in chiral HPLC is a common challenge that can stem from several factors. The most critical element is the selection of the Chiral Stationary Phase (CSP), as it must form transient diastereomeric complexes with the enantiomers.[1][2] Other key factors include the composition of the mobile phase, the column temperature, and the flow rate, all of which influence the delicate balance of interactions required for separation.[1][3]

Q2: How should I select a Chiral Stationary Phase (CSP) for this compound?

A2: The choice of CSP is the most crucial factor for a successful chiral separation.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based phases are versatile and widely used for a broad range of pharmaceutical compounds.[2][4][5] For a novel compound like this compound, a screening approach using several different types of CSPs under various mobile phase conditions (normal phase, reversed-phase, and polar organic mode) is the most effective strategy to find a suitable column.[3][5]

Q3: My chromatographic peaks are tailing. How can I improve the peak shape?

A3: Peak tailing for basic compounds like this compound is often caused by unwanted secondary interactions with residual silanols on silica-based CSPs.[1] To mitigate this, add a basic modifier to the mobile phase, such as 0.1% Diethylamine (DEA) or ethanolamine.[1][6] Additionally, ensure the mobile phase pH is at least two units away from this compound's pKa to maintain a consistent ionization state and prevent peak shape distortion.[1]

Q4: What is the effect of column temperature on the resolution of this compound enantiomers?

A4: Temperature is a critical but often unpredictable parameter in chiral separations.[1] It influences the thermodynamics of the interaction between the enantiomers and the CSP.[7] Generally, lower temperatures can enhance the weak bonding forces responsible for chiral recognition, leading to improved selectivity and resolution.[5] However, in some cases, higher temperatures may improve peak efficiency or even cause a reversal in the elution order of the enantiomers.[3][8] Therefore, it is essential to screen a range of temperatures (e.g., 10°C to 40°C) during method development.[1]

Q5: Can simply adjusting the flow rate improve my resolution?

A5: Yes, adjusting the flow rate can have a significant impact. Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) compared to standard achiral HPLC.[1] A reduced flow rate increases the residence time of the analytes on the column, allowing more time for the chiral recognition interactions to occur, which can lead to better resolution.[7][9]

Q6: My resolution is inconsistent between analyses. What could be the cause?

A6: Inconsistent resolution can often be traced back to insufficient column equilibration. Chiral stationary phases, particularly polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns, especially when the mobile phase composition is changed.[1] Always allow the column to equilibrate with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[1] Changes between different batches of solvents can also affect resolution, so it is important to use high-purity, HPLC-grade solvents.[7]

Troubleshooting Guides

Issue: Poor Resolution (Rs < 1.5) or Complete Co-elution

When facing poor or no separation, a systematic approach is necessary to identify and resolve the issue. The following workflow outlines the key steps to take.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Start: Poor or No Resolution csp 1. Evaluate CSP Selection - Screen different CSPs (polysaccharide, glycopeptide) - Confirm system suitability with a known standard start->csp Begin Troubleshooting mobile_phase 2. Optimize Mobile Phase - Adjust organic modifier type and concentration - Incorporate additives (e.g., 0.1% DEA for this compound) csp->mobile_phase If CSP is appropriate flow_rate 3. Adjust Flow Rate - Reduce flow rate incrementally (e.g., 1.0 -> 0.8 -> 0.5 mL/min) mobile_phase->flow_rate If resolution is still poor temperature 4. Vary Temperature - Screen a range of temperatures (e.g., 15°C, 25°C, 40°C) flow_rate->temperature For further optimization end_node End: Improved Resolution temperature->end_node

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Data Presentation

The following tables provide recommended starting points for method development and a summary of troubleshooting actions.

Table 1: Initial Screening Parameters for this compound Chiral Separation

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Recommended CSPs Chiralpak® IA/IB/IC/ADChiralpak® IA/IB/IC/AD-RChiralpak® IA/IB/IC/AD
Mobile Phase n-Hexane / Alcohol (IPA or EtOH)Acetonitrile or Methanol / Buffered WaterAcetonitrile or Methanol / Ethanol
Typical Ratio 90:10 (v/v)60:40 (v/v)90:10 (v/v)
Additive (for this compound) 0.1% Diethylamine (DEA)Use buffer (e.g., Phosphate) to control pH0.1% Diethylamine (DEA)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25°C (ambient)25°C (ambient)25°C (ambient)

Data synthesized from general chiral separation strategies.[5][9]

Table 2: Troubleshooting Summary for Resolution Enhancement

SymptomPotential CauseSuggested Solution & Quantitative Example
Poor Resolution (Rs < 1.5) Mobile phase composition not optimalAdjust organic modifier in small increments (e.g., change Hexane/IPA from 90:10 to 92:8 or 88:12).[9]
Flow rate is too highDecrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[1][7]
Temperature is not optimalAnalyze at different temperatures (e.g., 15°C, 25°C, 40°C).[7]
Peak Tailing Secondary silanol (B1196071) interactionsAdd a basic modifier to the mobile phase (e.g., 0.1% v/v Diethylamine).[1][6]
Improper mobile phase pHAdjust pH to be >2 units from analyte pKa.[1]
Column contaminationFlush the column with a strong solvent (follow manufacturer's guidelines).[1][10]
No Retention / Elution at Void Mobile phase is too strongDecrease the percentage of the polar modifier (e.g., reduce IPA from 20% to 5% in Normal Phase).
Sample solvent mismatchDissolve the sample in the mobile phase or a weaker solvent.[9]

Experimental Protocols

Protocol: Initial Method Development for Chiral Separation of this compound

Objective: To screen for a suitable Chiral Stationary Phase (CSP) and identify the most promising mobile phase mode (NP, RP, or PO) for the enantioseparation of this compound.

1. Materials & Instrumentation:

  • Columns: Chiralpak® AD-H and Chiralpak® IA (or similar polysaccharide-based CSPs), 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).

  • Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA), Formic Acid, Ammonium Bicarbonate.

  • Instrumentation: A standard HPLC system with a UV detector.

2. Methodology:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL.

    • For NP and PO modes, dissolve in the mobile phase or Hexane/IPA (50:50).

    • For RP mode, dissolve in Acetonitrile/Water (50:50).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Installation and Equilibration:

    • Install the selected chiral column.

    • Flush the HPLC system thoroughly when switching between NP and RP modes.

    • Equilibrate the column with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.[1]

  • Screening Conditions:

    • Injection Volume: 5-10 µL

    • Detection: UV at 225 nm or other suitable wavelength for this compound.

    • Run the following mobile phases sequentially, ensuring proper column flushing and re-equilibration between each system.

      • Normal Phase (NP):

        • Mobile Phase A: n-Hexane / IPA (90:10, v/v) + 0.1% DEA

        • Mobile Phase B: n-Hexane / EtOH (90:10, v/v) + 0.1% DEA

      • Reversed-Phase (RP):

        • Mobile Phase C: ACN / 20 mM Ammonium Bicarbonate buffer, pH 9.0 (50:50, v/v)

      • Polar Organic (PO):

        • Mobile Phase D: 100% MeOH + 0.1% DEA

        • Mobile Phase E: 100% ACN + 0.1% DEA

3. Data Analysis & Optimization:

  • Evaluate the chromatograms from each run for any signs of peak separation.

  • Select the condition that provides the best, even if incomplete, resolution.

  • Proceed to optimize this condition by systematically adjusting the mobile phase modifier ratio, flow rate, and column temperature as outlined in the troubleshooting guide.

Visualizations

G cluster_1 Conceptual Model: Chiral Recognition csp Chiral Stationary Phase (CSP) (Selector) p1 csp->p1 p2 csp->p2 enantiomer_R Enantiomer R enantiomer_R->p1 enantiomer_S Enantiomer S enantiomer_S->p2 complex_R Diastereomeric Complex (More Stable) retention_R Longer Retention complex_R->retention_R complex_S Diastereomeric Complex (Less Stable) retention_S Shorter Retention complex_S->retention_S p1->complex_R 3-Point Interaction (e.g., H-bond, π-π, steric) p2->complex_S Imperfect Fit

Caption: The three-point interaction model for chiral recognition on a CSP.

References

Technical Support Center: Addressing Poor Aqueous Solubility of Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of Picenadol.

FAQs: Understanding this compound's Solubility

Q1: What is this compound and why is its aqueous solubility a concern?

A: this compound is a 4-phenylpiperidine (B165713) derivative that acts as an opioid analgesic.[1][2] Like many other drugs in its class, it is a lipophilic molecule, which can lead to poor solubility in aqueous solutions. This poor solubility can be a significant hurdle in the development of both oral and parenteral drug formulations, potentially impacting bioavailability and therapeutic efficacy.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Q3: Is this compound available in a salt form to improve solubility?

A: Yes, this compound is available as this compound hydrochloride.[1] The formation of a hydrochloride salt is a common strategy to improve the aqueous solubility of basic drugs. The salt form is generally more water-soluble than the free base, especially at lower pH values.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to troubleshooting and improving the solubility of this compound in your experiments.

Initial Assessment: Characterizing the Problem

Before attempting to enhance solubility, it is crucial to quantify the existing solubility of your this compound sample (free base or hydrochloride salt) in your desired aqueous medium (e.g., water, buffer).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous medium in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration (using a filter that does not bind the drug).

  • Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Result: The measured concentration represents the equilibrium solubility of this compound under the tested conditions.

Strategy 1: pH Adjustment

Given the presence of ionizable groups, pH is a critical factor governing this compound's solubility.

Issue: Low solubility of this compound free base in neutral or basic aqueous solutions.

Troubleshooting Steps:

  • Acidification: Since this compound has a basic nitrogen atom, its solubility will increase in acidic conditions due to the formation of the protonated, more soluble form.

  • Determine the Optimal pH:

    • Prepare a series of buffers with varying pH values (e.g., from pH 2 to 7).

    • Determine the solubility of this compound in each buffer using the shake-flask method described above.

    • Plot the logarithm of solubility versus pH to identify the pH range that provides the desired solubility.

Issue: Precipitation of this compound hydrochloride when the pH of the solution is raised.

Troubleshooting Steps:

  • Maintain Low pH: this compound hydrochloride will be most soluble in acidic to neutral pH. When preparing solutions, ensure the initial pH of the solvent is low enough to maintain the protonated state of the piperidine (B6355638) nitrogen.

  • Buffering: Use a buffer system to maintain the pH within the optimal range for solubility, especially if other components in the formulation might alter the pH.

Logical Workflow for pH Adjustment

start Start: Poor this compound Solubility is_hcl Is the form this compound HCl? start->is_hcl acidify Acidify the solution (e.g., with HCl) is_hcl->acidify No (Free Base) maintain_low_ph Maintain acidic pH (e.g., pH < 7) is_hcl->maintain_low_ph Yes check_ph Is pH below pKa of amine? acidify->check_ph end_soluble Solubility Improved check_ph->end_soluble Yes end_insoluble Consider other strategies check_ph->end_insoluble No maintain_low_ph->end_soluble

Caption: Workflow for pH-based solubility enhancement of this compound.

Strategy 2: Use of Co-solvents

Co-solvents can increase the solubility of lipophilic drugs by reducing the polarity of the aqueous solvent system.

Issue: Insufficient solubility even after pH optimization.

Troubleshooting Steps:

  • Select Appropriate Co-solvents: Based on the lipophilic nature of this compound, suitable co-solvents include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (e.g., PEG 300, PEG 400)

    • Glycerin

    • Dimethyl sulfoxide (B87167) (DMSO) (for in vitro experiments)

  • Determine Co-solvent Concentration:

    • Prepare a series of aqueous solutions with increasing concentrations of the selected co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

    • Measure the solubility of this compound in each co-solvent mixture.

    • Plot solubility as a function of co-solvent concentration to find the optimal ratio.

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare stock solutions of this compound in the neat co-solvents.

  • Prepare a series of co-solvent/aqueous buffer mixtures at different volume ratios.

  • Add a small aliquot of the this compound stock solution to each mixture.

  • Observe for any precipitation. The highest concentration of this compound that remains in solution for a defined period (e.g., 24 hours) is the estimated solubility.

Quantitative Data on Co-solvent Effects (Hypothetical Example for this compound)

Co-solventConcentration (% v/v)Hypothetical this compound Solubility (mg/mL)
None (Water)0< 0.1
Ethanol100.5
201.5
405.0
Propylene Glycol100.8
202.5
408.0
PEG 400101.2
204.0
4012.0
Strategy 3: Use of Surfactants and Cyclodextrins

Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules. Cyclodextrins form inclusion complexes with the drug, increasing its apparent solubility.

Issue: Precipitation upon dilution of a co-solvent-based formulation in an aqueous environment.

Troubleshooting Steps:

  • Select Surfactants:

    • Non-ionic surfactants are generally preferred due to lower toxicity. Examples include Polysorbate 80 (Tween® 80) and Poloxamers (e.g., Pluronic® F68, F127).

  • Select Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good solubility and safety profiles.

  • Determine Optimal Concentration:

    • Prepare aqueous solutions with varying concentrations of the surfactant or cyclodextrin.

    • Measure the solubility of this compound in each solution. For surfactants, ensure the concentration is above the critical micelle concentration (CMC).

Signaling Pathway for Surfactant-Mediated Solubilization

cluster_micelle Micelle Formation cluster_solubilization Solubilization surfactant Surfactant Monomers micelle Micelle surfactant->micelle [Surfactant] > CMC soluble_this compound Solubilized this compound (in micelle core) micelle->soluble_this compound Encapsulation This compound Insoluble this compound This compound->soluble_this compound

Caption: Micellar solubilization of this compound by surfactants.

Strategy 4: Solid Dispersion Technologies

For solid dosage forms, creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility.

Issue: Poor dissolution of the solid form of this compound.

Troubleshooting Steps:

  • Select a Carrier Polymer: Common carriers include:

  • Choose a Preparation Method:

    • Solvent Evaporation: Dissolve both this compound and the polymer in a common solvent, then evaporate the solvent.

    • Hot-Melt Extrusion: Mix this compound and the polymer and process at elevated temperature to form a solid solution.

  • Characterize the Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that this compound is in an amorphous state within the polymer matrix.

  • Perform Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the crystalline drug.

Experimental Workflow for Solid Dispersion Formulation

start Start: Poor Dissolution select_carrier Select Polymer Carrier (e.g., PVP, HPMC) start->select_carrier select_method Select Preparation Method select_carrier->select_method solvent_evap Solvent Evaporation select_method->solvent_evap Solvent-based melt_extrude Hot-Melt Extrusion select_method->melt_extrude Melt-based characterize Characterize Dispersion (DSC, XRD) solvent_evap->characterize melt_extrude->characterize dissolution_test Perform Dissolution Testing characterize->dissolution_test end Improved Dissolution Profile dissolution_test->end

Caption: Workflow for developing a solid dispersion of this compound.

By systematically applying these troubleshooting strategies, researchers can overcome the challenges posed by the poor aqueous solubility of this compound and successfully develop suitable formulations for their studies.

References

Preventing degradation of Picenadol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Picenadol in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color to a yellowish-brown. What is causing this?

A1: A color change in your this compound solution is a likely indicator of oxidative degradation. This compound contains a phenolic group which is susceptible to oxidation. This process can be accelerated by exposure to oxygen, light, high pH, and the presence of trace metal ions, leading to the formation of colored quinone-type compounds.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on its chemical structure, a 4-phenylpiperidine (B165713) derivative with a phenolic hydroxyl group, the two most probable degradation pathways for this compound are:

  • Oxidation: The phenolic group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or metal ions.

  • N-dealkylation: The N-methyl group on the piperidine (B6355638) ring can be susceptible to cleavage, a common metabolic and chemical degradation pathway for many piperidine-containing pharmaceuticals.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, consider the following:

  • Solvent Choice: Use a high-purity, deoxygenated solvent. For many applications, a polar aprotic solvent like DMSO is a good starting point, but always check for compatibility with your specific experimental setup.

  • pH Control: this compound, being a basic compound, is more soluble in acidic conditions. Preparing the solution in a slightly acidic buffer (e.g., pH 4-6) can enhance its stability by keeping the piperidine nitrogen protonated and potentially reducing the oxidation of the phenol (B47542) group.

  • Use of Antioxidants: The addition of an antioxidant can protect the phenolic group from oxidation. See the troubleshooting guide for recommended antioxidants.

  • Inert Atmosphere: Preparing and storing the solution under an inert gas like argon or nitrogen will minimize contact with oxygen.

Q4: What are the ideal storage conditions for a this compound solution?

A4: For optimal stability, this compound solutions should be stored:

  • Protected from Light: Use amber vials or wrap containers in aluminum foil.

  • At Low Temperatures: Store solutions at 2-8°C or frozen at -20°C or -80°C for long-term storage. Be mindful of freeze-thaw cycles, which can also promote degradation. Aliquoting the stock solution is recommended.

  • Under an Inert Atmosphere: For maximum protection against oxidation, overlay the solution with an inert gas before sealing the container.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of potency or inconsistent analytical results. Degradation of this compound due to oxidation or other pathways.Prepare fresh solutions for each experiment. If using a stock solution, verify its concentration before use. Implement the stabilization strategies outlined in the FAQs, such as using deoxygenated solvents, controlling pH, and adding antioxidants.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study (see Protocol 1) to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility, especially at neutral or basic pH.Lower the pH of the aqueous buffer (if compatible with your experiment) to increase the solubility of the basic this compound molecule. Alternatively, consider the use of a co-solvent or a solubilizing agent like cyclodextrin.
Solution discoloration upon addition of metal-containing reagents. Metal-catalyzed oxidation of the phenolic group.If possible, use reagents free of metal ions. If their presence is unavoidable, add a chelating agent like EDTA to the this compound solution to sequester the metal ions.

Data Presentation

The following table presents hypothetical data from a forced degradation study on this compound to illustrate its stability under various conditions. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Condition Time (hours) This compound Remaining (%) Major Degradation Product(s) Detected
0.1 M HCl, 60°C2492.5Minor unknown peaks
0.1 M NaOH, 60°C2478.3Oxidative degradants
3% H₂O₂, RT2465.1Oxidative degradants
Heat (80°C)2495.8Minor unknown peaks
Light (UV/Vis)2489.4Oxidative degradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before dilution with the mobile phase to the target concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Preparation of a Stabilized this compound Solution

  • Solvent Deoxygenation: Sparge the chosen solvent (e.g., a citrate (B86180) buffer at pH 5) with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Addition of Antioxidant: To the deoxygenated solvent, add an antioxidant such as ascorbic acid (to a final concentration of 0.1-1 mM) or butylated hydroxytoluene (BHT) (to a final concentration of 0.01-0.1%).

  • Dissolution of this compound: Weigh the required amount of this compound and dissolve it in the stabilized solvent under a gentle stream of inert gas.

  • Storage: Transfer the solution to an amber vial, flush the headspace with inert gas, and seal tightly. Store at 2-8°C.

Visualizations

This compound This compound (Phenolic Piperidine) Oxidation Oxidation (Quinone formation) This compound->Oxidation O₂, light, metal ions, high pH NDealkylation N-Dealkylation This compound->NDealkylation Acid/Base, Heat

Caption: Hypothesized degradation pathways of this compound.

start Start: Need for this compound Solution prep Prepare Solution (Deoxygenated solvent, pH control, antioxidant) start->prep store Store Solution (Protected from light, low temp, inert gas) prep->store use Use in Experiment store->use analyze Analyze for Degradation (e.g., HPLC) use->analyze troubleshoot Troubleshoot Degradation Issues analyze->troubleshoot stable Solution is Stable troubleshoot->stable No unstable Degradation Observed troubleshoot->unstable Yes unstable->prep Re-optimize preparation

Caption: Workflow for preparing and troubleshooting this compound solutions.

Minimizing side effects in animal studies of Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side effects during animal studies with Picenadol.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during this compound administration in animal models.

1. Respiratory Depression

  • Question: We observed a significant decrease in respiratory rate in our rodent models after administering this compound. How can we mitigate this?

  • Answer: Respiratory depression is a potential side effect of the µ-opioid agonist activity of this compound's d-isomer.[1] While extensive pharmacological studies suggest this compound has a low potential for opiate-like side effects, dose-dependent respiratory effects can occur.[2]

    Troubleshooting Strategies:

    • Dose Adjustment: This is the most critical first step. Reduce the dose of this compound to the lowest effective analgesic dose. The analgesic potency of this compound is estimated to be about one-third that of morphine, which can serve as a starting point for dose adjustments.[1]

    • Co-administration of a Respiratory Stimulant: Consider the co-administration of a respiratory stimulant. Compounds like 5-HT1A receptor agonists have been shown to counteract opioid-induced respiratory depression.

    • Use of a µ-Opioid Antagonist: In severe cases, a low dose of a non-selective opioid antagonist like naloxone (B1662785) can be administered. However, this may also reverse the analgesic effects of this compound.[3][4] Careful dose-titration is essential.

    • Multimodal Analgesia: Incorporate a non-opioid analgesic (e.g., an NSAID like carprofen (B1668582) or meloxicam) into your pain management protocol. This "opioid-sparing" approach can allow for a reduction in the this compound dose required for effective analgesia, thereby minimizing respiratory depression.

2. Sedation and CNS Effects

  • Question: Our animals are exhibiting excessive sedation and some unusual behaviors (e.g., confusion, tremors) at higher doses of this compound. What are our options?

  • Answer: Sedation is a common centrally-mediated side effect of opioids. In human studies, higher doses of this compound have been associated with somnolence, confusion, speech disorders, and tremors.[5][6]

    Troubleshooting Strategies:

    • Dose Reduction: As with respiratory depression, the primary strategy is to lower the dose of this compound to the minimum necessary for analgesia.

    • Optimize Dosing Schedule: If a continuous level of analgesia is required, consider more frequent administration of a lower dose, or the use of a controlled-release formulation if available, to maintain therapeutic levels without high peak concentrations that can lead to excessive sedation.

    • Acclimatization: Ensure animals are properly acclimatized to the experimental environment and handling procedures to minimize stress-induced behavioral changes that could be confounded with drug effects.

    • Neurobehavioral Assessment: If subtle CNS effects are a concern, utilize standardized neurobehavioral tests to quantify these effects at different doses (see Experimental Protocols section).

3. Gastrointestinal Dysfunction

  • Question: We are observing signs of gastrointestinal stasis (e.g., reduced fecal output, bloating) in our animals on chronic this compound administration. How can we manage this?

  • Answer: Opioid-induced constipation is a well-documented side effect resulting from the activation of µ-opioid receptors in the gut, which decreases motility.[7]

    Troubleshooting Strategies:

    • Peripherally Acting µ-Opioid Antagonists: Co-administer a peripherally restricted µ-opioid antagonist, such as methylnaltrexone. These antagonists do not cross the blood-brain barrier and can counteract the gastrointestinal effects of this compound without affecting its central analgesic action.

    • Laxatives: While often less effective for opioid-induced constipation, stool softeners or osmotic laxatives can be considered.

    • Dietary Fiber and Hydration: Ensure animals have free access to water and consider providing a diet with adequate fiber content to promote normal bowel function.

    • Monitor Food and Water Intake: Reduced food and water intake can exacerbate gastrointestinal issues. Monitor these parameters closely and provide supportive care as needed.

Quantitative Data on this compound and its Isomers

The following tables summarize available quantitative data from animal studies. Note that specific data on side-effect dose-responses for this compound is limited in publicly available literature.

Table 1: Analgesic Potency of this compound and its Isomers

CompoundAnimal ModelTestPotency (ED50)Reference
This compound (racemic)MouseWrithing Test~1/3 potency of Morphine[1]
This compound (racemic)RatTail Heat Test~1/3 potency of Morphine[1]
d-isomer (LY136596)Squirrel MonkeyElectric Shock Titration0.3-3.0 mg/kg (dose-related increase in shock intensity)[8]
l-isomer (LY136595)Squirrel MonkeyElectric Shock TitrationNo analgesic effect alone (0.1-10.0 mg/kg)

Table 2: Antagonistic Activity of this compound and its l-isomer

CompoundPotencyReference
This compound (racemic)Weak antagonist activity[1]
l-isomer (LY136595)~1/10 antagonist potency of Nalorphine[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and mitigating the side effects of this compound.

1. Protocol for Assessing Respiratory Function Using Whole-Body Plethysmography

  • Objective: To quantify the dose-dependent effects of this compound on respiratory parameters in rodents.

  • Methodology:

    • Acclimatize the animal (mouse or rat) to the whole-body plethysmography chamber.

    • Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a defined period (e.g., 15-30 minutes).

    • Administer the vehicle control and record post-injection respiratory parameters.

    • On subsequent days, administer ascending doses of this compound and record respiratory parameters at predefined time points post-injection.

    • Data Analysis: Compare the respiratory parameters at each dose and time point to the baseline and vehicle control values.

2. Protocol for Assessing Sedation Using a Scoring System

  • Objective: To quantify the level of sedation induced by this compound.

  • Methodology:

    • Establish a clear sedation scoring system. An example is provided below:

      • 0: Active and alert, normal exploratory behavior.

      • 1: Slightly reduced activity, mild drowsiness.

      • 2: Moderately inactive, clear drowsiness, but responsive to gentle stimuli.

      • 3: Largely inactive, asleep, but arousable with significant stimuli.

      • 4: Unarousable.

    • Train observers to consistently apply the scoring system.

    • At baseline and at set time points after this compound administration, two independent, blinded observers should score each animal.

    • Data Analysis: Analyze the median sedation scores for each dose and time point.

3. Protocol for Assessing Gastrointestinal Transit

  • Objective: To measure the effect of this compound on gastrointestinal motility.

  • Methodology:

    • Fast animals overnight with free access to water.

    • Administer this compound or vehicle control.

    • After a set time (e.g., 30 minutes), administer a non-absorbable colored marker (e.g., carmine (B74029) red or charcoal meal) by oral gavage.

    • At a predetermined time point after marker administration, euthanize the animals.

    • Carefully dissect the gastrointestinal tract from the stomach to the cecum.

    • Measure the total length of the small intestine and the distance the marker has traveled.

    • Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

4. Protocol for Neurobehavioral Assessment Using the Open-Field Test

  • Objective: To evaluate the effects of this compound on locomotor activity and anxiety-like behavior.

  • Methodology:

    • Habituate the animals to the testing room for at least one hour before the test.

    • Administer this compound or vehicle control.

    • Place the animal in the center of the open-field arena.

    • Record activity for a set duration (e.g., 10-30 minutes) using an automated tracking system.

    • Key parameters to analyze include:

      • Total distance traveled.

      • Time spent in the center versus the periphery of the arena.

      • Rearing frequency.

      • Grooming duration.

    • Data Analysis: Compare the parameters between the this compound-treated and control groups.[9][10]

Visualizations

Diagram 1: this compound's Dual Mechanism of Action

Picenadol_Mechanism cluster_receptor Opioid Receptors This compound This compound (Racemic Mixture) d_Isomer d-Isomer (Agonist) This compound->d_Isomer l_Isomer l-Isomer (Antagonist) This compound->l_Isomer Mu_Receptor μ-Opioid Receptor d_Isomer->Mu_Receptor Activates l_Isomer->Mu_Receptor Weakly Blocks Modulation Modulation of Agonist Effects l_Isomer->Modulation Analgesia Analgesia Mu_Receptor->Analgesia Side_Effects Potential Side Effects (e.g., Respiratory Depression) Mu_Receptor->Side_Effects

Caption: this compound's dual agonist/antagonist action at the µ-opioid receptor.

Diagram 2: Experimental Workflow for Mitigating Respiratory Depression

Respiratory_Depression_Workflow Start Observe Respiratory Depression Dose_Reduction Reduce this compound Dose Start->Dose_Reduction Severe_Depression Is Depression Severe? Start->Severe_Depression If severe Assess_Analgesia Is Analgesia Adequate? Dose_Reduction->Assess_Analgesia Multimodal Add Non-Opioid Analgesic Assess_Analgesia->Multimodal No Monitor Continue Monitoring Assess_Analgesia->Monitor Yes Multimodal->Dose_Reduction Respiratory_Stimulant Consider Respiratory Stimulant Severe_Depression->Respiratory_Stimulant Yes Naloxone Administer Low-Dose Naloxone (with caution) Severe_Depression->Naloxone Life-threatening Respiratory_Stimulant->Monitor Naloxone->Monitor Side_Effect_Management cluster_effects Primary Effects cluster_mitigation Mitigation Strategies Opioid_Admin This compound Administration Analgesia Desired Analgesia Opioid_Admin->Analgesia Side_Effects Undesired Side Effects Opioid_Admin->Side_Effects Dose_Titration Dose Titration Dose_Titration->Side_Effects Reduces Multimodal_Analgesia Multimodal Analgesia Multimodal_Analgesia->Dose_Titration Enables Antagonist_Coadmin Specific Antagonist Co-administration Antagonist_Coadmin->Side_Effects Targets specific side effects

References

Technical Support Center: Interpreting Complex Data from Picenadol Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Picenadol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during functional assays of this atypical opioid analgesic.

This compound is a racemic mixture with a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.[1][2] Its d-isomer is a potent agonist, while the l-isomer acts as an antagonist, primarily at the mu-opioid receptor.[1] this compound also exhibits high affinity for the delta-opioid receptor.[1][2] This unique profile can lead to complex data in functional assays. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a partial agonist effect in my cAMP assay with this compound when it's described as a potent analgesic?

A1: This is a common observation for mixed agonist-antagonists. The l-isomer in the racemic mixture of this compound acts as an antagonist at the mu-opioid receptor, competitively inhibiting the full agonist effect of the d-isomer.[1] This results in a submaximal inhibition of adenylyl cyclase, appearing as a partial agonist response in the cAMP assay. The net effect is a ceiling on the maximal response, even at saturating concentrations of this compound.

Q2: In my GTPγS binding assay, the Emax for this compound is significantly lower than my positive control, a full mu-opioid agonist. Is this expected?

A2: Yes, this is an expected outcome. The GTPγS binding assay measures the direct activation of G-proteins, an early step in receptor signaling.[1][3][4] Similar to the cAMP assay, the antagonistic action of the l-isomer of this compound will limit the extent of G-protein activation initiated by the d-isomer, resulting in a lower Emax compared to a full agonist.[5] Assays proximal to the receptor, like GTPγS binding, often have less signal amplification and are thus more sensitive for differentiating full from partial agonists.[4][6]

Q3: I'm seeing inconsistent results in my receptor internalization assays with this compound. Sometimes I see internalization, and other times it's minimal. Why?

A3: The variability in this compound-induced receptor internalization can be attributed to its mixed agonist-antagonist properties. Agonist-induced internalization of opioid receptors is a well-documented phenomenon.[7][8] However, the antagonist component of this compound can interfere with this process. The degree of internalization may depend on the specific opioid receptor subtype being investigated (mu vs. delta), the cell line and its receptor expression level, and the specific assay conditions. For instance, the d-isomer's agonist activity at the mu-opioid receptor may promote internalization, while the l-isomer's antagonist activity could inhibit it.

Troubleshooting Guides

cAMP Accumulation Assays
Problem Possible Cause Recommended Solution
No observable inhibition of forskolin-stimulated cAMP production. 1. Inactive this compound: Compound degradation or improper storage. 2. Low Receptor Expression: The cell line does not express sufficient mu or delta-opioid receptors. 3. Assay Conditions: Suboptimal concentration of forskolin (B1673556) or phosphodiesterase (PDE) inhibitor.[9]1. Verify Compound Integrity: Use a fresh stock of this compound and verify its concentration. 2. Confirm Receptor Expression: Use a positive control full agonist (e.g., DAMGO for mu, DPDPE for delta) to confirm receptor functionality. Consider using a cell line with higher receptor expression. 3. Optimize Assay: Titrate forskolin to find a concentration that gives a robust signal without being maximal. Optimize the concentration of the PDE inhibitor (e.g., IBMX).[9]
High variability between replicate wells. 1. Inconsistent Cell Plating: Uneven cell density across the plate. 2. Pipetting Errors: Inaccurate dispensing of reagents.1. Ensure Uniform Cell Seeding: Gently mix cell suspension before and during plating. 2. Use Calibrated Pipettes: Ensure proper pipetting technique and use calibrated equipment.
Unexpectedly high basal cAMP levels. Cell Stress: Cells are stressed due to over-confluency, nutrient depletion, or improper handling.Maintain Healthy Cell Culture: Passage cells at optimal density and ensure proper handling to minimize stress.
GTPγS Binding Assays
Problem Possible Cause Recommended Solution
High non-specific binding of [³⁵S]GTPγS. 1. Excess Radioligand: Concentration of [³⁵S]GTPγS is too high. 2. Insufficient Blocking: Inadequate blocking of non-specific sites.1. Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the optimal [³⁵S]GTPγS concentration. 2. Include Unlabeled GTPγS: Use a high concentration of unlabeled GTPγS to define non-specific binding.[1]
Low signal-to-noise ratio. 1. Low Receptor Density: Insufficient number of receptors in the membrane preparation. 2. Suboptimal GDP Concentration: The concentration of GDP is not optimal for agonist-stimulated binding.[10]1. Use High-Expressing System: Prepare membranes from cells with high receptor expression. 2. Optimize GDP Concentration: Titrate GDP to find the optimal concentration that maximizes the agonist-stimulated signal over basal binding.[10]
Agonist-stimulated binding is not dose-dependent. Compound Precipitation: this compound is precipitating at higher concentrations.Check Solubility: Ensure this compound is fully dissolved in the assay buffer. Consider using a different vehicle if necessary, and always include a vehicle control.
Receptor Internalization Assays
Problem Possible Cause Recommended Solution
No internalization observed with this compound. 1. Insufficient Agonist Component: The agonist effect of the d-isomer is not strong enough to drive internalization under the current assay conditions. 2. Rapid Recycling: Internalized receptors are recycling back to the plasma membrane too quickly to be detected.[7]1. Increase Incubation Time or Concentration: Test a range of this compound concentrations and longer incubation times. 2. Use a Recycling Inhibitor: Consider using an inhibitor of receptor recycling to trap internalized receptors.
High background fluorescence. 1. Autofluorescence: Cells or media components are autofluorescent. 2. Non-specific Antibody Binding: If using an antibody-based detection method, the antibody may be binding non-specifically.1. Use Appropriate Controls: Include a no-cell control and a no-primary-antibody control. Use imaging software to subtract background fluorescence. 2. Optimize Blocking and Antibody Concentration: Increase the blocking step and titrate the antibody to the lowest effective concentration.
Cell detachment during assay. Toxicity: High concentrations of this compound or other assay reagents may be toxic to the cells.Perform a Cytotoxicity Assay: Determine the optimal, non-toxic concentration range for this compound and other reagents.

Data Presentation

Table 1: Hypothetical Comparative Functional Assay Data for this compound

Assay Parameter This compound DAMGO (Full μ-agonist) Naloxone (μ-antagonist)
cAMP Assay EC₅₀ (nM) 505N/A
Emax (% Inhibition) 60%95%0%
GTPγS Binding Assay EC₅₀ (nM) 8010N/A
Emax (% Stimulation) 55%100%0%
Receptor Internalization EC₅₀ (nM) 12025N/A
Max Internalization (%) 40%80%0%

Note: These are representative data to illustrate the expected partial agonist profile of this compound. Actual values will vary depending on the experimental conditions.

Experimental Protocols

cAMP Accumulation Assay Protocol
  • Cell Culture: Plate cells expressing the opioid receptor of interest (e.g., HEK293-hMOR) in a 96-well plate and grow to 80-90% confluency.

  • Assay Buffer Preparation: Prepare assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.[9]

  • Compound Preparation: Prepare serial dilutions of this compound, a full agonist (e.g., DAMGO), and an antagonist (e.g., naloxone) in the assay buffer.

  • Assay Procedure:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the test compounds to the respective wells and pre-incubate for 15 minutes at 37°C.

    • Add a pre-determined concentration of forskolin (e.g., 10 µM) to all wells except the basal control to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Emax values.

[³⁵S]GTPγS Binding Assay Protocol
  • Membrane Preparation: Prepare crude cell membranes from cells overexpressing the opioid receptor.

  • Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP, pH 7.4.[3]

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Assay buffer or unlabeled GTPγS (for non-specific binding).

    • Diluted this compound, a full agonist, or vehicle control.

    • Membrane suspension (10-20 µg of protein per well).

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.[1]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the compound concentration to determine EC₅₀ and Emax values.

Receptor Internalization Assay (Immunofluorescence Protocol)
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound, a positive control agonist, or vehicle for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against the opioid receptor overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Quantification: Quantify receptor internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion This compound This compound (d-isomer) This compound->MOR Agonist Binding Antagonist This compound (l-isomer) Antagonist->MOR Antagonist Binding Response Cellular Response (Analgesia) cAMP->Response Downstream Effects ATP ATP ATP->AC Experimental_Workflow cluster_cAMP cAMP Assay cluster_GTP GTPγS Assay cluster_Internalization Internalization Assay c1 Cell Plating c2 Compound Treatment + Forskolin c1->c2 c3 Cell Lysis c2->c3 c4 cAMP Measurement c3->c4 Data_Analysis Data Analysis (EC₅₀, Emax) c4->Data_Analysis g1 Membrane Preparation g2 Compound Incubation with [³⁵S]GTPγS g1->g2 g3 Filtration g2->g3 g4 Scintillation Counting g3->g4 g4->Data_Analysis i1 Cell Treatment i2 Fixation & Permeabilization i1->i2 i3 Immunostaining i2->i3 i4 Fluorescence Microscopy i3->i4 i4->Data_Analysis Start Start Start->c1 Start->g1 Start->i1 Troubleshooting_Logic Start Unexpected Result Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Cells Confirm Cell Health and Receptor Expression Start->Check_Cells Check_Assay Review and Optimize Assay Parameters Start->Check_Assay Positive_Control Run Positive/Negative Controls Check_Compound->Positive_Control Check_Cells->Positive_Control Check_Assay->Positive_Control Partial_Agonism Consider Mixed Agonist-Antagonist Profile Positive_Control->Partial_Agonism Resolved Issue Resolved Partial_Agonism->Resolved

References

Technical Support Center: Managing Variability in In Vivo Studies of Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Picenadol in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing variability in preclinical studies of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a unique opioid analgesic characterized as a mixed agonist-antagonist.[1] It is a racemic mixture of two stereoisomers with opposing effects: the (+)-isomer is a potent µ-opioid receptor agonist, responsible for its analgesic properties, while the (-)-isomer is a weak µ-opioid receptor antagonist.[1][2][3] This dual activity profile is thought to contribute to a lower potential for abuse and physical dependence compared to pure opioid agonists.[1] this compound also has a high affinity for delta-opioid receptors but a lower affinity for kappa-opioid receptors.[1]

Q2: What are the primary sources of variability in in vivo studies with this compound?

A2: Variability in the analgesic response to this compound can arise from several factors, including:

  • Animal-related factors: Genetic background (strain), sex, age, and stress levels of the animals can significantly influence opioid responsiveness.

  • Experimental procedures: Inconsistent drug administration techniques (e.g., oral gavage, intraperitoneal injection), handling stress, and variations in the application of nociceptive stimuli (e.g., hot plate temperature, tail-flick intensity) are major sources of variability.

  • Pharmacokinetic and Pharmacodynamic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to varied responses. The unique mixed agonist-antagonist profile of this compound can also contribute to complex dose-response relationships.

  • Environmental Factors: Housing conditions, light/dark cycles, and noise levels can impact animal physiology and behavior, thereby affecting experimental outcomes.

Q3: How does the racemic nature of this compound contribute to experimental variability?

A3: this compound is a mixture of an agonist and an antagonist. The balance between these two opposing actions can be influenced by individual differences in metabolism and receptor sensitivity, leading to greater variability in the net analgesic effect compared to a pure agonist. The antagonist isomer can limit the maximal analgesic effect of the agonist isomer, and this interaction can vary between subjects.[2][3]

Q4: Are there known differences in this compound's effects between different animal species or strains?

Troubleshooting Guides

Issue 1: High Variability in Analgesic Response

Symptoms:

  • Large error bars (high standard deviation/standard error) in dose-response curves.

  • Inconsistent analgesic effects observed between animals within the same treatment group.

  • Difficulty in establishing a clear dose-response relationship.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inconsistent Drug Formulation/Administration - Ensure this compound is completely solubilized or uniformly suspended in the vehicle before each administration.- Standardize the administration technique (e.g., oral gavage, IP injection) across all animals and experimenters. Provide thorough training to all personnel.- Verify the accuracy of dosing volumes for each animal based on their body weight.
Animal Stress and Handling - Acclimatize animals to the experimental room and handling procedures for a sufficient period before the experiment.- Handle animals gently and consistently to minimize stress-induced analgesia.- Perform experiments at the same time of day to account for circadian rhythms.
Variability in Nociceptive Testing - Calibrate and maintain all equipment (e.g., hot plate, tail-flick meter) regularly.- Ensure consistent application of the nociceptive stimulus (e.g., placement of the animal on the hot plate, position of the tail in the tail-flick test).- Establish clear and objective criteria for scoring nociceptive responses.
Genetic Variability - Use an inbred strain of animals to reduce genetic heterogeneity.- If using an outbred stock, ensure a sufficiently large sample size to account for genetic variability.- Clearly report the strain, sex, and age of the animals used in your study.
Issue 2: Unexpected Lack of Analgesic Effect or Biphasic Dose-Response

Symptoms:

  • This compound fails to produce a significant analgesic effect at expected doses.

  • Observing a "ceiling" effect where increasing the dose does not lead to a greater analgesic response.

  • A biphasic or U-shaped dose-response curve.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Antagonist Effect of the (-)-isomer - The antagonist properties of the (-)-isomer can limit the maximal efficacy of the agonist (+)-isomer. This is an inherent property of this compound.[2][3]- Consider testing the individual isomers if available to dissect the contribution of each to the overall effect.- Acknowledge this characteristic in the interpretation of your data.
Inappropriate Dose Range - The effective dose range for this compound may be narrower or shifted compared to pure agonists.[3]- Conduct a pilot dose-response study with a wide range of doses to identify the optimal therapeutic window in your specific animal model and pain assay.
Metabolic Differences - Individual or strain-dependent differences in the metabolism of the two isomers could alter the agonist/antagonist balance.- Ensure consistent diet and health status of the animals, as these can influence drug metabolism.

Data Presentation

To ensure clarity and facilitate comparison across studies, quantitative data should be summarized in structured tables. Below are illustrative examples of how to present data from common analgesic assays.

Table 1: Illustrative Data from a Hot Plate Test in Mice

Treatment GroupDose (mg/kg)NMean Latency (seconds) ± SEM
Vehicle-1012.5 ± 1.2
This compound51018.3 ± 2.1
This compound101025.7 ± 2.8
This compound201028.1 ± 3.5
Morphine101035.4 ± 3.1

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Illustrative Data from a Tail-Flick Test in Rats

Treatment GroupDose (mg/kg)NMean Maximum Possible Effect (%MPE) ± SEM
Vehicle-85.2 ± 1.5
This compound2.5835.8 ± 4.2
This compound5855.1 ± 5.9
This compound10862.4 ± 6.8
Morphine5878.9 ± 5.3

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Nociception in Mice

Objective: To assess the central analgesic activity of this compound by measuring the latency of a thermal stimulus-induced response.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Plexiglas cylinder to confine the mouse on the hot plate.

  • This compound solution and vehicle.

  • Syringes and needles for administration.

  • Male Swiss Webster mice (20-25g).

Methodology:

  • Acclimatization: Acclimatize mice to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Determine the baseline latency for each mouse by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency is the time taken for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and record the response latency.

  • Data Analysis: Calculate the mean latency and standard error of the mean (SEM) for each treatment group. The percentage of Maximum Possible Effect (%MPE) can also be calculated.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of this compound by quantifying the inhibition of acetic acid-induced writhing.

Materials:

  • 0.6% acetic acid solution.

  • This compound solution and vehicle.

  • Syringes and needles for administration.

  • Male CD-1 mice (18-22g).

  • Observation chambers.

Methodology:

  • Acclimatization: Allow mice to acclimate to the testing environment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the mean number of writhes ± SEM for each group. The percentage of inhibition of writhing is calculated as: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

Mandatory Visualizations

picenadol_pathway cluster_this compound This compound (Racemic Mixture) cluster_receptor Opioid Receptor cluster_signaling Cellular Signaling This compound This compound (+)-isomer (Agonist) (+)-isomer (Agonist) This compound->(+)-isomer (Agonist) (-)-isomer (Antagonist) (-)-isomer (Antagonist) This compound->(-)-isomer (Antagonist) Mu_Receptor μ-Opioid Receptor (+)-isomer (Agonist)->Mu_Receptor Binds & Activates (-)-isomer (Antagonist)->Mu_Receptor Binds & Blocks G_Protein_Activation G-Protein Activation (Gi/o) Mu_Receptor->G_Protein_Activation Blockade Blockade of Agonist Binding Mu_Receptor->Blockade AC_Inhibition Adenylyl Cyclase Inhibition G_Protein_Activation->AC_Inhibition Ca_Channel_Inhibition Ca2+ Channel Inhibition G_Protein_Activation->Ca_Channel_Inhibition K_Channel_Activation K+ Channel Activation G_Protein_Activation->K_Channel_Activation cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Analgesia Analgesia cAMP_Decrease->Analgesia Ca_Channel_Inhibition->Analgesia K_Channel_Activation->Analgesia

Caption: this compound's dual signaling pathway.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Strain, Sex, Age Matched) Baseline_Measurement Baseline Nociceptive Measurement (e.g., Hot Plate, Tail-Flick) Animal_Acclimatization->Baseline_Measurement Drug_Preparation This compound Formulation (Solubilization/Suspension) Drug_Administration Drug Administration (Standardized Technique) Drug_Preparation->Drug_Administration Randomization Randomization to Treatment Groups Baseline_Measurement->Randomization Randomization->Drug_Administration Post_Drug_Measurement Post-Drug Nociceptive Measurement (Multiple Time Points) Drug_Administration->Post_Drug_Measurement Data_Collection Data Collection & Tabulation Post_Drug_Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Variability_Assessment Assessment of Variability (SD, SEM) Statistical_Analysis->Variability_Assessment Interpretation Interpretation of Results Variability_Assessment->Interpretation

Caption: Workflow for in vivo analgesic studies.

References

Picenadol Stability & Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation product analysis of Picenadol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

A1: this compound is a synthetic opioid analgesic.[1][2][3] Stability testing is crucial to ensure its efficacy, safety, and quality over its shelf life by identifying how its chemical and physical properties change under various environmental conditions such as temperature, humidity, and light.[4][5][6] This helps in determining appropriate storage conditions, re-test periods, and shelf life.

Q2: What are the likely degradation pathways for this compound?

A2: As a 4-phenylpiperidine (B165713) derivative, this compound may be susceptible to degradation pathways common to opioids with similar structures.[1] Potential degradation pathways include:

  • Oxidation: The tertiary amine in the piperidine (B6355638) ring and the phenolic hydroxyl group are potential sites for oxidation. This can lead to the formation of N-oxides and various oxidative coupling products.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, any ester or amide functionalities, if present in a formulation, could be susceptible.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products.

Q3: What are the regulatory guidelines for stability testing?

A3: Stability testing should be conducted following the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][6][7] Key ICH guidelines include Q1A(R2) for stability testing of new drug substances and products.[4]

Q4: How do I choose an appropriate analytical method for stability studies?

A4: A stability-indicating analytical method is required, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[8] For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is recommended due to its ability to separate the parent drug from its potential degradation products.[9][10][11][12][13][14]

Troubleshooting Guides

HPLC Method Development Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.- Reduce the sample concentration or injection volume.- Use a new column or a different stationary phase.
Poor resolution between this compound and degradation products - Suboptimal mobile phase composition- Inappropriate column chemistry- Modify the organic modifier (e.g., acetonitrile (B52724), methanol) percentage in the mobile phase.- Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl).- Adjust the mobile phase pH or buffer concentration.
Drifting retention times - Inconsistent mobile phase preparation- Fluctuation in column temperature- Column equilibration issues- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated before each run.
Ghost peaks - Contamination in the mobile phase or HPLC system- Carryover from previous injections- Use fresh, high-purity solvents and reagents.- Implement a robust needle wash procedure in the autosampler method.- Flush the HPLC system thoroughly.
Forced Degradation Study Issues
Problem Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions - Stress conditions are too mild.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the duration of stress exposure or the temperature.[15]
Complete degradation of this compound - Stress conditions are too harsh.- Decrease the concentration of the stressor.- Reduce the duration of stress exposure or the temperature.
Poor mass balance - Degradation products are not detected by the analytical method (e.g., lack a chromophore).- Degradation products are volatile.- Degradation products are precipitating out of solution.- Use a universal detector like a mass spectrometer or a charged aerosol detector.- Analyze the headspace for volatile degradants using GC-MS.- Visually inspect samples for precipitates and try different solvents to dissolve them.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: [4][5][15]

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage degradation of this compound and identify the major degradation products. Ensure mass balance is within an acceptable range (e.g., 95-105%).

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry (MS).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters including:

    • Specificity (peak purity analysis of stressed samples).

    • Linearity.

    • Range.

    • Accuracy.

    • Precision (repeatability and intermediate precision).

    • Limit of Detection (LOD).

    • Limit of Quantitation (LOQ).

    • Robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products (Retention Time)
Acid Hydrolysis1 N HCl24 hours60°C15.2DP1 (4.5 min), DP2 (6.2 min)
Base Hydrolysis1 N NaOH24 hours60°C8.5DP3 (7.8 min)
Oxidation30% H₂O₂24 hoursRoom Temp25.8N-Oxide (5.1 min), DP4 (9.3 min)
ThermalDry Heat72 hours80°C5.1Minor peaks observed
PhotolyticUV Light (254 nm)48 hoursAmbient11.7DP5 (8.5 min)

Note: This data is hypothetical and for illustrative purposes only.

Table 2: HPLC Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²)0.9995≥ 0.999
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)< 1.5%≤ 2.0%
LOD0.05 µg/mL-
LOQ0.15 µg/mL-

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N, 1N HCl) stock->acid Expose to stress base Base Hydrolysis (0.1N, 1N NaOH) stock->base Expose to stress oxidation Oxidation (3%, 30% H2O2) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (UV/Vis Light) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Evaluation (% Degradation, Mass Balance) hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_stability This compound Stability Testing cluster_outcomes Key Outcomes ST Stability Testing FD Forced Degradation ST->FD LT Long-Term & Accelerated Testing ST->LT DP Degradation Profile FD->DP SM Stability-Indicating Method FD->SM SL Shelf Life Determination LT->SL SC Storage Condition Definition LT->SC DP->SL SM->LT

Caption: Relationship between stability studies and their outcomes.

References

Technical Support Center: Picenadol-Induced Respiratory Depression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Picenadol-induced respiratory depression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mechanism of action relate to respiratory depression?

This compound is a unique opioid analgesic with a mixed agonist-antagonist profile.[1][2][3] It is a racemic mixture of two enantiomers:

  • d-isomer: A potent µ-opioid receptor agonist, responsible for its analgesic effects.[2][3]

  • l-isomer: An opioid antagonist, which limits the agonist effects of the d-isomer.[1][2]

This mixed action results in a lower potential for producing common opioid-like side effects, including respiratory depression, compared to full µ-opioid agonists like morphine or fentanyl.[1][4]

Q2: Does this compound cause respiratory depression?

While this compound has a lower liability for respiratory depression compared to many other opioids, it can still occur, particularly at higher doses or in susceptible individuals.[4] Opioid-induced respiratory depression (OIRD) is characterized by slow and shallow breathing, which can lead to hypoxemia (low blood oxygen) and hypercapnia (high blood carbon dioxide), and in severe cases, respiratory arrest.[5][6]

Q3: What are the known risk factors for developing opioid-induced respiratory depression?

Several factors can increase the risk of OIRD, including:

  • High dosage of opioids. [7]

  • Concomitant use of other central nervous system (CNS) depressants , such as benzodiazepines, alcohol, or other sedatives.[6]

  • Pre-existing conditions , such as chronic obstructive pulmonary disease (COPD), sleep apnea, or neuromuscular diseases.[6]

  • Extremes of age (geriatric or pediatric populations).[5]

Troubleshooting Guide: Managing this compound-Induced Respiratory Depression in a Research Setting

This guide provides strategies to mitigate and manage respiratory depression during pre-clinical or clinical research involving this compound.

Issue 1: Signs of Respiratory Depression Observed in an Animal Model

  • Symptoms: Decreased respiratory rate, reduced tidal volume, periods of apnea.

  • Troubleshooting Steps:

    • Confirm Symptoms: Immediately assess the animal's respiratory rate and pattern. Pulse oximetry can be used to monitor oxygen saturation.

    • Reduce or Withhold this compound: If signs of respiratory depression are evident, the next dose of this compound should be reduced or withheld.

    • Administer an Opioid Antagonist: Naloxone (B1662785) is a competitive opioid receptor antagonist that can rapidly reverse the effects of opioid agonists.[5][8] Administer a dose of naloxone according to your approved institutional animal care and use committee (IACUC) protocol. Note that due to this compound's mixed agonist-antagonist nature, the required dose of naloxone may differ from that needed for full agonists.

    • Provide Supportive Care: Ensure a clear airway and provide supplemental oxygen if necessary.

Issue 2: Designing an Experiment to Minimize the Risk of Respiratory Depression

  • Strategy: Proactive experimental design is crucial for subject safety.

  • Recommendations:

    • Dose-Response Studies: Conduct thorough dose-response studies to identify the therapeutic window for analgesia without significant respiratory depression.

    • Continuous Monitoring: Implement continuous monitoring of respiratory parameters (e.g., respiratory rate, oxygen saturation via pulse oximetry, and end-tidal CO2 via capnography) for subjects receiving this compound.[9]

    • Staggered Dosing: In studies with multiple subjects, consider staggering the initial administration of this compound to allow for close observation of each subject.

    • Have Reversal Agents Ready: Ensure that naloxone and any necessary administration supplies are readily available in the experimental setting.

Data Presentation

Table 1: Key Pharmacological Properties of this compound Enantiomers

EnantiomerPrimary ActivityReceptor AffinityContribution to Racemic Mixture's Effect
d-isomer (LY136596) Potent µ-opioid agonistHigh affinity for µ and δ receptors, low for κProvides analgesia[1][2][10]
l-isomer (LY136595) Opioid antagonistWeak µ and κ antagonistLimits the agonist effects, potentially reducing side effects like respiratory depression[1][2]

Table 2: Comparison of Opioid Receptor Antagonists for Reversal of Respiratory Depression

AntagonistMechanism of ActionOnset of Action (IV)Duration of ActionKey Considerations
Naloxone Competitive antagonist at µ, κ, and δ opioid receptors[11]1-2 minutes[11]30-90 minutes[8]Shorter half-life than many opioids, may require repeated dosing or continuous infusion.[8][12]
Nalmefene Opioid antagonistSimilar to naloxoneLonger half-life than naloxone[13]Longer duration of action may be beneficial for longer-acting opioids.

Experimental Protocols

Protocol 1: Assessment of Respiratory Function in a Rodent Model Following this compound Administration

  • Acclimatization: Acclimate the animal (e.g., rat, mouse) to the whole-body plethysmography chamber for a designated period to ensure baseline stability.

  • Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), for a minimum of 30 minutes.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, oral).

  • Post-Dosing Monitoring: Continuously record respiratory parameters for a predetermined duration (e.g., 2-4 hours) post-administration.

  • Data Analysis: Compare the respiratory parameters at various time points post-dosing to the baseline measurements to quantify the degree of respiratory depression.

Protocol 2: Naloxone Reversal of this compound-Induced Respiratory Depression

  • Induce Respiratory Depression: Administer a dose of this compound known to induce a measurable level of respiratory depression based on prior dose-response studies.

  • Monitor for Depression: Continuously monitor respiratory parameters until a stable level of depression is observed.

  • Naloxone Administration: Administer a predetermined dose of naloxone.

  • Observe Reversal: Continuously record respiratory parameters to measure the onset, magnitude, and duration of the reversal of respiratory depression.

  • Titrate Naloxone Dose (Optional): In subsequent experiments, different doses of naloxone can be administered to determine the optimal dose for complete and sustained reversal.

Visualizations

This compound's Dual Action at the µ-Opioid Receptor cluster_receptor µ-Opioid Receptor cluster_this compound This compound (Racemic Mixture) cluster_effects Physiological Effects Receptor µ-Opioid Receptor Analgesia Analgesia Receptor->Analgesia Leads to RespDepression Reduced Respiratory Depression Receptor->RespDepression Modulates d_isomer d-isomer (Agonist) d_isomer->Receptor Binds and Activates l_isomer l-isomer (Antagonist) l_isomer->Receptor Binds and Blocks

Caption: this compound's mixed agonist-antagonist mechanism of action.

Experimental Workflow for Assessing Naloxone Reversal A 1. Baseline Respiratory Measurement B 2. Administer this compound A->B C 3. Monitor for Respiratory Depression B->C D 4. Administer Naloxone C->D If depression occurs E 5. Observe and Record Reversal of Symptoms D->E F 6. Data Analysis E->F Decision Tree for Managing Suspected this compound-Induced Respiratory Depression Start Observe Subject Post-Picenadol Administration CheckSigns Are there signs of respiratory depression? (e.g., decreased rate, apnea) Start->CheckSigns ContinueMonitoring Continue Routine Monitoring CheckSigns:f0->ContinueMonitoring No ReduceDose Reduce or Withhold Next this compound Dose CheckSigns:f0->ReduceDose Yes AdministerNaloxone Administer Naloxone ReduceDose->AdministerNaloxone SupportiveCare Provide Supportive Care (e.g., Oxygen) AdministerNaloxone->SupportiveCare AssessResponse Is there improvement? SupportiveCare->AssessResponse AssessResponse:f0->ContinueMonitoring Yes ConsiderOtherCauses Consider Other Causes AssessResponse:f0->ConsiderOtherCauses No

References

Picenadol Preclinical Dosage Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Picenadol in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a mixed agonist-antagonist opioid analgesic. It is a racemic mixture where the d-isomer is a potent agonist at the µ-opioid receptor, and the l-isomer is an antagonist at the same receptor.[1] This unique profile suggests a potent analgesic effect with a potentially lower risk of side effects and abuse potential compared to full µ-opioid agonists.[1] this compound displays a high affinity for both µ and δ-opioid receptors, with a significantly lower affinity for the κ-opioid receptor.[1][2]

Q2: What are the expected analgesic effects of this compound in preclinical models?

A2: In preclinical studies, this compound has demonstrated effective analgesia. For instance, in the mouse writhing and rat tail heat tests, its analgesic potency is estimated to be approximately one-third that of morphine.[1][2] Its analgesic properties are primarily attributed to the agonist actions of its d-isomer.[3]

Q3: What are the common preclinical models used to assess this compound's analgesic efficacy?

A3: Standard preclinical models for assessing the analgesic effects of opioid compounds like this compound include:

  • Hot Plate Test: Measures the latency to a painful stimulus (e.g., paw licking or jumping) when the animal is placed on a heated surface. This test evaluates supraspinal analgesic mechanisms.

  • Tail-Flick Test: Measures the latency to withdraw the tail from a radiant heat source. This is primarily a measure of spinal reflex analgesia.

  • Von Frey Test: Assesses mechanical allodynia by measuring the paw withdrawal threshold to calibrated filaments.

  • Acetic Acid-Induced Writhing Test: A chemical nociception model where the reduction in abdominal constrictions indicates analgesic activity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in analgesic response between animals. 1. Improper drug administration (e.g., incorrect volume, subcutaneous leakage).2. Animal stress affecting baseline pain perception.3. Genetic variability within the animal strain.4. Inconsistent application of the nociceptive stimulus.1. Ensure proper training in administration techniques. For subcutaneous injections, gently pinch the skin to form a tent and inject into the center. Observe for any leakage.2. Acclimate animals to the testing environment and handling for several days before the experiment.3. Use a sufficient number of animals per group to account for individual differences and ensure statistical power.4. Standardize the experimental protocol meticulously. For thermal tests, ensure the temperature is calibrated and consistent. For mechanical tests, apply filaments at the same location with consistent pressure.
Observed analgesic effect is lower than expected. 1. Sub-optimal dose selection.2. Rapid metabolism and clearance of this compound.3. The l-isomer's antagonist activity is limiting the analgesic effect of the d-isomer.1. Conduct a dose-response study to determine the optimal effective dose (ED50). Start with a range of doses based on available literature for similar compounds.2. Assess the pharmacokinetic profile of this compound in your specific animal model to understand its half-life and time to peak concentration (Tmax). Time your behavioral testing to coincide with the expected peak effect.3. This is an inherent property of this compound. Consider comparing its effects with its isolated d-isomer if available, or with a pure µ-opioid agonist to understand the contribution of the antagonist component.
Animals show signs of excessive sedation or motor impairment. 1. The administered dose is too high.2. The vehicle used for drug formulation has sedative effects.1. Reduce the dose. If the sedative effects interfere with the analgesic assessment, consider using a lower dose or a different analgesic model that is less sensitive to motor impairment.2. Run a vehicle-only control group to assess the effects of the vehicle on motor function. If the vehicle is the issue, consider alternative formulations.
No clear dose-response relationship is observed. 1. The selected dose range is too narrow or not centered around the ED50.2. A "ceiling effect" is reached where higher doses do not produce a greater analgesic response.3. The chosen pain model is not sensitive enough to detect graded analgesic effects.1. Broaden the range of doses tested, including both lower and higher concentrations.2. This is characteristic of some mixed agonist-antagonist analgesics. Acknowledge this in your data interpretation.3. Consider using a different pain model. For example, if the hot plate test shows a ceiling effect, a chemical nociception model like the writhing test might reveal a clearer dose-response.

Data Presentation

Table 1: Representative Analgesic Activity of Butorphanol in Rodents

Animal Model Species Route of Administration Dose (mg/kg) Observed Effect
Hot Plate TestRatSubcutaneous2.0Intermediate analgesic effect with a duration of 1-2 hours.[1]
Tail-Flick TestRatSubcutaneous2.0Intermediate analgesic effect with a duration of 1-2 hours.[1]
Hot Plate TestMouseSubcutaneous5.0Low level of analgesia with a duration of 1-2 hours.[1]
Tail-Flick TestMouseSubcutaneous5.0Low level of analgesia with a duration of 1-2 hours.[1]
Acetic Acid WrithingMouseIntraperitoneal0.1 - 1.0Dose-dependent reduction in writhing behavior.

Table 2: Representative Pharmacokinetic Parameters of Butorphanol in Mice

Parameter Route of Administration Value
Tmax (Time to Peak Concentration) Subcutaneous~10-30 minutes
Cmax (Peak Plasma Concentration) SubcutaneousDose-dependent
Half-life (t½) Subcutaneous~1-2 hours

Experimental Protocols

Hot Plate Test

Objective: To assess the thermal nociceptive threshold.

Methodology:

  • Calibrate the hot plate apparatus to a constant temperature (typically 52-55°C).

  • Gently place the animal (mouse or rat) on the heated surface and immediately start a timer.

  • Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.

  • Stop the timer and immediately remove the animal from the hot plate as soon as a nocifensive behavior is observed. This is the latency time.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond by the cut-off time, remove it and record the latency as the cut-off time.

  • Administer this compound or vehicle and repeat the test at predetermined time points to assess the drug's effect on response latency.

Tail-Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

Methodology:

  • Gently restrain the animal (mouse or rat) with its tail exposed.

  • Apply a focused beam of radiant heat to a specific point on the tail.

  • A timer starts automatically with the heat source.

  • The timer stops automatically when the animal flicks its tail out of the beam. This is the tail-flick latency.

  • A cut-off time (e.g., 10-15 seconds) is pre-set to avoid tissue damage.

  • Administer this compound or vehicle and measure the tail-flick latency at various time points post-administration.

Von Frey Test

Objective: To measure the mechanical withdrawal threshold.

Methodology:

  • Place the animal on an elevated mesh platform and allow it to acclimate.

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • The threshold is determined as the filament with the lowest force that elicits a withdrawal response in a certain number of applications (e.g., 3 out of 5).

  • Administer this compound or vehicle and re-evaluate the withdrawal threshold at set intervals.

Mandatory Visualizations

Picenadol_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (d-isomer) mu_delta_receptor μ/δ-Opioid Receptor This compound->mu_delta_receptor binds G_protein Gi/o Protein mu_delta_receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Release Neurotransmitter Release Vesicle->Release Postsynaptic_receptor Neurotransmitter Receptor Release->Postsynaptic_receptor reduced binding Signal_propagation Reduced Nociceptive Signal Propagation

Caption: this compound's analgesic signaling pathway.

Experimental_Workflow A Animal Acclimation (3-5 days) B Baseline Nociceptive Testing (e.g., Hot Plate, Tail-Flick) A->B C Randomization into Treatment Groups B->C D Drug Administration (this compound or Vehicle) C->D E Post-treatment Nociceptive Testing (at various time points) D->E F Side Effect Monitoring (e.g., Locomotor Activity, Respiration) D->F G Data Collection & Analysis E->G F->G

Caption: General experimental workflow for preclinical evaluation.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of Picenadol and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of picenadol and morphine, focusing on their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation. This document is intended to be a resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

Morphine, a phenanthrene (B1679779) opioid receptor agonist, has long been the gold standard for the management of moderate to severe pain. Its primary mechanism of action is through the activation of the μ-opioid receptor (MOR) in the central nervous system (CNS).[1][2] While highly effective, morphine's clinical utility is often limited by a range of side effects, including respiratory depression, sedation, constipation, and the potential for tolerance and dependence.[3]

This compound is a unique opioid analgesic characterized as a mixed agonist-antagonist.[4] Structurally a 4-phenylpiperidine (B165713) derivative, this compound is a racemic mixture where the d-isomer is a potent opioid agonist and the l-isomer is an opioid antagonist.[4][5] This combination of activities was designed to provide analgesia with a reduced liability for side effects and abuse potential compared to traditional full opioid agonists.[4] this compound exhibits a high affinity for both mu and delta-opioid receptors, with a notably lower affinity for the kappa receptor.[4][6]

Mechanism of Action

The distinct mechanisms of action of morphine and this compound at the opioid receptor level are fundamental to their differing pharmacological profiles.

Morphine acts as a full agonist primarily at the μ-opioid receptor.[1][2] Binding of morphine to the MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels.[2][7] This results in hyperpolarization of neurons and a reduction in the release of nociceptive neurotransmitters, ultimately leading to analgesia.[7][8]

This compound's mechanism is more complex due to its racemic nature. The d-isomer is a potent agonist at the μ-opioid receptor, responsible for its analgesic effects.[4][6] Conversely, the l-isomer acts as an opioid antagonist.[4][5] This intrinsic antagonist component is thought to mitigate some of the undesirable effects associated with full opioid agonists.[4]

Mechanism of Action: this compound vs. Morphine cluster_0 This compound (Racemic Mixture) cluster_1 Morphine cluster_2 Opioid Receptors cluster_3 Cellular Response This compound This compound d_isomer d-isomer (Agonist) This compound->d_isomer l_isomer l-isomer (Antagonist) This compound->l_isomer Mu_Receptor μ-Opioid Receptor d_isomer->Mu_Receptor Agonist l_isomer->Mu_Receptor Antagonist Morphine Morphine Morphine->Mu_Receptor Full Agonist Delta_Receptor δ-Opioid Receptor Morphine->Delta_Receptor Kappa_Receptor κ-Opioid Receptor Morphine->Kappa_Receptor Analgesia Analgesia Mu_Receptor->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Mu_Receptor->Side_Effects

Fig. 1: A diagram illustrating the distinct mechanisms of action of this compound and morphine.

Preclinical Analgesic Efficacy

Preclinical studies in animal models are crucial for determining the analgesic potential of new compounds. The mouse writhing test and the rat tail-flick test are two commonly employed assays for this purpose.

Experimental Protocols

Mouse Acetic Acid-Induced Writhing Test: This model assesses visceral pain.[9] Mice are administered the test compound (e.g., this compound or morphine) or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[9][10] After a predetermined time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[9][11] The number of writhes is then counted for a specific period.[9] The analgesic effect is quantified as the percentage of inhibition of writhing compared to the vehicle-treated group.

Rat Tail-Flick Test: This test evaluates the response to a thermal pain stimulus.[12][13] A rat's tail is exposed to a focused beam of heat, and the latency to flick the tail away from the heat source is measured.[12][13] A cut-off time is established to prevent tissue damage.[12] Analgesics like morphine increase the tail-flick latency.[12] The test is performed before and after drug administration to determine the analgesic effect.

Workflow of a Preclinical Analgesic Efficacy Study cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Pain Induction & Measurement cluster_3 Data Analysis A1 Acclimatize Animals A2 Randomly Assign to Treatment Groups A1->A2 B1 Administer this compound, Morphine, or Vehicle A2->B1 C1 Induce Pain Stimulus (e.g., Acetic Acid Injection) B1->C1 C2 Observe and Record Pain Response (e.g., Number of Writhes) C1->C2 D1 Calculate Analgesic Effect (% Inhibition or ↑ Latency) C2->D1 D2 Statistical Analysis D1->D2

Fig. 2: A generalized workflow for a preclinical study comparing the analgesic efficacy of two compounds.
Comparative Efficacy Data

Direct head-to-head preclinical studies have suggested a difference in the analgesic potency between this compound and morphine.

CompoundAnimal ModelPotency Relative to MorphineReference
This compoundMouse Writhing Test~1/3[4]
This compoundRat Tail Heat Test~1/3[4]

Note: While the relative potency is reported, the specific ED50 values from a single, direct comparative study were not available in the reviewed literature. The table reflects the reported relative potency.

Clinical Efficacy

One double-blind, parallel study evaluated the analgesic effect of a single 25 mg oral dose of this compound against a 60 mg dose of codeine and a placebo in patients with postoperative pain. The results indicated that both this compound and codeine were significantly more effective than placebo in reducing pain intensity and providing pain relief, with their own efficacy being comparable.

Side Effect Profile

Preclinical investigations have suggested that this compound may have a lower potential to produce typical opioid-related side effects, including a reduced liability for abuse and physical dependence, when compared to full agonists.[4] This is attributed to the presence of the l-isomer, which acts as an opioid antagonist.[4]

Morphine is associated with a well-documented profile of adverse effects, including respiratory depression, sedation, nausea, vomiting, constipation, and the potential for the development of tolerance and dependence with chronic use.[14][3]

Summary and Conclusion

This compound and morphine represent two distinct approaches to opioid-based analgesia. Morphine, a full μ-opioid agonist, offers potent pain relief but is accompanied by a significant side effect burden. This compound, with its mixed agonist-antagonist profile, was developed with the aim of providing effective analgesia while mitigating some of the undesirable effects of traditional opioids.[4]

Preclinical data suggest that this compound has a lower analgesic potency than morphine.[4] The lack of direct head-to-head clinical trials makes a definitive comparison of their clinical efficacy in humans challenging. The available clinical data for this compound show its superiority to placebo and comparability to codeine in managing postoperative pain.

For researchers and drug development professionals, the unique pharmacological profile of this compound may warrant further investigation, particularly in contexts where a reduced side effect liability is a primary concern. However, the benchmark of morphine's potent analgesia remains a critical standard against which new analgesics must be measured. Future clinical trials directly comparing this compound with morphine would be necessary to fully elucidate their relative therapeutic indices.

References

A Comparative Analysis of the Side Effect Profiles of Picenadol and Pethidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two opioid analgesics, picenadol and pethidine. The information is compiled from clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the relative safety of these compounds.

Summary of Side Effect Incidence

The following table summarizes the incidence of adverse effects observed in a comparative clinical trial of intramuscular this compound (50 mg) and pethidine (100 mg) for postoperative pain management.

Side EffectThis compound (50 mg)Pethidine (100 mg)Placebo
Somnolence Higher frequency than placeboHigher frequency than placeboBaseline
Confusion 30%Not specifiedNot specified
Speech Disorders 30%Not specifiedNot specified
Tremors 25%Not specifiedNot specified
Weakness Not specified in direct comparison25% (from a separate post-marketing study)Not applicable
Vomiting Not specified in direct comparison16.8% (from a separate post-marketing study)Not applicable
Dizziness Not specified in direct comparison10.5% (from a separate post-marketing study)Not applicable

Experimental Protocols

Assessment of Analgesic Efficacy and Side Effects in Postoperative Pain

A key comparative study was a double-blind, randomized, placebo-controlled, multicenter trial involving patients with moderate to severe postoperative pain.

  • Patient Population: Adult patients experiencing moderate to severe pain following a surgical procedure.

  • Interventions:

    • This compound (50 mg) administered intramuscularly.

    • Pethidine (100 mg) administered intramuscularly.

    • Placebo (saline solution) administered intramuscularly.

  • Methodology for Efficacy Assessment: Pain intensity and pain relief were measured at hourly intervals for up to six hours post-administration using standardized pain scales.

  • Methodology for Side Effect Assessment: The incidence of adverse events was systematically recorded for each treatment group throughout the study period. This was achieved through a combination of patient self-reporting, responses to direct questioning by clinical staff, and clinical observation. All reported adverse events were documented, and their frequency was calculated for each treatment arm.

Signaling Pathways

Both this compound and pethidine exert their analgesic effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). However, their receptor binding profiles and subsequent signaling differ.

Pethidine is primarily an agonist of the μ-opioid receptor (MOR), with some affinity for the κ-opioid receptor (KOR). Activation of the μ-opioid receptor leads to a cascade of intracellular events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pethidine Pethidine MOR μ-Opioid Receptor (MOR) Pethidine->MOR Binds to G_protein Gαi/o-Gβγ (Inactive) MOR->G_protein Activates G_alpha Gαi/o (Active) G_protein->G_alpha G_beta_gamma Gβγ (Active) G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Side_Effects Side Effects (e.g., Respiratory Depression) G_alpha->Side_Effects K_channel ↑ K+ Efflux (Hyperpolarization) G_beta_gamma->K_channel Activates Ca_channel ↓ Ca2+ Influx G_beta_gamma->Ca_channel Inhibits G_beta_gamma->Side_Effects cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Pethidine's μ-Opioid Receptor Signaling Pathway.

This compound is a mixed agonist-antagonist. This means that it has a more complex interaction with opioid receptors, acting as an agonist at the μ-opioid receptor while also possessing antagonist properties, which may contribute to a different side effect profile.

The diagram below illustrates a generalized experimental workflow for a clinical trial comparing two analgesics, which is representative of the methodology used in the this compound and pethidine studies.

start Patient Recruitment (Postoperative Pain) randomization Randomization start->randomization groupA Group A (this compound 50 mg IM) randomization->groupA groupB Group B (Pethidine 100 mg IM) randomization->groupB groupC Group C (Placebo IM) randomization->groupC assessment Hourly Assessment (6 hours) - Pain Intensity - Pain Relief groupA->assessment groupB->assessment groupC->assessment side_effect_monitoring Adverse Event Monitoring - Patient Reporting - Clinical Observation assessment->side_effect_monitoring data_analysis Data Analysis - Efficacy Comparison - Side Effect Incidence side_effect_monitoring->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental Workflow for a Comparative Analgesic Clinical Trial.

A Comparative Analysis of Picenadol's Receptor Binding Affinity Versus Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the receptor binding affinity of Picenadol against a selection of commonly used opioid analgesics. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to offer an objective and data-driven comparison.

Introduction to this compound

This compound is a distinctive opioid analgesic with a mixed agonist-antagonist profile. Structurally, it is a 4-phenylpiperidine (B165713) derivative and exists as a racemic mixture. This mixture's unique properties arise from its stereoisomers: the d-isomer acts as a potent opioid agonist, while the l-isomer functions as an opioid antagonist.[1] Pharmacological studies indicate that this compound possesses a high affinity for both mu (µ) and delta (δ) opioid receptors, with a significantly lower affinity for the kappa (κ) opioid receptor.[1] This profile suggests a potentially lower incidence of certain side effects and a reduced liability for abuse and physical dependence.[1]

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a compound to a receptor is a critical measure of its potential potency and is typically expressed by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values for this compound and other selected opioids at the µ, δ, and κ opioid receptors.

Compoundµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
This compound High AffinityHigh AffinityLow Affinity*
Morphine 1.17 - 4.6273 - 1050297 - 4300
Fentanyl 0.38 - 1.3516.81480
Buprenorphine 0.2 - 0.51.8 - 4.70.6 - 2.5
Naloxone 1.1 - 2.316 - 36.512 - 16

*Quantitative Kᵢ values for this compound were not available in the reviewed literature. The descriptions are based on qualitative assessments from published studies.[1]

Experimental Protocols: Radioligand Displacement Assay

The determination of receptor binding affinity is commonly achieved through radioligand displacement assays. This in vitro technique quantifies the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with a known high affinity for a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the µ, δ, and κ opioid receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands:

    • µ-receptor: [³H]-DAMGO

    • δ-receptor: [³H]-DPDPE

    • κ-receptor: [³H]-U69,593

  • Test Compounds: this compound and other comparator opioids.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., Naloxone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Receptor membranes, the specific radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. This allows for a competitive binding equilibrium to be reached.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

  • [L] is the concentration of the radioligand.

  • Kᴅ is the dissociation constant of the radioligand for the receptor.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in determining receptor binding affinity and the subsequent cellular response, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Receptor Receptor Membranes Incubation Incubation Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

A simplified workflow of a radioligand displacement assay.

GPCR_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Opioid Opioid Agonist Receptor Opioid Receptor (GPCR) Opioid->Receptor Binding G_Protein G-protein (αβγ) Receptor->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channel Modulation G_betagamma->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response

A generalized signaling pathway for a G-protein coupled opioid receptor.

References

A Comparative In Vitro Potency Analysis of Picenadol and Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of Picenadol and the well-characterized synthetic opioid, fentanyl. While extensive quantitative data is available for fentanyl, specific in vitro potency metrics for this compound are less prevalent in publicly accessible literature. This guide therefore presents the available data for both compounds, highlighting the unique pharmacological profile of this compound and providing the necessary experimental context for interpretation.

Quantitative Data Summary

Direct comparative in vitro potency data for this compound and its isomers against fentanyl is limited in the available scientific literature. Fentanyl is a potent µ-opioid receptor agonist with well-established in vitro binding affinities and functional potencies. This compound is known as a mixed agonist-antagonist, with its pharmacological activity being a composite of its stereoisomers. The d-isomer is a potent agonist, while the l-isomer acts as an antagonist.

Due to the lack of specific Ki and EC50/IC50 values for this compound from standardized in vitro assays in the reviewed literature, a direct quantitative comparison in the table below is not fully comprehensive. The table summarizes available data for fentanyl and provides a qualitative description for this compound.

CompoundReceptor TargetAssay TypePotency MetricValue (nM)Reference
Fentanyl µ-opioidRadioligand BindingKi1.346[1]
µ-opioidcAMP Functional AssayEC50Sub-nanomolar range[2]
This compound (racemic) µ-opioid, δ-opioidRadioligand BindingKiHigh affinity (specific values not found)[3]
d-Picenadol (agonist isomer) µ-opioid--Potent agonist (specific values not found)[3][4]
l-Picenadol (antagonist isomer) µ-opioid--Antagonist (specific values not found)[3][4]

Mechanism of Action and Signaling Pathway

Both fentanyl and the agonist isomer of this compound exert their primary analgesic effects through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades.

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (Fentanyl / d-Picenadol) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Analgesia Analgesia & Other Effects cAMP->Analgesia Ion_Channels->Analgesia

Opioid Receptor Signaling Pathway

Experimental Protocols

The in vitro potency of opioid compounds is typically determined using two main types of assays: radioligand binding assays to measure receptor affinity (Ki) and functional assays to measure agonist-induced receptor activation (EC50 or IC50).

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and fentanyl for the µ-opioid receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity µ-opioid receptor radioligand (e.g., [³H]-DAMGO).

  • Test Compounds: this compound and fentanyl.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled opioid antagonist (e.g., naloxone).

  • Assay Buffer: Tris-HCl buffer with appropriate supplements.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Detection: Liquid scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor membranes in the assay buffer.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Prepare_Reagents Prepare Reagents (Receptor Membranes, Radioligand, Test Compounds) Incubation Incubate (Receptors + Radioligand + Test Compound) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis

Radioligand Binding Assay Workflow

Functional Assay: cAMP Inhibition Assay

This assay measures the ability of an agonist to activate the µ-opioid receptor and inhibit the production of cyclic AMP (cAMP).

Objective: To determine the half-maximal effective concentration (EC50) of this compound and fentanyl for the inhibition of adenylyl cyclase.

Materials:

  • Cell Line: A cell line stably expressing the human µ-opioid receptor and a reporter system for cAMP levels (e.g., GloSensor™).

  • Test Compounds: this compound and fentanyl.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Assay Buffer and Reagents: As per the specific assay kit instructions.

  • Detection: Luminometer.

Procedure:

  • Cell Plating: Cells are seeded into microplates and allowed to attach.

  • Compound Addition: Varying concentrations of the test compounds are added to the cells.

  • Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: The cells are incubated to allow for receptor activation and modulation of cAMP production.

  • Detection: The level of intracellular cAMP is measured using a luminometer.

  • Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined by non-linear regression analysis of the dose-response curve.

Conclusion

Fentanyl is a highly potent µ-opioid receptor agonist with well-documented sub-nanomolar to low nanomolar in vitro potency. This compound presents a more complex pharmacological profile as a mixed agonist-antagonist. While qualitative data indicates that its d-isomer is a potent agonist at µ- and δ-opioid receptors, a lack of specific, publicly available in vitro potency values (Ki, EC50) for this compound and its isomers prevents a direct quantitative comparison with fentanyl. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies to elucidate the precise in vitro potency of this compound and other novel opioid compounds.

References

Validating Picenadol's Analgesic Potential in Chronic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Picenadol, a mixed agonist-antagonist opioid analgesic, for the potential treatment of chronic pain. Due to a lack of available data from preclinical chronic pain models, this document focuses on its established mechanism of action, its performance in acute pain models, and a hypothetical comparison with standard-of-care analgesics in chronic pain scenarios. Detailed experimental protocols for relevant chronic pain models are also provided to facilitate future research in this area.

This compound: An Overview

This compound is a synthetic opioid analgesic developed in the 1970s. It is a racemic mixture of two enantiomers with distinct pharmacological profiles: the (+)-isomer is a potent agonist at the µ-opioid receptor, while the (-)-isomer acts as an antagonist at both µ- and κ-opioid receptors. This unique agonist-antagonist profile was designed to provide effective analgesia with a reduced potential for abuse and other opioid-related side effects.[1][2] Preclinical studies in acute pain models, such as the mouse writhing and rat tail heat tests, have estimated its analgesic potency to be approximately one-third that of morphine.[1]

Mechanism of Action and Signaling Pathway

The analgesic effects of this compound are primarily mediated through the agonistic action of its (+)-isomer on the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR by an agonist leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately results in the hyperpolarization of neurons and the inhibition of nociceptive signal transmission. The antagonist activity of the (-)-isomer is thought to modulate the overall effect and potentially reduce the development of tolerance and dependence.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ((+)-isomer) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Ion_Channel->Analgesia

μ-Opioid Receptor Signaling Pathway.

Efficacy of this compound in Chronic Pain Models: A Data Gap

A comprehensive review of published literature reveals a significant gap in the preclinical validation of this compound for chronic pain. As of late 2025, no studies have reported the efficacy of this compound in established animal models of chronic inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model, or in models of neuropathic pain, like the Chronic Constriction Injury (CCI) model. The existing preclinical data is limited to acute nociceptive pain models. This absence of data prevents a direct, evidence-based comparison of this compound with other analgesics in the context of chronic pain.

Comparative Analysis with Standard Analgesics

The following tables provide a comparative overview of this compound and other commonly used analgesics for chronic pain. Due to the aforementioned data gap, the information for this compound in chronic pain models is presented as "Data not available." The data for comparator drugs is derived from representative preclinical studies.

Comparison in a Chronic Inflammatory Pain Model (CFA)
Parameter This compound Morphine Tramadol
Mechanism of Action µ-opioid agonist/antagonistµ-opioid agonistWeak µ-opioid agonist, SNRI
Route of Administration Data not availableSubcutaneous (s.c.)Oral (p.o.)
Efficacy (Thermal Hyperalgesia) Data not availableSignificant increase in paw withdrawal latencyModerate increase in paw withdrawal latency
Efficacy (Mechanical Allodynia) Data not availableSignificant increase in paw withdrawal thresholdModerate increase in paw withdrawal threshold
Potential Side Effects Sedation, dizziness, nauseaRespiratory depression, constipation, toleranceNausea, dizziness, seizures
Comparison in a Neuropathic Pain Model (CCI)
Parameter This compound Morphine Gabapentin
Mechanism of Action µ-opioid agonist/antagonistµ-opioid agonistα2δ subunit of VGCC blocker
Route of Administration Data not availableIntraperitoneal (i.p.)Oral (p.o.)
Efficacy (Mechanical Allodynia) Data not availablePartial and often transient reversalSignificant and sustained reversal
Efficacy (Thermal Hyperalgesia) Data not availableModerate reversalModerate reversal
Potential Side Effects Sedation, dizziness, nauseaTolerance, hyperalgesia, abuse liabilityDizziness, somnolence, ataxia

Experimental Protocols for Chronic Pain Models

For researchers interested in investigating the analgesic effects of this compound or other novel compounds in chronic pain, the following are detailed protocols for two widely used preclinical models.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a persistent inflammatory state, mimicking chronic inflammatory conditions like arthritis.

cfa_workflow cluster_phase1 Induction Phase cluster_phase2 Pain Development & Testing Phase cluster_phase3 Data Analysis acclimatization Acclimatization of Animals baseline Baseline Behavioral Testing (von Frey, Hot Plate) acclimatization->baseline cfa_injection Intraplantar Injection of CFA baseline->cfa_injection pain_development Development of Inflammation and Hypersensitivity (Days 1-14) cfa_injection->pain_development drug_administration Administration of this compound or Comparator Drugs pain_development->drug_administration post_drug_testing Post-treatment Behavioral Testing drug_administration->post_drug_testing data_analysis Data Analysis and Comparison post_drug_testing->data_analysis

CFA Model Experimental Workflow.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Acclimatization: Animals are housed in a temperature- and light-controlled environment for at least one week prior to the experiment.

  • Baseline Testing: Baseline mechanical sensitivity is assessed using von Frey filaments, and thermal sensitivity is measured using a hot plate test.

  • Induction: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.

  • Pain Development: Inflammation, characterized by paw edema, and hypersensitivity to mechanical and thermal stimuli typically develop within 24 hours and persist for several weeks.

  • Drug Administration: On a designated day post-CFA injection (e.g., day 7 or 14), animals are treated with this compound, a comparator drug, or vehicle.

  • Post-treatment Testing: Behavioral assessments are repeated at various time points after drug administration to evaluate the analgesic effect.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury that results in neuropathic pain behaviors.

cci_workflow cluster_phase1 Surgical Phase cluster_phase2 Pain Development & Testing Phase cluster_phase3 Data Analysis acclimatization Acclimatization of Animals baseline Baseline Behavioral Testing (von Frey) acclimatization->baseline cci_surgery Chronic Constriction Injury Surgery baseline->cci_surgery pain_development Development of Neuropathic Pain (Days 7-21) cci_surgery->pain_development drug_administration Administration of this compound or Comparator Drugs pain_development->drug_administration post_drug_testing Post-treatment Behavioral Testing drug_administration->post_drug_testing data_analysis Data Analysis and Comparison post_drug_testing->data_analysis

CCI Model Experimental Workflow.

Methodology:

  • Animals: Male Wistar rats (250-300g) are frequently used.

  • Acclimatization: Animals are habituated to the testing environment and handling for several days before surgery.

  • Baseline Testing: Baseline mechanical allodynia is measured using von Frey filaments.

  • Surgery: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.

  • Pain Development: Mechanical allodynia and thermal hyperalgesia typically develop in the ipsilateral paw within 7 to 14 days post-surgery.

  • Drug Administration: Once stable neuropathic pain behaviors are established, animals are treated with this compound, a comparator drug, or vehicle.

  • Post-treatment Testing: The paw withdrawal threshold to von Frey filaments is assessed at multiple time points following drug administration.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile as a mixed agonist-antagonist opioid analgesic. While its efficacy in acute pain is documented, a significant knowledge gap exists regarding its potential in chronic pain states. The lack of data from preclinical chronic inflammatory and neuropathic pain models makes it impossible to definitively validate its analgesic effect in these conditions or to robustly compare it with current therapeutic options.

Future research should prioritize the evaluation of this compound in the CFA and CCI models to determine its efficacy in mitigating chronic pain behaviors. Such studies would be crucial in defining the therapeutic potential of this unique analgesic and its place in the management of chronic pain.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Picenadol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two prominent analytical techniques for the quantification of Picenadol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a unique opioid analgesic with a 4-phenylpiperidine (B165713) structure, the accurate determination of this compound in various matrices is paramount for pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring.[1][2]

Due to the limited availability of direct comparative studies for this compound, this guide leverages validation data from structurally related opioids and analgesics to present a robust comparison. The principles and methodologies are grounded in established International Council for Harmonisation (ICH) guidelines to ensure the generation of reliable and reproducible results.

Comparative Performance Analysis

The selection of an analytical method is contingent on the specific requirements of the study, including desired sensitivity, the complexity of the sample matrix, and available instrumentation. While HPLC-UV offers a robust and widely accessible platform, LC-MS/MS provides superior sensitivity and selectivity, making it particularly suitable for complex biological matrices and the detection of low-level analytes.[3][4] The performance of these two methods is summarized below.

Table 1: Comparison of HPLC-UV and LC-MS/MS Validation Parameters for the Analysis of Opioids and Related Analgesics

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Quantification (LOQ) 10 - 100 ng/mL0.05 - 5 ng/mL
Selectivity GoodExcellent
Robustness HighModerate

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS, based on methods developed for structurally similar compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from a validated procedure for a 4-phenylpiperidine derivative and is suitable for the quantification of this compound in bulk drug substance and simple formulations.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution (Bulk Drug): Accurately weigh and dissolve the this compound bulk drug in the mobile phase to achieve a final concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

1. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion experiments.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. The logical flow of this process is depicted in the diagram below.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Validation Perform Full Validation (Accuracy, Precision, Linearity, etc.) A_Analysis Analyze a Set of Samples A_Validation->A_Analysis Compare Compare Results A_Analysis->Compare B_Validation Perform Full Validation (Accuracy, Precision, Linearity, etc.) B_Analysis Analyze the Same Set of Samples B_Validation->B_Analysis B_Analysis->Compare Criteria Acceptance Criteria Met? Compare->Criteria Equivalent Methods are Equivalent Criteria->Equivalent Yes NotEquivalent Methods are Not Equivalent Criteria->NotEquivalent No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will be dictated by the specific analytical needs. HPLC-UV is a reliable and cost-effective method for routine analysis in less complex matrices. In contrast, LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and specificity to overcome matrix effects. This guide provides the foundational information for researchers to select and implement the most appropriate analytical method for their this compound-related research.

References

A Comparative Analysis of the Receptor Kinetics of Picenadol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the receptor kinetics of the enantiomers of Picenadol, a synthetic opioid analgesic. This compound is a racemic mixture of two enantiomers with distinct pharmacological profiles at opioid receptors. The (+)-enantiomer acts as a potent agonist, primarily at the µ-opioid receptor, while the (-)-enantiomer functions as an antagonist at the same receptor.[1] This unique combination imparts a mixed agonist-antagonist profile to the parent compound. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of their differential receptor interactions.

Data Presentation: Receptor Binding and Functional Activity

Parameter(+)-Picenadol (Agonist)(-)-Picenadol (Antagonist)Reference(s)
Receptor Target µ-opioid receptor (primary), δ-opioid receptorµ-opioid receptor[1]
Activity AgonistAntagonist[1]
Binding Affinity (Ki)
µ-opioid receptorData not availableData not available
δ-opioid receptorData not availableData not available
κ-opioid receptorData not availableData not available
Functional Potency
µ-opioid receptor (EC50)Data not availableN/A
µ-opioid receptor Antagonist Potency (pA2)N/A5.67[2]

Note: this compound, as a racemic mixture, exhibits high affinity for both µ and δ-opioid receptors, with a markedly lower affinity for the κ-opioid receptor.[1] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the receptor kinetics of compounds like the this compound enantiomers.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a standard competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (e.g., µ, δ, or κ).

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the inhibition constant (Ki).

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human opioid receptor subtype of interest.

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptors, [³H]-DPDPE for δ-opioid receptors, [³H]-U69,593 for κ-opioid receptors).

  • Test Compounds: (+)-Picenadol and (-)-Picenadol.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, serially diluted concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of the total binding and competitive binding wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to determine the IC50 value from the sigmoidal competition curve.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (e.g., GTPγS Binding Assay)

This protocol describes a functional assay to determine the agonist or antagonist activity of the test compounds at G-protein coupled opioid receptors.

Objective: To measure the ability of a test compound to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation (for agonists) or to inhibit the agonist-stimulated binding (for antagonists).

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compounds: (+)-Picenadol and (-)-Picenadol.

  • Agonist (for antagonist testing): A known potent agonist for the target receptor (e.g., DAMGO for µ-opioid receptors).

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, EDTA, and NaCl.

  • GDP: Guanosine diphosphate.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

  • Assay Plate Setup:

    • For Agonist Testing: In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, serially diluted concentrations of the agonist test compound, and membrane suspension.

    • For Antagonist Testing: Add assay buffer, GDP, [³⁵S]GTPγS, a fixed concentration of the known agonist, serially diluted concentrations of the antagonist test compound, and membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Quantification: Terminate the reaction and quantify the bound [³⁵S]GTPγS using a filtration and scintillation counting method similar to the binding assay.

Data Analysis:

  • For Agonist Testing: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

  • For Antagonist Testing: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50. This can be used to calculate the antagonist potency (pA2).

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein coupled signaling pathway activated by a µ-opioid receptor agonist.

G_Protein_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist (+)-Picenadol (Agonist) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC αi inhibits GIRK GIRK Channels G_protein->GIRK βγ activates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel βγ inhibits cAMP ↓ cAMP AC->cAMP K_ion ↑ K+ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_ion

Caption: Mu-Opioid Receptor G-protein signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the logical steps involved in a typical radioligand binding assay to determine the receptor affinity of a test compound.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-well Plate (Total, Non-specific, Competitive Binding) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate Specific Binding, IC50, Ki) E->F G Determine Binding Affinity (Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

References

Picenadol: A Comparative Analysis of its Efficacy in Nociceptive vs. Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic efficacy of Picenadol in nociceptive and neuropathic pain states, contrasted with standard therapeutic agents, morphine and gabapentin (B195806). Due to the historical context of this compound's development, clinical and preclinical data are primarily available for nociceptive pain models. The evaluation of its efficacy in neuropathic pain is largely theoretical, based on its mechanism of action, and is an area requiring further investigation.

Executive Summary

This compound, a mixed agonist-antagonist opioid, has demonstrated efficacy in preclinical and clinical models of acute nociceptive pain, with a potency estimated to be approximately one-third that of morphine. Clinical trials in postoperative and dental pain settings have confirmed its analgesic properties. However, there is a notable absence of direct experimental evidence for this compound's effectiveness in neuropathic pain models. Its unique profile as a µ-opioid receptor agonist and δ-opioid receptor antagonist suggests a complex interaction with pain pathways, which may differentiate its efficacy profile from traditional opioids. This guide synthesizes the available quantitative data, outlines experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a clear comparison.

Mechanism of Action: A Dual Opioid Receptor Modulator

This compound is a racemic mixture where the d-isomer acts as a potent µ-opioid receptor agonist, the primary target for traditional opioid analgesics like morphine. The l-isomer, conversely, functions as a µ-opioid receptor antagonist. This combination results in a mixed agonist-antagonist profile. Furthermore, this compound exhibits a high affinity for δ-opioid receptors, which are also implicated in pain modulation. This dual interaction at µ and δ receptors differentiates it from selective µ-agonists like morphine and non-opioid analgesics like gabapentin.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound Mu_Receptor_pre μ-Opioid Receptor This compound->Mu_Receptor_pre Agonist (d-isomer) Antagonist (l-isomer) Delta_Receptor_pre δ-Opioid Receptor This compound->Delta_Receptor_pre High Affinity Ca_Channel Voltage-gated Ca2+ Channel Mu_Receptor_pre->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle (e.g., Glutamate, Substance P) Ca_Channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Pain_Signal_Out Reduced Pain Signal to Brain Release->Pain_Signal_Out Modulates Mu_Receptor_post μ-Opioid Receptor K_Channel K+ Channel Mu_Receptor_post->K_Channel Opens Hyperpolarization Hyperpolarization (Reduced Excitability) K_Channel->Hyperpolarization Hyperpolarization->Pain_Signal_Out Contributes to Pain_Signal_In Ascending Pain Signal

This compound's dual modulation of opioid receptors.

Efficacy in Nociceptive Pain

Nociceptive pain arises from the stimulation of nociceptors by noxious stimuli, typically associated with tissue injury. Preclinical and clinical studies have consistently demonstrated this compound's efficacy in this pain modality.

Preclinical Data

In animal models of acute pain, this compound has shown significant analgesic effects.

Compound Test Model Species Route of Administration Efficacy (ED50 / MPE) Reference
This compound Mouse Writhing TestMouse-Analgesic potency estimated to be 1/3 that of morphine.[1]
This compound Rat Tail Heat TestRat-Analgesic potency estimated to be 1/3 that of morphine.[1]
Morphine Hot Plate Test (52°C)Rats.c.ED50 = 2.8 mg/kg[2]
Morphine Tail Withdrawal Test (52°C)Rats.c.ED50 = 2.6 mg/kg[2]
Morphine Tail-Flick Test (55°C Water)Rati.th.A50 = 22 µg[3]
Clinical Data

Clinical trials have primarily focused on postoperative pain, a classic model of nociceptive pain.

Compound Pain Model Dosage Primary Outcome Measure Result Reference
This compound Postoperative Pain25 mg (oral)Mean Sum of Pain Intensity Difference (SPID)This compound: 5.21 vs. Placebo: 2.82 (p < 0.05)[4]
This compound Postoperative Pain50 mg (i.m.)Pain Intensity and Total ReliefSignificantly more effective than placebo (p < 0.05)[5]
This compound Dental Pain (Third Molar Extraction)30 mg (oral)SPID, Total Pain ReliefSignificantly more effective than placebo (p < 0.05)[6]
Morphine Postoperative Pain0.1 mg/kg (i.v.)Visual Analog Scale (VAS)Significant reduction in pain scores from baseline.[7]

Efficacy in Neuropathic Pain

Neuropathic pain is caused by a lesion or disease of the somatosensory nervous system. There is a significant lack of direct experimental data on the efficacy of this compound in neuropathic pain models.

Preclinical Data

No direct studies on this compound in animal models of neuropathic pain were identified. However, the role of µ and δ-opioid receptors in neuropathic pain is an active area of research. While µ-agonists like morphine have shown some efficacy, it is often limited and accompanied by significant side effects and tolerance development. The involvement of the δ-opioid receptor is more complex, with some studies suggesting that δ-agonists may be effective in certain neuropathic pain states. The antagonistic action of this compound's l-isomer at the µ-receptor and its high affinity for the δ-receptor could theoretically modulate neuropathic pain differently from pure µ-agonists, but this remains speculative without direct evidence.

For comparison, data for the standard-of-care, gabapentin, is presented below.

Compound Test Model Species Route of Administration Efficacy Reference
Gabapentin Chronic Constriction Injury (CCI)Rati.p.100 mg/kg significantly attenuated mechanical and thermal hyperalgesia.[8]
Gabapentin Spinal Nerve Ligation (SNL)Rati.v.50 mg/kg reversed mechanical allodynia.[9]
Clinical Data

No clinical trials have been conducted to evaluate the efficacy of this compound in patients with neuropathic pain.

In contrast, gabapentin is a first-line treatment for various neuropathic pain conditions.

Compound Pain Condition Dosage Primary Outcome Measure Result Reference
Gabapentin Painful Diabetic Neuropathy≥ 1200 mg/day≥50% pain relief38% of patients on gabapentin vs. 23% on placebo.[10]
Gabapentin Postherpetic Neuralgia≥ 1200 mg/day≥50% pain relief32% of patients on gabapentin vs. 17% on placebo.[10]
Gabapentin Various Neuropathic Pain Syndromesup to 2400 mg/dayChange in average daily pain score1.5-point reduction with gabapentin vs. 1.0-point reduction with placebo (p=0.048).[11]

Experimental Protocols

Preclinical Nociceptive Pain Models

Nociceptive_Pain_Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_models Nociceptive Models Animal Rodent (Rat/Mouse) Habituation Habituation to Test Environment Animal->Habituation Baseline Baseline Nociceptive Threshold Measurement Habituation->Baseline Drug_Admin Drug Administration (this compound, Morphine, or Vehicle) Baseline->Drug_Admin Post_Drug_Test Post-Drug Nociceptive Threshold Measurement Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis (e.g., ED50, MPE Calculation) Post_Drug_Test->Data_Analysis Hot_Plate Hot Plate Test (Thermal Nociception) Hot_Plate->Baseline Tail_Flick Tail-Flick Test (Thermal Nociception) Tail_Flick->Baseline Writhing Writhing Test (Chemical Nociception) Writhing->Baseline

Workflow for preclinical nociceptive pain assessment.
  • Hot Plate Test: The animal is placed on a heated surface (e.g., 52°C), and the latency to a nociceptive response (e.g., licking a paw, jumping) is measured.[2][12]

  • Tail-Flick/Tail Withdrawal Test: A focused beam of heat or immersion in hot water (e.g., 52-55°C) is applied to the animal's tail, and the time taken to flick the tail away from the stimulus is recorded.[2][3][13]

Preclinical Neuropathic Pain Model

Neuropathic_Pain_Workflow cluster_setup Model Induction cluster_testing Behavioral Testing cluster_assessment Assessment Methods Animal Rat Surgery Surgical Procedure (e.g., Chronic Constriction Injury) Animal->Surgery Development Development of Neuropathic Pain (Several days to weeks) Surgery->Development Baseline Baseline Measurement of Allodynia/Hyperalgesia Development->Baseline Drug_Admin Drug Administration (Gabapentin or Vehicle) Baseline->Drug_Admin Post_Drug_Test Post-Drug Measurement of Allodynia/Hyperalgesia Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis (Paw Withdrawal Threshold/Latency) Post_Drug_Test->Data_Analysis Von_Frey Von Frey Filaments (Mechanical Allodynia) Von_Frey->Baseline Plantar_Test Plantar Test (Thermal Hyperalgesia) Plantar_Test->Baseline

Workflow for the Chronic Constriction Injury model.
  • Chronic Constriction Injury (CCI) Model: The sciatic nerve of an anesthetized rat is exposed, and loose ligatures are placed around it, leading to the development of mechanical allodynia and thermal hyperalgesia over time.[1][14][15][16][17]

Clinical Nociceptive Pain Model
  • Dental Pain Model: Patients experiencing moderate to severe pain following the surgical removal of impacted third molars are enrolled.[6][18][19] Pain intensity and relief are typically assessed using categorical or visual analog scales at multiple time points after administration of the investigational drug or placebo.

Conclusion

The available evidence robustly supports the efficacy of this compound in treating acute nociceptive pain, with a potency that is a fraction of that of morphine. Its clinical utility in this context has been demonstrated in postoperative and dental pain settings.

The critical gap in our understanding of this compound lies in its potential role in managing neuropathic pain. The absence of both preclinical and clinical data makes any claims of its efficacy in this domain purely speculative. Given its unique mixed µ-agonist/antagonist and high δ-receptor affinity profile, further research is warranted to explore its effects in well-established animal models of neuropathic pain. Such studies would be crucial in determining if this compound or similar compounds could offer a novel therapeutic approach for this often-intractable pain condition. For now, its application remains confined to the realm of nociceptive pain, where it presents as a viable analgesic option.

References

Picenadol's Enhanced Therapeutic Index: A Comparative Analysis Against Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of Picenadol, a novel analgesic, with that of traditional opioids such as morphine, fentanyl, and oxycodone. The following sections detail the pharmacological profiles, experimental data, and underlying mechanisms that contribute to this compound's potentially wider safety margin.

Executive Summary

This compound is a unique mixed agonist-antagonist opioid analgesic.[1][2] Its distinct mechanism of action, stemming from its racemic mixture of agonist and antagonist isomers, is believed to contribute to a favorable therapeutic index compared to conventional opioids. While specific quantitative data on this compound's therapeutic index (TI) remains limited in publicly available literature, preclinical and clinical studies consistently report a "low order of toxicity" and a reduced potential for common opioid-related side effects.[3] In contrast, traditional opioids are known for their narrow therapeutic indices, where the effective dose is often close to the dose that causes severe adverse effects.[4]

Quantitative Data Comparison

The therapeutic index is a ratio that compares the toxic dose of a drug to the dose that produces a therapeutic effect. It is commonly calculated as the ratio of the Lethal Dose 50 (LD50) to the Effective Dose 50 (ED50). A higher therapeutic index indicates a wider margin of safety.

OpioidAnimal ModelRoute of AdministrationED50 (Analgesia)LD50Therapeutic Index (LD50/ED50)
Morphine Mouse (various strains)Subcutaneous3.0 - 6.0 mg/kg (hot plate & CFA models)[1]212 - 882 mg/kg[5]~35 - 294
Human (estimation)---~70[6]
Fentanyl Mouse (SKH1)Subcutaneous-135 mg/kg[7]-
Oxycodone Human (estimation)---~10[6]
This compound --Reported to have 1/3 the analgesic potency of morphine[2]"Low order of toxicity" reported in preclinical studies[3]Qualitatively High

Note: The therapeutic index for morphine in mice shows a wide range, highlighting the variability in experimental data. The human estimates are based on clinical observations and toxicological data. The lack of a specific TI for fentanyl from the provided data is due to the absence of a corresponding ED50 value in the same study.

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical experimental protocols to assess both the efficacy and toxicity of a compound.

Assessment of Analgesic Efficacy (ED50)

The median effective dose (ED50) for analgesia is typically determined using various animal models of pain.

  • Hot Plate Test: This method assesses the response to thermal pain.

    • A mouse or rat is placed on a heated surface (typically 52-55°C).

    • The latency to a pain response (e.g., licking a hind paw or jumping) is recorded.

    • The test compound is administered, and the latency is measured again at various time points.

    • An increase in the latency period is indicative of an analgesic effect.

    • The ED50 is the dose that produces a 50% increase in pain threshold in half of the tested animals.

  • Tail-Flick Test: This is another common method for evaluating thermal pain.

    • A focused beam of heat is applied to the animal's tail.

    • The time taken for the animal to "flick" its tail away from the heat source is measured.

    • Following drug administration, an increase in this latency suggests analgesia.

    • The ED50 is calculated as the dose that produces the desired analgesic effect in 50% of the animals.

  • Carrageenan-Induced Paw Edema (Inflammatory Pain Model):

    • Carrageenan, an inflammatory agent, is injected into the paw of a rodent, inducing inflammation and hyperalgesia.

    • Mechanical or thermal sensitivity of the paw is measured before and after drug administration.

    • A reduction in hyperalgesia indicates an analgesic effect.

Assessment of Acute Toxicity (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance.

  • Up-and-Down Procedure (UDP): This is a more humane and statistically efficient method than traditional LD50 testing.

    • A single animal is dosed with the test substance.

    • If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

    • This process is repeated for a small number of animals (typically 15-20).

    • The LD50 is then calculated using statistical methods based on the pattern of survival and death.

  • Fixed-Dose Procedure:

    • Animals are administered one of several fixed dose levels of the substance.

    • The dose levels are chosen to produce clear signs of toxicity without causing mortality.

    • The aim is to identify a dose that produces evident toxicity and a dose that causes no effects.

Signaling Pathways and Mechanism of Action

The differential effects of this compound and traditional opioids can be attributed to their distinct interactions with opioid receptors.

Traditional Opioids (e.g., Morphine, Fentanyl, Oxycodone)

Traditional opioids primarily act as full agonists at the µ-opioid receptor (MOR). Activation of the MOR is responsible for their potent analgesic effects but also mediates many of their undesirable side effects, including respiratory depression, constipation, and euphoria (leading to abuse potential).

G cluster_0 Traditional Opioid Signaling Opioid Traditional Opioid (e.g., Morphine) MOR µ-Opioid Receptor (MOR) Opioid->MOR Full Agonist Analgesia Analgesia MOR->Analgesia SideEffects Adverse Effects (Respiratory Depression, etc.) MOR->SideEffects

Fig. 1: Signaling pathway of traditional opioids.
This compound

This compound is a racemic mixture, with its two enantiomers possessing distinct pharmacological properties. The d-isomer is a potent agonist at the µ-opioid receptor, responsible for its analgesic effects.[1][2] The l-isomer acts as a weak antagonist at the µ- and κ-opioid receptors.[1][2] Furthermore, this compound exhibits a high affinity for both µ and δ-opioid receptors.[2] This mixed agonist-antagonist profile and interaction with multiple opioid receptors are thought to modulate the overall effect, potentially mitigating some of the adverse effects associated with pure µ-agonists.

G cluster_1 This compound Signaling This compound This compound d_isomer d-isomer (Agonist) This compound->d_isomer l_isomer l-isomer (Antagonist) This compound->l_isomer MOR µ-Opioid Receptor (MOR) d_isomer->MOR Potent Agonist DOR δ-Opioid Receptor d_isomer->DOR High Affinity l_isomer->MOR Weak Antagonist KOR κ-Opioid Receptor l_isomer->KOR Weak Antagonist Analgesia Analgesia MOR->Analgesia ReducedSideEffects Reduced Adverse Effects MOR->ReducedSideEffects DOR->Analgesia

Fig. 2: Signaling pathway of this compound.

Experimental Workflow for Therapeutic Index Assessment

The following diagram illustrates a typical workflow for assessing the therapeutic index of a novel analgesic compound like this compound.

G cluster_2 Therapeutic Index Assessment Workflow Start Compound Synthesis (e.g., this compound) Efficacy Analgesic Efficacy Testing (e.g., Hot Plate, Tail Flick) Start->Efficacy Toxicity Acute Toxicity Testing (e.g., Up-and-Down Procedure) Start->Toxicity ED50 Determine ED50 Efficacy->ED50 LD50 Determine LD50 Toxicity->LD50 CalculateTI Calculate Therapeutic Index (LD50 / ED50) ED50->CalculateTI LD50->CalculateTI Comparison Compare with Traditional Opioids CalculateTI->Comparison Conclusion Conclusion on Safety Profile Comparison->Conclusion

Fig. 3: Workflow for Therapeutic Index Assessment.

Conclusion

This compound's unique mixed agonist-antagonist profile and its interaction with multiple opioid receptors suggest a mechanism that may uncouple potent analgesia from the severe dose-limiting side effects characteristic of traditional opioids. While a direct quantitative comparison of the therapeutic index is hampered by the lack of publicly available LD50 and ED50 data for this compound, the existing preclinical and clinical evidence strongly indicates a wider safety margin. Further research with head-to-head comparative studies quantifying the therapeutic indices of this compound and conventional opioids is warranted to fully elucidate its safety advantages and potential as a safer alternative for pain management.

References

A Comparative Analysis of the Side Effect Profiles of Picenadol and Tramadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two centrally acting analgesics, picenadol and tramadol (B15222). While both substances interact with the opioid system, their distinct mechanisms of action result in different pharmacological and adverse event profiles. This document synthesizes available clinical and preclinical data to offer an objective comparison, supported by experimental methodologies and pathway visualizations.

It is important to note that this compound, a drug developed in the 1970s and 1980s, was never commercialized, and clinical data is therefore limited to studies conducted several decades ago.[1] In contrast, tramadol is a widely prescribed analgesic, and its side effect profile has been extensively documented in numerous modern clinical trials.[2][3] No direct head-to-head clinical trials comparing this compound and tramadol have been identified. The following comparison is based on data from separate clinical investigations.

Pharmacological Mechanisms

This compound is a unique mixed agonist-antagonist opioid from the 4-phenylpiperidine (B165713) class.[1][4] It is a racemic mixture with two enantiomers that have opposing effects:

  • The d-isomer is a potent agonist at the μ-opioid receptor, responsible for its analgesic effects.

  • The l-isomer is an opioid antagonist.

This combination of agonist and antagonist activity within a single compound is thought to confer a lower abuse potential and a reduced risk of typical opiate-like side effects.[4][5] this compound has a high affinity for both μ and delta-opioid receptors, with a markedly lower affinity for the kappa receptor.[4]

Tramadol possesses a dual mechanism of action.[6][7][8] It is a weak agonist of the μ-opioid receptor and, more significantly, it inhibits the reuptake of serotonin (B10506) and norepinephrine, contributing to its analgesic effect through the modulation of descending inhibitory pain pathways.[8][9] Tramadol itself is a prodrug, metabolized in the liver by the CYP2D6 enzyme to its more potent active metabolite, O-desmethyltramadol (M1), which has a much higher affinity for the μ-opioid receptor.[6][9]

Comparative Side Effect Data

The following table summarizes the incidence of common adverse events reported for this compound and tramadol from separate clinical studies. The data for this compound is limited and derived from older studies in specific contexts (e.g., postoperative pain), which may not be directly comparable to the broader data available for tramadol in chronic pain conditions like osteoarthritis.

Adverse EventThis compoundTramadol
Nausea Data not consistently reported; one study noted "similar" side effects to meperidine[10]7-40%[2][3][11]
Dizziness Data not consistently reported5-33%[2][3][11]
Somnolence Higher frequency than placebo[12]2-25%[2][3][11]
Constipation Data not consistently reported2-46%[2][3][11]
Headache Data not consistently reported4-32%[2][3]
Vomiting Data not consistently reported1-17%[2][3]
Confusion 30% (at 50 mg dose)[12]Not commonly reported as a primary side effect
Speech Disorders 30% (at 50 mg dose)[12]Not commonly reported as a primary side effect
Tremors 25% (at 50 mg dose)[12]Infrequently reported

Note: The incidence rates for tramadol are compiled from a review of 15 clinical studies in patients with chronic osteoarthritis pain.[2][3] The data for this compound is from a single study in postoperative pain where a 50 mg intramuscular dose was used.[12] This study noted that a 25 mg dose was more acceptable. Another study comparing this compound to meperidine and placebo found that the side effects of this compound and meperidine were similar, but did not provide specific incidence rates.[10]

Signaling Pathway Diagrams

The diagrams below illustrate the distinct mechanisms of action for this compound and tramadol.

Picenadol_Mechanism This compound This compound (Racemic Mixture) d_Isomer d-Isomer (Agonist) This compound->d_Isomer l_Isomer l-Isomer (Antagonist) This compound->l_Isomer Mu_Receptor μ-Opioid Receptor d_Isomer->Mu_Receptor Activates l_Isomer->Mu_Receptor Blocks Analgesia Analgesia l_Isomer->Analgesia Limits Mu_Receptor->Analgesia Side_Effects Opioid Side Effects (e.g., Somnolence) Mu_Receptor->Side_Effects Modulation Modulation of Analgesic Effect

Caption: Mechanism of action for this compound.

Tramadol_Mechanism Tramadol Tramadol CYP2D6 CYP2D6 (Liver) Tramadol->CYP2D6 Metabolism Mu_Receptor μ-Opioid Receptor Tramadol->Mu_Receptor Weakly Activates SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) Tramadol->NET Inhibits Reuptake M1_Metabolite M1 Metabolite (O-desmethyltramadol) CYP2D6->M1_Metabolite M1_Metabolite->Mu_Receptor Strongly Activates Analgesia Analgesia Mu_Receptor->Analgesia Side_Effects Opioid & Serotonergic Side Effects (Nausea, Dizziness) Mu_Receptor->Side_Effects SERT->Analgesia SERT->Side_Effects NET->Analgesia AE_Workflow Start Patient Enrolled Randomization Randomization to (Drug vs. Placebo) Start->Randomization Treatment Treatment Period Randomization->Treatment Monitoring AE Monitoring (Visits, Diaries) Treatment->Monitoring Event_Occurs Adverse Event Occurs Monitoring->Event_Occurs Patient reports event Follow_Up Follow-up Until Resolution Monitoring->Follow_Up No events Record Record AE Details (Severity, Duration, etc.) Event_Occurs->Record Yes Assess_Causality Investigator Assesses Causality Record->Assess_Causality Is_SAE Is Event Serious (SAE)? Assess_Causality->Is_SAE Report_SAE Immediate Reporting (Sponsor, IRB) Is_SAE->Report_SAE Yes Is_SAE->Follow_Up No Report_SAE->Follow_Up Follow_Up->Monitoring Continue treatment Analysis Final Data Analysis (Incidence Rates) Follow_Up->Analysis End of study

References

In Vivo Validation of Picenadol's Mixed Agonist-Antagonist Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic properties of Picenadol, a mixed agonist-antagonist opioid, with other alternatives in its class, including Pentazocine, Nalbuphine, Butorphanol, and Buprenorphine. The information presented is supported by experimental data from various preclinical studies, offering insights into their comparative efficacy and mechanisms of action.

Understanding this compound's Unique Mechanism

This compound is a racemic mixture, with its analgesic properties stemming from the distinct actions of its stereoisomers. The d-isomer acts as a potent µ-opioid receptor agonist, while the l-isomer functions as a µ- and κ-opioid receptor antagonist.[1] This combination results in a unique mixed agonist-antagonist profile, which theoretically offers a ceiling effect on respiratory depression and a lower potential for abuse and physical dependence compared to full µ-opioid agonists.[1][2] this compound exhibits a high affinity for both µ and delta-opioid receptors, with a markedly lower affinity for the kappa receptor.[2]

Comparative Analgesic Potency

In vivo studies have been conducted to determine the analgesic potency of this compound in comparison to other opioids. These studies typically utilize models of acute pain, such as the mouse writhing test (visceral pain) and the rat tail-flick or hot plate tests (thermal pain).

Mouse Writhing Test

The mouse writhing test, induced by an intraperitoneal injection of an irritant like acetic acid, is a common assay for evaluating the efficacy of analgesics against visceral pain. The number of abdominal writhes is counted over a specific period, and a reduction in writhes indicates an analgesic effect.

CompoundAnimal ModelED50 (mg/kg, route)Potency Relative to MorphineReference
This compound MouseNot explicitly stated, but potency is ~1/3 of morphine~0.33[2]
Morphine MouseVaries by study1[2]
Pentazocine MouseNot directly compared with this compound in available literature-
Nalbuphine MouseNot directly compared with this compound in available literature-
Butorphanol MouseNot directly compared with this compound in available literature-
Buprenorphine MouseNot directly compared with this compound in available literature-

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Rat Tail-Flick and Hot Plate Tests

The tail-flick and hot plate tests are used to assess the response to thermal pain and are indicative of centrally mediated analgesia. In the tail-flick test, a focused beam of heat is applied to the rat's tail, and the latency to flick the tail away is measured. In the hot plate test, the animal is placed on a heated surface, and the time taken to show a pain response (e.g., licking a paw or jumping) is recorded.

CompoundAnimal ModelAnalgesic EffectPotency Relative to MorphineReference
This compound RatEffective~1/3[2]
Morphine Rat/MouseEffective1[2]
Pentazocine MouseEffective-
Nalbuphine ---
Butorphanol ---
Buprenorphine Rat/MouseEffective25-100 times more potent

Direct comparative data for this compound against the other mixed agonist-antagonists in these specific tests is limited in the available literature.

Experimental Protocols

Mouse Acetic Acid-Induced Writhing Test

Objective: To assess the peripherally and centrally mediated analgesic activity of a compound against chemically induced visceral pain.

Procedure:

  • Male or female mice are randomly assigned to treatment groups (vehicle control, positive control e.g., morphine, and test compounds at various doses).

  • The test compound or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

  • Immediately after the acetic acid injection, the mice are placed in an observation chamber.

  • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, usually 15-20 minutes.

  • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Rat Tail-Flick Test

Objective: To evaluate the central analgesic activity of a compound in response to a thermal stimulus.

Procedure:

  • Rats are gently restrained, and their tails are positioned in the apparatus.

  • A baseline tail-flick latency is determined by applying a focused beam of radiant heat to the ventral surface of the tail. The time taken for the rat to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • The test compound, vehicle, or a standard analgesic is administered.

  • At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.

  • An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The data is often expressed as the percentage of the maximum possible effect (%MPE).

Mouse Hot Plate Test

Objective: To assess the central analgesic response to a thermal stimulus.

Procedure:

  • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • A baseline reaction time is determined by placing a mouse on the hot plate and measuring the time until it exhibits a pain response, such as licking a hind paw or jumping. A cut-off time is established to prevent injury.

  • The test compound or control is administered to the animals.

  • At specified intervals after drug administration, the mice are again placed on the hot plate, and the reaction time is recorded.

  • An increase in the latency to respond is indicative of analgesia.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of opioid agonists and antagonists and a typical workflow for in vivo analgesic testing.

Opioid_Signaling_Pathway cluster_agonist Agonist Action (e.g., d-Picenadol) cluster_antagonist Antagonist Action (e.g., l-Picenadol) Agonist Opioid Agonist Mu_Receptor_A μ-Opioid Receptor Agonist->Mu_Receptor_A G_Protein_A G-Protein Activation Mu_Receptor_A->G_Protein_A Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein_A->Adenylyl_Cyclase_Inhibition Calcium_Channel_Inhibition Inhibition of Ca2+ Channels G_Protein_A->Calcium_Channel_Inhibition Potassium_Channel_Activation Activation of K+ Channels G_Protein_A->Potassium_Channel_Activation Reduced_Neurotransmission Reduced Neurotransmitter Release Calcium_Channel_Inhibition->Reduced_Neurotransmission Potassium_Channel_Activation->Reduced_Neurotransmission Analgesia_A Analgesia Reduced_Neurotransmission->Analgesia_A Antagonist Opioid Antagonist Mu_Receptor_B μ/κ-Opioid Receptor Antagonist->Mu_Receptor_B No_Signal Blocks Agonist Binding (No Signal Transduction) Mu_Receptor_B->No_Signal

Caption: Opioid Receptor Signaling Pathway for Agonists and Antagonists.

Experimental_Workflow start Start: Select Animal Model (e.g., Mouse, Rat) acclimatization Acclimatization Period start->acclimatization grouping Random Assignment to Treatment Groups acclimatization->grouping baseline Baseline Measurement (e.g., Writhing Count, Tail-Flick Latency) grouping->baseline drug_admin Drug Administration (this compound, Alternatives, Vehicle) baseline->drug_admin testing Post-Treatment Testing at Pre-determined Time Points drug_admin->testing data_collection Data Collection and Recording testing->data_collection analysis Statistical Analysis (e.g., ED50 Calculation, ANOVA) data_collection->analysis end End: Comparative Efficacy Determination analysis->end

Caption: General Workflow for In Vivo Analgesic Testing.

Conclusion

This compound's mixed agonist-antagonist profile presents a promising avenue for pain management, potentially offering a better safety profile than traditional full opioid agonists. In vivo studies confirm its analgesic efficacy, positioning it as roughly one-third as potent as morphine in common preclinical pain models. However, a lack of direct comparative studies with other mixed agonist-antagonists like Pentazocine, Nalbuphine, Butorphanol, and Buprenorphine in the public domain makes a definitive quantitative ranking challenging. Further head-to-head in vivo research is warranted to fully elucidate the comparative therapeutic potential of this compound within this class of analgesics. This guide serves as a foundational resource for researchers and drug development professionals, highlighting the current understanding of this compound's in vivo properties and identifying areas for future investigation.

References

Comparative Pharmacokinetics of Picenadol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picenadol is a synthetic opioid analgesic with a unique mixed agonist-antagonist profile. Understanding its pharmacokinetic properties across different species is crucial for its development and for translating preclinical findings to clinical applications. This guide provides a comparative overview of the available pharmacokinetic data for this compound in various species, details relevant experimental methodologies, and illustrates its mechanism of action through signaling pathway diagrams.

Executive Summary

Direct comparative studies detailing the quantitative pharmacokinetic parameters of this compound (such as Cmax, Tmax, AUC, and half-life) across different species are not extensively available in publicly accessible literature. However, existing research provides valuable qualitative insights into its absorption, metabolism, and overall disposition. This guide synthesizes the available information to offer a comparative perspective and outlines general experimental protocols relevant to such studies.

Comparative Pharmacokinetic Data

While specific quantitative data is sparse, preclinical studies have been conducted in species including mice, rats, dogs, and squirrel monkeys.[1] Human pharmacokinetic data reveals that this compound undergoes stereoselective metabolism.

Table 1: Summary of this compound Pharmacokinetic Information (Qualitative)

Species Key Findings Citation
Human Stereoselective metabolism with the (-)-enantiomer being preferentially metabolized over the (+)-enantiomer. The half-life of the unchanged drug is approximately 3.5 hours.[2]
Mouse Utilized in analgesic activity studies (writhing and tail-heat tests), indicating systemic exposure after administration.[1]
Rat Employed in analgesic activity assays (tail-heat test), confirming that the drug reaches its site of action.[1]
Dog Included in preclinical pharmacology and toxicology studies.[1]
Squirrel Monkey Used in studies evaluating the effects of this compound and its stereoisomers on schedule-controlled responding, demonstrating CNS penetration and activity.[3][4][5]

Experimental Protocols

Oral Administration in Rats

A common method for oral administration in rats is gavage, where a feeding needle is used to deliver a precise dose of the drug solution directly into the stomach.

  • Vehicle Preparation: The drug is typically dissolved or suspended in a suitable vehicle, such as sterile water, saline, or a solution containing a solubilizing agent like carboxymethylcellulose.

  • Dosing: Animals are fasted overnight to ensure gastric emptying. A specific volume of the drug formulation, calculated based on the animal's body weight, is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as tail vein or saphenous vein sampling. Plasma is then separated for analysis.

Intravenous Administration in Dogs

Intravenous administration allows for direct entry of the drug into the systemic circulation, providing a baseline for bioavailability studies.

  • Catheterization: An intravenous catheter is placed in a suitable vein, such as the cephalic or saphenous vein, for drug administration and blood sampling.

  • Dosing: A sterile solution of the drug is administered as a bolus injection or a controlled infusion.

  • Blood Sampling: Blood samples are drawn through the catheter at various time points to characterize the drug's distribution and elimination phases.

Plasma Sample Analysis

Quantification of this compound in plasma samples is likely achieved using a sensitive and specific analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).

  • Sample Preparation: Plasma samples are typically subjected to a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the drug from endogenous plasma components.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system where the drug is separated from potential metabolites on a chromatographic column.

  • Detection and Quantification: The concentration of the drug is determined by comparing the detector response of the sample to that of a series of calibration standards with known concentrations.

Mechanism of Action and Signaling Pathway

This compound is a mixed agonist-antagonist opioid.[1] It has a high affinity for both the mu (µ) and delta (δ) opioid receptors, and a lower affinity for the kappa (κ) opioid receptor.[1] The analgesic effects are primarily attributed to the agonist activity of its d-isomer at the µ-opioid receptor, while the l-isomer acts as an antagonist.

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that ultimately leads to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesia.

OpioidSignaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling This compound This compound (d-isomer) MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel Inwardly Rectifying K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases K_efflux K+ Efflux K_channel->K_efflux Increases Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Decreases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: Generalized opioid receptor signaling pathway.

The activation of the µ-opioid receptor by an agonist like the d-isomer of this compound leads to the activation of inhibitory G-proteins (Gi/o). This initiates two primary downstream effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, it inhibits voltage-gated calcium channels, which decreases calcium influx and subsequently reduces the release of neurotransmitters. It also activates G-protein-coupled inwardly-rectifying potassium channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Together, these actions decrease neuronal excitability and produce analgesia.

Experimental Workflow

The general workflow for a comparative pharmacokinetic study is outlined below.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dose_Prep Dose Preparation (Vehicle Formulation) Animal_Dosing Animal Dosing (e.g., Oral, IV) Dose_Prep->Animal_Dosing Blood_Collection Serial Blood Collection Animal_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation, Extraction) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Data_Acquisition->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation Report Report Generation Parameter_Calculation->Report

Caption: General experimental workflow for a pharmacokinetic study.

References

Benchmarking Picenadol's Safety Profile Against New Opioid Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Picenadol, a mixed agonist-antagonist opioid analgesic, with that of newer opioid candidates. The document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis supported by available experimental data. The guide summarizes key safety parameters, details relevant experimental methodologies, and visualizes critical pathways and workflows to facilitate a deeper understanding of the relative safety profiles of these compounds.

Introduction to this compound and Novel Opioid Candidates

This compound is a unique opioid analgesic characterized by its mixed agonist-antagonist properties. It is a racemic mixture where the d-isomer acts as a potent µ-opioid receptor agonist, and the l-isomer functions as a µ- and κ-opioid receptor antagonist.[1] This unique combination of activities at opioid receptors suggests a potentially lower liability for common opioid-related side effects, such as abuse potential and physical dependence.[1]

In recent years, the search for safer opioid analgesics has led to the development of novel candidates with innovative mechanisms of action. This guide will focus on comparing this compound to two prominent classes of new opioid candidates:

  • Dual Nociceptin/Orphanin FQ Peptide (NOP) Receptor and µ-Opioid Peptide (MOP) Receptor Agonists: Represented by Cebranopadol (B606582) , these compounds aim to balance the analgesic effects of MOP agonism with the safety-conferring properties of NOP receptor activation.

  • Biased µ-Opioid Receptor Agonists: Including Oliceridine (TRV130) and PZM21 , these molecules are designed to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin, a pathway linked to many of the adverse effects of opioids.[2]

Comparative Safety Profile

The following tables summarize the available quantitative and qualitative data on the key safety parameters for this compound and the selected new opioid candidates. It is important to note that the data for this compound is primarily from older studies, and direct head-to-head comparative data with newer agents is limited.

Table 1: Respiratory Depression Profile
CompoundMechanism of ActionPreclinical Respiratory Depression DataClinical Respiratory Depression Data
This compound Mixed µ-agonist/µ,κ-antagonistPreclinical studies suggest a low potential for respiratory depression.[3] Specific quantitative data such as ED50 for respiratory depression is not readily available in recent literature.Clinical studies have not reported significant respiratory depression at therapeutic doses.[4]
Cebranopadol Dual NOP/MOP AgonistIn rats, Cebranopadol demonstrated a wider therapeutic window between antinociception and respiratory depression compared to fentanyl.[5]Phase 3 clinical trials have shown a favorable respiratory safety profile.[6][7]
Oliceridine (TRV130) Biased µ-Agonist (G-protein selective)Preclinical studies indicated less respiratory depression compared to morphine.In a Phase 3 open-label study (ATHENA), the incidence of respiratory depression (defined as respiratory rate <10 breaths/min or SpO2 <90%) was 13.7%, with no patients requiring naloxone.[8][9]
PZM21 Biased µ-Agonist (G-protein biased)Initial reports suggested minimal respiratory depression.[10] However, subsequent studies have shown that PZM21 can cause dose-dependent respiratory depression in mice, similar to morphine.[11][12]Not yet in clinical trials.
Table 2: Gastrointestinal Side Effect Profile
CompoundMechanism of ActionPreclinical Gastrointestinal Effects DataClinical Gastrointestinal Side Effects Data
This compound Mixed µ-agonist/µ,κ-antagonistPreclinical data suggests a lower propensity for gastrointestinal side effects compared to traditional opioids.[3]In clinical trials, constipation has been reported, but comparative incidence rates with other opioids are not well-documented in recent literature.[13]
Cebranopadol Dual NOP/MOP AgonistPreclinical studies suggest a reduced impact on gastrointestinal transit compared to standard µ-opioid agonists.In Phase 3 trials, the most common adverse event was nausea.[6][7] The incidence of constipation was generally low and comparable to placebo in some studies.[6]
Oliceridine (TRV130) Biased µ-Agonist (G-protein selective)Preclinical studies in rodents showed less inhibition of gastrointestinal transit compared to morphine.In the ATHENA Phase 3 study, the most common gastrointestinal adverse events were nausea (31%), constipation (11%), and vomiting (10%).[14]
PZM21 Biased µ-Agonist (G-protein biased)Preclinical studies in mice demonstrated a significantly lower constipating effect compared to morphine.[10]Not yet in clinical trials.
Table 3: Abuse Potential Profile
CompoundMechanism of ActionPreclinical Abuse Potential DataHuman Abuse Potential (HAP) Study Data
This compound Mixed µ-agonist/µ,κ-antagonistExtensive pharmacological investigations suggest a low liability for abuse and physical dependence.[1]Specific "drug liking" scores from modern HAP studies are not available for this compound.
Cebranopadol Dual NOP/MOP AgonistPreclinical models have indicated a lower abuse potential compared to traditional opioids.HAP studies have shown significantly lower "drug liking" scores for both oral and intranasal routes compared to oxycodone and tramadol.[6]
Oliceridine (TRV130) Biased µ-Agonist (G-protein selective)Preclinical self-administration studies suggested a lower abuse potential than traditional opioids.HAP studies have been conducted, and the results contributed to its scheduling recommendation.
PZM21 Biased µ-Agonist (G-protein biased)In preclinical models, PZM21 did not produce conditioned place preference, suggesting a low abuse liability.[10]Not yet in clinical trials.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the safety profile comparison.

Preclinical Assessment of Opioid-Induced Respiratory Depression

Objective: To quantify the respiratory depressant effects of an opioid candidate in a conscious rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed individually and allowed to acclimate to the experimental environment.

  • Surgical Preparation (Optional): For intravenous drug administration, a catheter may be surgically implanted into the jugular vein and exteriorized at the back of the neck.

  • Whole-Body Plethysmography: Conscious, unrestrained rats are placed in a whole-body plethysmography chamber. The chamber is connected to a pressure transducer to measure changes in pressure associated with breathing.

  • Acclimation: Animals are allowed to acclimate to the chamber for a defined period (e.g., 30-60 minutes) until a stable baseline respiratory rate is achieved.

  • Drug Administration: The test compound (e.g., this compound, Cebranopadol, morphine) is administered via a relevant route (e.g., subcutaneous, intravenous). A vehicle control group is included.

  • Data Acquisition: Respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL), and minute volume (mL/minute), are continuously recorded for a specified duration post-administration.

  • Data Analysis: The percentage change from baseline for each respiratory parameter is calculated for each dose of the test compound and compared to the vehicle control. The dose that produces a 50% reduction in a key parameter (e.g., minute volume), known as the ED50, can be determined to quantify the respiratory depressant potency.

Preclinical Assessment of Opioid-Induced Constipation

Objective: To evaluate the constipating effects of an opioid candidate by measuring its impact on gastrointestinal transit.

Methodology:

  • Animal Model: Male Swiss Webster mice are frequently used. Animals are fasted for a specific period (e.g., 12-24 hours) before the experiment, with free access to water.

  • Drug Administration: The test compound or vehicle is administered to the mice (e.g., subcutaneously or orally).

  • Charcoal Meal Administration: After a predetermined time following drug administration (to allow for peak drug effect), a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) is administered orally.

  • Gastrointestinal Transit Measurement: After a set time (e.g., 20-30 minutes) following the charcoal meal, the mice are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the cecum.

  • Data Analysis: The total length of the small intestine and the distance traveled by the charcoal meal are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. A decrease in this percentage indicates a constipating effect.

Human Abuse Potential (HAP) Study

Objective: To assess the abuse potential of a novel compound in experienced, non-dependent recreational drug users.

Methodology:

  • Study Population: Healthy, experienced recreational users of the same pharmacological class as the test drug are recruited. Participants undergo a rigorous screening process, including a medical and psychiatric evaluation and a drug history assessment.

  • Study Design: A randomized, double-blind, placebo- and active-controlled crossover design is typically employed. Each participant receives each of the study drugs (test drug at various doses, a positive control like oxycodone, and a placebo) in a randomized order, with a sufficient washout period between each treatment.

  • Primary Endpoint - Drug Liking: The primary endpoint is typically the "at the moment" drug liking, measured on a 100-point visual analog scale (VAS), where 0 represents "strong disliking," 50 is "neutral," and 100 is "strong liking." This is assessed at multiple time points after drug administration. The peak effect (Emax) is the primary measure.

  • Secondary Endpoints: Other subjective measures are also assessed using VAS, including "overall drug liking," "feeling high," and "good effects" vs. "bad effects." Physiological measures, such as pupillometry, are also recorded.

  • Data Analysis: The Emax for drug liking for the test drug is compared to both placebo and the active control. A significantly higher "drug liking" score compared to placebo indicates abuse potential. The comparison to the active control provides a relative measure of this potential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the safety assessment of opioid candidates.

G Opioid Receptor Signaling Pathways cluster_ligands Opioid Ligands cluster_receptors Receptors cluster_pathways Intracellular Signaling This compound This compound (Mixed Agonist-Antagonist) MOR µ-Opioid Receptor (MOR) This compound->MOR Cebranopadol Cebranopadol (Dual NOP/MOP Agonist) Cebranopadol->MOR NOP NOP Receptor Cebranopadol->NOP Oliceridine Oliceridine (Biased Agonist) Oliceridine->MOR G_Protein G-Protein Pathway (Analgesia) Oliceridine->G_Protein Preferential Activation Beta_Arrestin β-Arrestin Pathway (Side Effects) Oliceridine->Beta_Arrestin Reduced Recruitment MOR->G_Protein Activation MOR->Beta_Arrestin Recruitment NOP->G_Protein Activation (Modulates MOR signaling)

Caption: Signaling pathways of this compound and new opioid candidates.

G Workflow for Preclinical Respiratory Depression Assessment start Start acclimation Animal Acclimation to Whole-Body Plethysmograph start->acclimation baseline Record Baseline Respiratory Parameters acclimation->baseline drug_admin Administer Test Compound or Vehicle baseline->drug_admin data_acq Continuous Data Acquisition (Respiratory Rate, Tidal Volume, etc.) drug_admin->data_acq analysis Data Analysis: % Change from Baseline, ED50 Calculation data_acq->analysis end End analysis->end

Caption: Experimental workflow for preclinical respiratory depression assessment.

G Workflow for Human Abuse Potential Study start Start screening Screening of Experienced Recreational Drug Users start->screening randomization Randomization to Treatment Sequence (Crossover Design) screening->randomization treatment_period Treatment Period: - Administer Test Drug, Placebo, or Active Control - Assess Subjective Effects (e.g., 'Drug Liking' VAS) - Monitor Safety randomization->treatment_period washout Washout Period treatment_period->washout next_period Next Treatment Period washout->next_period final_analysis Final Data Analysis: Compare Emax of 'Drug Liking' washout->final_analysis After final period next_period->treatment_period Repeat for all treatments end End final_analysis->end

Caption: Experimental workflow for a human abuse potential study.

Conclusion

This compound, with its mixed agonist-antagonist profile, represented an early effort to develop safer opioid analgesics. The extensive pharmacological investigations of this compound suggested a low potential for producing common opioid-related side effects.[1] However, the landscape of opioid drug development has evolved significantly, with newer candidates like Cebranopadol and Oliceridine demonstrating improved safety profiles in modern, rigorous preclinical and clinical evaluations.

Cebranopadol's dual NOP/MOP agonism appears to offer a significant advantage in mitigating respiratory depression and abuse liability.[5][6] Similarly, biased agonists like Oliceridine have shown a separation between analgesia and certain adverse effects, particularly respiratory depression, in clinical settings.[8]

While direct comparative data is scarce, the evidence suggests that these newer mechanisms of action may offer a superior safety profile compared to older mixed agonist-antagonist opioids like this compound. Further research, including potential head-to-head preclinical studies, would be valuable to more definitively quantify the relative safety of these different classes of opioid analgesics. This guide provides a framework for such comparisons and highlights the importance of utilizing standardized, modern safety assessment protocols in the development of the next generation of pain therapeutics.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Picenadol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Picenadol, a unique opioid mixed agonist-antagonist analgesic.[1] Adherence to these procedures is critical for minimizing risk and ensuring compliance with regulatory standards.

Hazard and Safety Summary

General Safety and Handling Precautions:

Precaution CategorySpecific RecommendationsSource
Personal Protective Equipment Wear impervious gloves, safety goggles with side-shields, and appropriate body protection.[2][3]
Handling Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]
Storage Keep containers tightly closed in a dry, well-ventilated place.[3]
Spills In case of a spill, collect, bind, and pump off the material. Clean the affected area and avoid allowing the product to enter drains.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[3] A conservative approach, treating it as a potent pharmaceutical waste, is required.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste. Keep it in its original container or a clearly labeled, compatible container.

  • Segregate solid waste (e.g., contaminated labware, PPE) from liquid waste.

2. Disposal of Unused or Expired this compound:

  • Preferred Method: Drug Take-Back Programs. The most environmentally sound and safest option is to utilize a registered drug take-back program or a licensed waste management company.[4][5] These programs are equipped to handle the destruction of controlled substances and potent pharmaceuticals.

  • Alternative Method (if take-back is not available):

    • Consult with your institution's Environmental Health and Safety (EHS) office for guidance on disposing of investigational drugs.[6]

    • As this compound is an opioid, it may be subject to specific disposal regulations, such as incineration, to prevent diversion and environmental contamination.[5][6]

    • Do not flush this compound down the toilet or drain unless explicitly approved by regulatory authorities. [3][4] Pharmaceuticals can contaminate waterways and harm aquatic life.[7]

    • If permitted by your EHS office for in-lab deactivation, follow their specific protocols. Otherwise, prepare the waste for pickup by a licensed waste management company.

3. Disposal of Contaminated Materials:

  • Empty Containers: Empty containers should be treated as unused product and disposed of through an approved waste handling site for recycling or disposal.[3]

  • Contaminated Labware and PPE: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed waste container. This container must be clearly labeled as hazardous or pharmaceutical waste and disposed of through a licensed waste management company.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

Picenadol_Disposal_Workflow start Start: this compound Waste Generated identify Identify Waste Type (Unused Product, Contaminated Material) start->identify segregate Segregate and Label Waste identify->segregate check_take_back Is a Drug Take-Back Programor Licensed Waste Hauler Available? segregate->check_take_back dispose_take_back Transfer to Authorized Program/Hauler check_take_back->dispose_take_back Yes consult_ehs Consult Institutional EHS Office for Guidance check_take_back->consult_ehs No end_disposed End: this compound Properly Disposed dispose_take_back->end_disposed follow_ehs Follow EHS-Approved Disposal Protocol (e.g., Incineration) consult_ehs->follow_ehs follow_ehs->end_disposed

This compound Disposal Decision Workflow

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.